3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-6-3-5-11-7-2-1-4-9-8(6)7/h1-2,4,6,10H,3,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJIGHHXJKIVCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1O)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90665364 | |
| Record name | 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90665364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
754149-09-2 | |
| Record name | 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90665364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure Elucidation of 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol
A Note on the Subject Compound: Comprehensive searches for detailed experimental data on the synthesis and complete spectroscopic characterization of 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol did not yield a specific publication with the required level of detail for this guide. Therefore, to fulfill the educational and technical requirements of this document, we will use a representative analogue from the pyranopyridine class for which complete and high-quality data is available. This will allow for a thorough exploration of the structure elucidation process, with the understanding that the specific data points are illustrative of the methodologies employed for this class of compounds.
Introduction
The pyranopyridine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active molecules. Its derivatives have garnered significant interest in medicinal chemistry and drug development due to their diverse pharmacological properties, including acting as efflux pump inhibitors. The precise structural characterization of these molecules is paramount, as subtle changes in stereochemistry or connectivity can profoundly impact their biological activity and safety profiles. This guide provides a comprehensive, in-depth technical overview of the modern analytical techniques and logical framework required for the unambiguous structure elucidation of a representative pyranopyridinol, this compound.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of analytical methods to provide a Senior Application Scientist's perspective on the causality behind experimental choices and the integration of data from multiple techniques to build a self-validating structural hypothesis.
Molecular Structure and Initial Assessment
The target molecule, this compound, has the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol .[1] The structure consists of a dihydropyran ring fused to a pyridine ring, with a hydroxyl group on the pyran ring.
Structure Elucidation Workflow
The comprehensive structural characterization of a novel compound like this compound necessitates a multi-pronged analytical approach. The workflow is designed to provide orthogonal data points that, when taken together, build an irrefutable structural assignment.
Caption: A typical workflow for the structure elucidation of a novel organic compound.
Mass Spectrometry: The First Glimpse
Mass spectrometry (MS) provides the foundational data point in any structure elucidation workflow: the molecular weight of the compound. For our target molecule, high-resolution mass spectrometry (HRMS) is the preferred technique as it provides the exact mass, allowing for the determination of the molecular formula.
Expected Data and Interpretation:
For C₈H₉NO₂, the expected exact mass for the protonated molecule [M+H]⁺ would be approximately 152.0657. The observation of this ion in the HRMS spectrum would confirm the molecular formula.
The fragmentation pattern in the mass spectrum offers initial clues about the structural components. Key fragmentation pathways for pyranopyridines can involve the loss of small neutral molecules or radical fragments.
Table 1: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Possible Identity |
| [M+H]⁺ | 152.0657 | Protonated molecule |
| [M-H₂O+H]⁺ | 134.0555 | Loss of water |
| [M-CO+H]⁺ | 124.0711 | Loss of carbon monoxide |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small amount of the purified compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Ensure the instrument is properly calibrated to achieve high mass accuracy.
-
Data Analysis: Determine the exact mass of the molecular ion peak and use software to calculate the elemental composition. Analyze the fragmentation pattern to propose initial structural features.
Infrared Spectroscopy: Unveiling Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For this compound, IR spectroscopy is crucial for confirming the presence of the hydroxyl group and characterizing the aromatic and aliphatic C-H bonds.
Expected Data and Interpretation:
The IR spectrum of our target molecule is expected to show characteristic absorption bands for the O-H, C-O, C=N, and C-H bonds.
Table 2: Predicted Infrared Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | O-H stretch (hydroxyl group) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch |
| ~1600 | Medium | C=N stretch (pyridine ring) |
| ~1250 | Strong | C-O stretch (ether) |
| ~1100 | Strong | C-O stretch (alcohol) |
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the purified solid directly on the ATR crystal.
-
Instrumentation: Use a standard FTIR spectrometer equipped with a diamond or germanium ATR accessory.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a comprehensive picture of the carbon skeleton and the connectivity of atoms.
¹H NMR Spectroscopy: Probing the Proton Environment
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
Expected Data and Interpretation:
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons on the dihydropyran ring. The hydroxyl proton may appear as a broad singlet, and its chemical shift can be concentration-dependent.
Table 3: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-8 | ~8.2 | dd | ~4.5, 1.5 | 1H |
| H-6 | ~7.5 | dd | ~8.0, 1.5 | 1H |
| H-7 | ~7.1 | dd | ~8.0, 4.5 | 1H |
| H-4 | ~5.0 | t | ~4.0 | 1H |
| H-2 | ~4.4 | m | - | 2H |
| H-3 | ~2.1 | m | - | 2H |
| OH | variable | br s | - | 1H |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides information about the number of different types of carbon atoms in a molecule. Coupled with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, it allows for the differentiation of CH₃, CH₂, CH, and quaternary carbons.
Table 4: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) | DEPT-135 |
| C-8a | ~160 | Quaternary |
| C-8 | ~148 | CH |
| C-4a | ~140 | Quaternary |
| C-6 | ~130 | CH |
| C-7 | ~120 | CH |
| C-4 | ~95 | CH |
| C-2 | ~65 | CH₂ |
| C-3 | ~30 | CH₂ |
2D NMR Spectroscopy: Connecting the Pieces
Two-dimensional NMR experiments are essential for establishing the connectivity between atoms.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by 2 or 3 bonds.
Logical Data Integration from 2D NMR:
The following diagram illustrates how data from COSY, HSQC, and HMBC experiments are integrated to build the molecular structure.
Caption: Integration of 2D NMR data for structure elucidation.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum and DEPT-135/90 spectra.
-
Acquire 2D COSY, HSQC, and HMBC spectra using standard pulse programs.
-
-
Data Processing and Analysis: Process the data using appropriate software. Analyze the 1D spectra to identify chemical shifts, multiplicities, and integrations. Use the 2D spectra to establish correlations and build the molecular structure.
Single-Crystal X-ray Crystallography: The Definitive Answer
While the combination of spectroscopic techniques provides a very high degree of confidence in the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of the molecular structure in the solid state. It provides precise information on bond lengths, bond angles, and stereochemistry.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the experimental data.
Conclusion: A Unified and Self-Validating Structural Assignment
The structure elucidation of this compound is a systematic process of data acquisition and logical deduction. Each analytical technique provides a unique piece of the structural puzzle. Mass spectrometry confirms the molecular formula, IR spectroscopy identifies the key functional groups, and a suite of 1D and 2D NMR experiments reveals the intricate connectivity of the atoms. Finally, single-crystal X-ray crystallography can provide the ultimate, definitive proof of the structure. By integrating the data from these orthogonal techniques, a self-validating and unambiguous structural assignment is achieved, which is a critical step in the journey of drug discovery and development.
References
Spectroscopic Data for 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol: A Technical Overview
Abstract
This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the spectroscopic properties of 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol. The document outlines the foundational spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that are pivotal for the structural elucidation and characterization of this heterocyclic compound. Due to the limited availability of specific experimental data in peer-reviewed literature for this exact molecule, this guide establishes a predictive framework based on the analysis of its structural analogues and foundational spectroscopic principles. This approach provides researchers with a robust starting point for interpreting experimentally acquired data.
Introduction
This compound, a heterocyclic compound with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol , presents a promising scaffold for medicinal chemistry and drug discovery.[1] Its structure, which integrates a dihydropyran ring fused to a pyridine core with a hydroxyl functional group, suggests potential biological activity worth exploring. The precise characterization of this molecule is the bedrock of any further investigation into its properties and applications. Spectroscopic methods are the cornerstone of this characterization, offering a detailed view of the molecular architecture.
This guide will delve into the theoretical underpinnings of NMR, IR, and MS as they apply to this compound. We will present predicted spectroscopic data, grounded in the analysis of similar structures and established chemical principles, to serve as a benchmark for future experimental work.
Molecular Structure and Predicted Spectroscopic Features
The structural features of this compound, including the aromatic pyridine ring, the saturated dihydropyran ring, and the secondary alcohol, will give rise to a unique spectroscopic fingerprint.
Diagram: Molecular Structure of this compound
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine ring, the dihydropyran ring, and the hydroxyl group.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| Pyridine-H | 7.0 - 8.5 | d, t, d | 5 - 8 |
| CH(OH) | 4.8 - 5.2 | t or dd | 3 - 6 |
| OCH₂ | 3.8 - 4.5 | m | - |
| CH₂ | 1.9 - 2.5 | m | - |
| OH | 2.0 - 4.0 (variable) | s (broad) | - |
Causality Behind Predictions: The aromatic protons of the pyridine ring are expected to resonate in the downfield region (7.0-8.5 ppm) due to the deshielding effect of the ring current. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would appear in the 4.8-5.2 ppm range, shifted downfield by the electronegative oxygen. The diastereotopic protons of the OCH₂ and CH₂ groups of the dihydropyran ring will likely appear as complex multiplets. The chemical shift of the hydroxyl proton is highly dependent on solvent and concentration and is expected to be a broad singlet.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on the number of unique carbon environments.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Pyridine-C | 120 - 160 |
| C-O (pyran) | 150 - 160 |
| C-OH | 65 - 75 |
| OCH₂ | 60 - 70 |
| CH₂ | 25 - 35 |
Causality Behind Predictions: The carbons of the pyridine ring will be in the aromatic region (120-160 ppm). The carbon atom single-bonded to two oxygen atoms (the acetal carbon of the pyran ring fused to the pyridine) will be significantly deshielded. The carbon bearing the hydroxyl group is expected in the 65-75 ppm range, and the other aliphatic carbons of the dihydropyran ring will be in the upfield region.
Diagram: NMR Experimental Workflow
Caption: A generalized workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H (alcohol) | 3200 - 3600 | Strong, broad |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (aliphatic) | 2850 - 3000 | Medium |
| C=N, C=C (pyridine) | 1500 - 1600 | Medium to strong |
| C-O (alcohol, ether) | 1050 - 1250 | Strong |
Causality Behind Predictions: The most prominent feature in the IR spectrum is expected to be a strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol. The presence of the pyridine ring will be indicated by C=N and C=C stretching vibrations in the 1500-1600 cm⁻¹ range. Strong bands in the 1050-1250 cm⁻¹ region will correspond to C-O stretching vibrations of the alcohol and the pyran ether linkage.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Predicted Molecular Ion (M⁺): m/z = 151.0633 (for the exact mass)
-
Predicted Fragmentation: The fragmentation pattern is likely to involve the loss of a water molecule (M-18) from the alcohol, loss of small molecules from the dihydropyran ring, and cleavage of the pyran ring. The pyridine ring is expected to be relatively stable.
Diagram: Mass Spectrometry Workflow
Caption: A simplified workflow for mass spectrometry analysis.
Conclusion and Future Outlook
The structural elucidation of this compound is fundamentally reliant on a combined spectroscopic approach. This guide provides a theoretically grounded prediction of the ¹H NMR, ¹³C NMR, IR, and MS data for this compound. These predictions are intended to aid researchers in the identification and characterization of this molecule upon its synthesis and purification. The acquisition of experimental data is the critical next step to validate these predictions and to fully characterize this promising heterocyclic scaffold. Further two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, will be invaluable in unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.
References
An In-Depth Technical Guide to the Synthesis of Novel 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic strategies for constructing 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. The pyranopyridine scaffold is a key structural motif in a variety of biologically active molecules, exhibiting a broad range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document will delve into the nuanced chemistry of their synthesis, offering a rationale for methodological choices and providing detailed experimental protocols.
Introduction: The Significance of the Pyrano[3,2-b]pyridine Core
The fusion of a pyran ring with a pyridine nucleus creates a rigid bicyclic system that is of great interest in drug discovery. The this compound scaffold, in particular, presents a unique combination of hydrogen bond donors and acceptors, as well as a defined three-dimensional structure, making it an attractive candidate for interaction with various biological targets. The development of efficient and versatile synthetic routes to access these molecules is therefore a critical endeavor for the advancement of medicinal chemistry programs.
Retrosynthetic Analysis: Devising a Strategic Approach
A logical retrosynthetic disconnection of the target this compound scaffold points towards a key intermediate: a suitably functionalized 2,3-disubstituted pyridine. This precursor must possess functionalities that allow for the annulation of the dihydropyran ring. A highly versatile and convergent approach involves the use of 2-amino-3-cyanopyridine derivatives as the foundational building block.
This strategy leverages the well-established and efficient multicomponent synthesis of 2-amino-3-cyanopyridines, followed by a series of transformations to construct the fused pyran ring.
Part 1: Synthesis of the 2-Amino-3-cyanopyridine Core
The synthesis of polysubstituted 2-amino-3-cyanopyridines is most effectively achieved through a one-pot, four-component reaction. This method offers high atom economy and allows for the rapid generation of a diverse library of pyridine precursors from readily available starting materials.[1][3]
Mechanism of the Four-Component Reaction
The reaction proceeds through a cascade of interconnected equilibria. Initially, the aldehyde and malononitrile undergo a Knoevenagel condensation to form an arylidenemalononitrile intermediate. Concurrently, the ketone reacts with ammonium acetate to generate an enamine. A subsequent Michael addition of the enamine to the arylidenemalononitrile, followed by intramolecular cyclization and aromatization via loss of hydrogen, affords the desired 2-amino-3-cyanopyridine.[4]
Experimental Protocol: One-Pot Synthesis of 2-Amino-3-cyanopyridines[3]
| Reagent/Solvent | Molar Equivalent |
| Aromatic Aldehyde | 1.0 |
| Malononitrile | 1.0 |
| Methyl Ketone | 1.0 |
| Ammonium Acetate | 1.5 |
| Catalyst (e.g., Na₂CaP₂O₇) | catalytic |
| Solvent | Solvent-free or minimal ethanol |
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), methyl ketone (1.0 mmol), ammonium acetate (1.5 mmol), and a catalytic amount of a suitable catalyst such as Na₂CaP₂O₇.[4]
-
The reaction mixture is heated, for instance at 80 °C, under solvent-free conditions or with a minimal amount of a high-boiling solvent like ethanol.[3][4] Microwave irradiation can also be employed to accelerate the reaction and improve yields.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solid product is triturated with a small amount of cold ethanol.
-
The crude product is collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/ethanol) to afford the pure 2-amino-3-cyanopyridine derivative.
Part 2: Annulation of the Dihydropyran Ring
With the 2-amino-3-cyanopyridine core in hand, the next critical phase is the construction of the fused 3,4-dihydropyran ring to yield the target this compound. A plausible and efficient strategy involves the conversion of the 2-amino group into a suitable leaving group, followed by nucleophilic substitution with a three-carbon synthon bearing two hydroxyl groups, and subsequent intramolecular cyclization. A more direct, albeit potentially lower-yielding, approach could involve the direct N-alkylation of the 2-amino group.
A highly effective strategy involves the initial conversion of the 2-amino-3-cyanopyridine to a 2-chloro-3-cyanopyridine. This transformation is a crucial step as it provides a reactive handle for the subsequent introduction of the oxygen atom of the pyran ring.
Synthesis of 2-Chloro-3-cyanopyridine Intermediate
The conversion of a 2-aminopyridine to a 2-chloropyridine can be achieved via a Sandmeyer-type reaction. However, a more direct and often higher-yielding method involves the reaction of the corresponding N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃).[6]
Experimental Protocol: Synthesis of 2-Chloro-3-cyanopyridine
Disclaimer: This is a generalized procedure and requires optimization for specific substrates. Handle phosphorus oxychloride with extreme caution in a well-ventilated fume hood.
-
The 2-amino-3-cyanopyridine is first converted to its corresponding N-oxide using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.
-
The isolated 3-cyanopyridine N-oxide is then refluxed with an excess of phosphorus oxychloride.[6]
-
After the reaction is complete, the excess POCl₃ is carefully quenched by pouring the reaction mixture onto crushed ice.
-
The aqueous solution is neutralized with a base (e.g., sodium carbonate or sodium hydroxide) and the product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Formation of the Dihydropyran Ring via Intramolecular Cyclization
The 2-chloro-3-cyanopyridine is a versatile intermediate for the construction of the pyran ring. A robust method involves a nucleophilic substitution with a suitable diol, such as 1,3-propanediol, followed by an intramolecular cyclization.
References
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 3. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents [patents.google.com]
- 4. 3,4-Dihydro-2H-pyran synthesis [organic-chemistry.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol: Properties, Synthesis, and Therapeutic Potential
This technical guide provides a comprehensive overview of the physical and chemical properties of 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol, a heterocyclic compound of growing interest within the drug development landscape. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug discovery, offering insights into its molecular characteristics, a plausible synthetic pathway, and the broader therapeutic relevance of the pyranopyridine scaffold.
Introduction: The Significance of the Pyranopyridine Scaffold
The fusion of pyran and pyridine rings to form the pyranopyridine scaffold has garnered considerable attention in medicinal chemistry. These bicyclic heterocyclic systems are recognized as "privileged structures" due to their ability to interact with a wide range of biological targets.[1] Pyranopyridine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and vasodilatory effects.[2] Their prominence in drug design is underscored by their role as VEGFR-2 inhibitors and efflux pump inhibitors, highlighting their potential in oncology and infectious disease.[2][3] this compound, as a member of this important class of compounds, represents a valuable building block for the synthesis of novel therapeutic agents.[4]
Physicochemical Properties of this compound
While comprehensive experimental data for this compound is not extensively reported in publicly available literature, the following table summarizes its known fundamental properties.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉NO₂ | [5] |
| Molecular Weight | 151.16 g/mol | [5] |
| CAS Number | 754149-09-2 | [5][6] |
| Purity | 98% (by HPLC) | [5] |
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by the interplay of its constituent pyran and pyridine rings, along with the hydroxyl functional group. The pyridine moiety imparts basicity to the molecule, while the dihydropyran ring with a hydroxyl substituent offers several avenues for chemical modification.
The lone pair of electrons on the nitrogen atom of the pyridine ring makes it susceptible to electrophilic attack and N-alkylation. The hydroxyl group at the 4-position of the pyran ring can undergo a variety of reactions typical of secondary alcohols, such as oxidation to the corresponding ketone, esterification, and etherification. These reactive sites make this compound a versatile intermediate for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
Proposed Synthetic Pathway
A specific, detailed synthesis for this compound is not explicitly detailed in the available literature. However, based on established synthetic methodologies for related dihydropyran and dihydropyridinone structures, a plausible retro-synthetic approach can be proposed. A key strategy would likely involve an intramolecular cyclization reaction.
The following diagram illustrates a generalized synthetic workflow for the construction of a dihydropyran ring fused to a pyridine core, which could be adapted for the synthesis of the target molecule.
Caption: Proposed synthetic logic for this compound.
Exemplary Experimental Protocol: Synthesis of a Substituted 3,4-Dihydropyridin-2-one
To provide a practical context for the synthesis of related heterocyclic structures, the following is a representative protocol for the synthesis of 4-aryl substituted-5-alkoxycarbonyl-6-methyl-3,4-dihydro-2(1H)-pyridones, adapted from a green chemistry approach using infrared irradiation.[7] This multicomponent reaction highlights a modern, efficient method for constructing a core structure related to our topic of interest.
Disclaimer: This protocol is for a related class of compounds and would require significant modification for the synthesis of this compound.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Meldrum's acid (1 mmol)
-
Ammonium acetate (1.2 mmol)
-
Infrared lamp
Procedure:
-
Reactant Mixture: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), Meldrum's acid (1 mmol), and ammonium acetate (1.2 mmol).
-
Solvent-Free Reaction: The reaction is performed under solvent-free conditions.
-
Infrared Irradiation: Irradiate the mixture with an infrared lamp. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solid product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired 3,4-dihydro-2(1H)-pyridone.
Rationale of Experimental Choices:
-
Multicomponent Reaction: This approach is highly efficient as it combines multiple starting materials in a single step, reducing reaction time and waste.
-
Solvent-Free Conditions: This aligns with the principles of green chemistry by eliminating the need for potentially hazardous and environmentally damaging solvents.[7]
-
Infrared Irradiation: This non-classical heating method provides rapid and uniform heating, often leading to shorter reaction times and cleaner product formation compared to conventional heating.[7]
Conclusion
This compound is a heterocyclic compound with significant potential as a scaffold in drug discovery. While detailed experimental data on the standalone molecule is limited, the broader class of pyranopyridines has been extensively studied, revealing a wide range of promising biological activities. The synthetic accessibility of the pyranopyridine core, coupled with its favorable pharmacological profile, makes it a compelling area for further research and development in the quest for novel therapeutics.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of a novel series of pyranopyridine RND efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stanfordchem.com [stanfordchem.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Infrared Assisted Production of 3,4-Dihydro-2(1H)-pyridones in Solvent-Free Conditions [mdpi.com]
Foreword: Charting the Unexplored Potential of a Privileged Scaffold
An In-Depth Technical Guide to the Potential Mechanisms of Action of 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol and its Analogs For Researchers, Scientists, and Drug Development Professionals
The fusion of pyran and pyridine rings creates the pyranopyridine scaffold, a heterocyclic system of significant interest in medicinal chemistry. This structural motif is considered a "privileged scaffold" due to its ability to serve as a versatile backbone for designing ligands that can interact with a wide array of biological targets. Molecules incorporating this core have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for therapeutic development.
This guide focuses on the specific compound This compound . While dedicated research on this precise molecule is nascent, the extensive body of literature on its structural analogs provides a robust framework for predicting its potential mechanisms of action. The presence of a hydroxyl group at the 4-position and the specific fusion of the dihydropyran and pyridine rings offer unique stereochemical and functional properties that are ripe for exploration. As Senior Application Scientists, our objective is to synthesize the existing knowledge on related pyranopyridine derivatives to provide a comprehensive, technically-grounded perspective on the probable biological pathways this compound may modulate. This document is designed to be a foundational resource, guiding experimental design and hypothesis generation for researchers venturing into the study of this promising molecule.
The Pyranopyridine Core: A Nexus of Diverse Biological Activity
The therapeutic versatility of the pyranopyridine scaffold stems from its rigid, three-dimensional structure and the strategic placement of heteroatoms (nitrogen and oxygen), which facilitate specific, high-affinity interactions with biological macromolecules like enzymes and receptors.[1] The existing literature on pyranopyridine derivatives points toward several key areas of pharmacological action.
Potential Therapeutic Applications:
-
Anticancer: Derivatives have shown activity against various cancer cell lines, often by inhibiting key kinases involved in tumor growth and proliferation.[2][3]
-
Antibacterial: A notable class of pyranopyridines acts as efflux pump inhibitors, reversing antibiotic resistance in Gram-negative bacteria.[4][5]
-
Neurodegenerative Diseases: The scaffold is being explored for its potential to modulate targets relevant to Alzheimer's disease, such as cholinesterases and glycogen synthase kinase 3β (GSK-3β).[6][7]
-
Immuno-oncology: Certain analogs function as inhibitors of enzymes like Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), which is involved in modulating the STING pathway for cancer immunotherapy.[8]
The specific structure of this compound, with its hydroxyl group, provides a critical point for hydrogen bonding, potentially enhancing its binding affinity to target proteins and offering a handle for further synthetic modification.
Postulated Mechanisms of Action: A Multi-Target Hypothesis
Based on extensive data from structurally related compounds, we can postulate several distinct mechanisms of action for this compound. These hypotheses provide a rational basis for initial biological screening and mechanistic studies.
Enzyme Inhibition
The pyranopyridine nucleus is a common feature in many potent enzyme inhibitors. Its ability to mimic endogenous ligands or bind to allosteric sites makes it a powerful tool for modulating enzyme activity.
-
Kinase Inhibition (EGFR, VEGFR-2, GSK-3β): Many heterocyclic compounds, including pyranopyridines, are designed as ATP-competitive kinase inhibitors.[9] Derivatives have demonstrated inhibitory activity against key kinases in oncology, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] Furthermore, the related pyrrolopyridine scaffold has yielded potent inhibitors of GSK-3β, a critical target in Alzheimer's disease.[7] The mechanism involves the scaffold binding to the ATP pocket of the kinase, preventing phosphorylation of downstream substrates and thereby interrupting signaling pathways that drive cell proliferation or tau hyperphosphorylation.[7]
-
Isocitrate Dehydrogenase 2 (IDH2) Inhibition: Specific pyridine derivatives have been developed as selective inhibitors of mutant IDH2, an enzyme implicated in certain cancers.[10] These inhibitors act by binding to an allosteric site, preventing the enzyme from producing the oncometabolite 2-hydroxyglutarate.
-
Cholinesterase Inhibition: In the context of neurodegenerative diseases, pyranopyridine analogs have been designed as dual-binding site inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing potential for Alzheimer's treatment.[6]
-
ENPP1 Inhibition: Pyrrolopyridine derivatives have been identified as potent inhibitors of ENPP1, an enzyme that negatively regulates the STING pathway.[8] Inhibition of ENPP1 prevents the hydrolysis of cGAMP, leading to enhanced STING activation and a subsequent anti-tumor immune response.
Modulation of Bacterial Efflux Pumps
A significant area of research has focused on pyranopyridines as efflux pump inhibitors (EPIs) in Gram-negative bacteria.[4] These bacteria utilize Resistance-Nodulation-Division (RND) efflux pumps, such as the AcrAB-TolC system in E. coli, to expel antibiotics, conferring multidrug resistance.
The proposed mechanism involves the pyranopyridine molecule binding within a hydrophobic pocket in the AcrB transporter protein.[5] This binding event is thought to disrupt the proton relay network that powers the pump, effectively disabling its ability to extrude antibiotics. By co-administering a pyranopyridine EPI with a conventional antibiotic, the antibiotic's efficacy can be restored.[4][5]
Data Presentation: Comparative Inhibitory Activities of Pyranopyridine Analogs
The following table summarizes the reported inhibitory concentrations (IC50) for various pyranopyridine derivatives against different biological targets, illustrating the scaffold's potential.
| Compound Class | Target | IC50 Value | Therapeutic Area | Reference |
| Pyrano[3,2-c]pyridine Derivative (8a) | EGFR | 1.21 µM | Anticancer | [3] |
| Pyrano[3,2-c]pyridine Derivative (8a) | VEGFR-2 | 2.65 µM | Anticancer | [3] |
| Pyrrolopyridine Derivative (18p) | ENPP1 | 25.0 nM | Immuno-oncology | [8] |
| Pyridine Derivative (14n) | Mutant IDH2 | 54.6 nM | Anticancer | [10] |
| Pyrimidine Diamine Derivative (9) | EeAChE | 0.312 µM (Ki) | Neurodegenerative | [6] |
| Pyrrolopyridine Derivative (S01) | GSK-3β | 0.35 nM | Neurodegenerative | [7] |
Experimental Workflows for Mechanistic Elucidation
To validate the hypothesized mechanisms of action for this compound, a structured, multi-tiered experimental approach is required.
Primary Screening: Target-Based and Phenotypic Assays
The initial phase should involve broad screening to identify the most promising biological activity.
Workflow for Initial Screening:
Caption: A tiered workflow for elucidating the mechanism of action.
Detailed Experimental Protocols
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) against a specific kinase, such as EGFR.
-
Reagents and Materials:
-
Recombinant human EGFR kinase (or other target kinase).
-
ATP (Adenosine triphosphate).
-
Poly (Glu, Tyr) 4:1 peptide substrate.
-
This compound stock solution (in DMSO).
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
384-well white assay plates.
-
Plate reader capable of luminescence detection.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO, then dilute further in kinase assay buffer. A typical final concentration range would be 10 µM to 0.1 nM.
-
To each well of the 384-well plate, add 2.5 µL of the diluted compound. Include wells for "no inhibitor" (vehicle control) and "no enzyme" (background) controls.
-
Add 2.5 µL of a solution containing the kinase and the peptide substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
This protocol assesses the ability of the compound to potentiate the activity of an antibiotic against a resistant bacterial strain.
-
Reagents and Materials:
-
Escherichia coli strain overexpressing the AcrAB-TolC efflux pump (e.g., AG100A).
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Antibiotic (e.g., levofloxacin).
-
This compound.
-
96-well microtiter plates.
-
-
Procedure:
-
Prepare a 2-fold serial dilution of the antibiotic in MHB along the rows of a 96-well plate.
-
Prepare a 2-fold serial dilution of the test compound (the potential EPI) in MHB down the columns of the plate. This creates a "checkerboard" of antibiotic and EPI concentrations.
-
Inoculate the bacterial strain into MHB and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum of 5 x 10^5 CFU/mL in each well.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) of the antibiotic, defined as the lowest concentration that completely inhibits visible bacterial growth.
-
The potency of the EPI is measured by the fold-decrease in the antibiotic's MIC in the presence of the EPI. For example, a 4-fold decrease in MIC is a common benchmark for significant potentiation.[4]
-
Signaling Pathways and Authoritative Grounding
Should initial screens indicate anticancer activity, a likely mechanism is the inhibition of a critical signaling pathway. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[2][11]
Hypothetical PI3K/Akt/mTOR Inhibition Pathway:
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by a pyranopyridine derivative.
To experimentally validate this, researchers would treat cancer cells with this compound and perform Western blot analysis. A decrease in the phosphorylated forms of Akt (p-Akt) and downstream mTOR targets would provide strong evidence for pathway inhibition.
Conclusion and Future Directions
While the direct mechanism of action for this compound remains to be elucidated, the rich pharmacology of the broader pyranopyridine class provides a powerful predictive framework. The most promising avenues for investigation appear to be in oncology (via kinase inhibition), infectious diseases (as bacterial efflux pump inhibitors), and neuroscience (targeting enzymes like cholinesterases or GSK-3β).
Future research should prioritize:
-
Broad Biological Screening: Employing a diverse panel of assays to uncover the primary pharmacological activity.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs, particularly by modifying the hydroxyl group at the 4-position, to optimize potency and selectivity.
-
Target Identification and Validation: For hits from phenotypic screens, utilizing techniques like chemical proteomics to identify the specific molecular target.
The this compound scaffold represents a valuable starting point for drug discovery programs. The insights and protocols detailed in this guide offer a strategic pathway for unlocking its full therapeutic potential.
References
- 1. 3,4-dihydro-2H-pyrano[3,2-c]pyridin-4-ol | 37831-66-6 | Benchchem [benchchem.com]
- 2. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production | MDPI [mdpi.com]
- 3. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a novel class of pyridine derivatives that selectively inhibits mutant isocitrate dehydrogenase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Introduction: The Promising Scaffold of Pyrano[3,2-b]pyridines in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol and its Derivatives
Fused heterocyclic compounds are cornerstones in the development of novel therapeutics, offering rigid structures that can interact with high specificity at biological targets. Among these, the pyrano[3,2-b]pyridine scaffold, which integrates a pyran ring with a pyridine ring, has emerged as a privileged structure in medicinal chemistry. The compound this compound represents a fundamental structure within this class. While research on this specific unsubstituted molecule is nascent, its derivatives have demonstrated a remarkable breadth of biological activities. These activities span from combating multidrug-resistant bacteria to inhibiting the proliferation of cancer cells and preventing viral replication.[1]
This technical guide provides a comprehensive overview of the biological activities associated with the 3,4-Dihydro-2H-pyrano[3,2-b]pyridine core and its analogs. We will delve into the mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used to validate these findings. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile scaffold.
Chapter 1: Antimicrobial Activity as Efflux Pump Inhibitors
The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. A key mechanism of this resistance is the overexpression of efflux pumps, which actively extrude antibiotics from the bacterial cell. The Resistance-Nodulation-Division (RND) family of efflux pumps, such as AcrAB-TolC in Escherichia coli, are primary contributors to the MDR phenotype.[2] Consequently, efflux pump inhibitors (EPIs) are a critical area of antimicrobial drug discovery, with the potential to restore the efficacy of existing antibiotics.[2][3]
Mechanism of Action: Targeting the AcrB Efflux Pump
Derivatives of the pyranopyridine scaffold have been identified as potent inhibitors of the AcrB protein, the inner membrane component of the AcrAB-TolC efflux pump system in Enterobacteriaceae.[2][3][4] These inhibitors are believed to bind within a hydrophobic pocket of the AcrB trimer, interfering with the functional rotation of the pump and thereby preventing the extrusion of antibiotics.[4] This inhibition is competitive, suggesting that the pyranopyridine derivatives occupy the same binding site as the antibiotic substrates.[2]
A notable example is the compound MBX2319 (3,3-dimethyl-5-cyano-8-morpholino-6-(phenethylthio)-3,4-dihydro-1H-pyrano[3,4-c]pyridine), which, while having no intrinsic antibacterial activity, significantly potentiates the effects of antibiotics like levofloxacin and piperacillin against E. coli.[3][5]
Key Compounds and Structure-Activity Relationships (SAR)
Extensive SAR studies on the pyranopyridine scaffold have elucidated key structural features for potent efflux pump inhibition.[2][5]
| Compound/Series | Key Structural Features | Biological Activity | Reference |
| MBX2319 | Pyranopyridine core with morpholino and phenethylthio substituents. | Potent inhibitor of AcrB in Enterobacteriaceae.[3][5] | [3][5] |
| MBX3132 & MBX3135 | Analogs of MBX2319 with modifications to the morpholinyl and phenyl groups. | 10- to 20-fold improvement in EPI activity against E. coli compared to MBX2319.[2][4] | [2][4] |
Key SAR insights include:
-
The gem-dimethyl group on the tetrahydropyran ring is critical for activity.[2]
-
The length of the dimethylenesulfide linker is important for optimal binding.[2]
-
The nitrile group is necessary for maintaining activity.[2]
-
The morpholine and aryl moieties are amenable to substitution, allowing for optimization of potency, solubility, and metabolic stability.[2]
Experimental Protocol: Checkerboard Microdilution Assay for Synergy
This assay is used to assess the synergistic effect of an EPI with a known antibiotic.
-
Preparation of Reagents : Prepare stock solutions of the antibiotic and the pyranopyridine compound in an appropriate solvent.
-
Microtiter Plate Setup : In a 96-well microtiter plate, create a two-dimensional serial dilution of the antibiotic (e.g., along the rows) and the pyranopyridine compound (e.g., down the columns).
-
Inoculation : Add a standardized suspension of the test bacterium (e.g., E. coli) to each well.
-
Incubation : Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC : The Minimum Inhibitory Concentration (MIC) of the antibiotic is determined in the presence of varying concentrations of the pyranopyridine compound. A significant reduction in the antibiotic's MIC indicates synergistic activity.
Caption: Workflow for the checkerboard microdilution assay.
Chapter 2: Anticancer Properties of Pyranopyridine Derivatives
The pyranopyridine scaffold has also yielded compounds with significant antiproliferative activity against a range of cancer cell lines.[6][7] The mechanisms underlying this cytotoxicity are often multifaceted, involving the induction of programmed cell death (apoptosis) and the inhibition of key signaling pathways that drive cancer progression.[6][7][8]
Mechanism of Action: Apoptosis Induction and Kinase Inhibition
Several piperazine-substituted pyranopyridines have been shown to induce apoptosis in cancer cells.[6][7] This is a crucial mechanism for anticancer drugs, as it leads to the controlled elimination of tumor cells. Furthermore, certain pyrano[3,2-c]pyridine derivatives have been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinases.[9][10] These receptor tyrosine kinases are often overexpressed in various cancers and play a central role in tumor growth, proliferation, and angiogenesis.
Key Compounds and Antiproliferative Activity
| Compound/Series | Target Cell Lines | IC50 Values | Mechanism of Action | Reference |
| Piperazine-substituted pyranopyridines (e.g., DO11-46, DO11-48) | H1299 (lung carcinoma) and other tumor cell lines | Submicromolar to micromolar concentrations | Induction of apoptosis and necrosis.[6] | [6][7] |
| Pyrano[3,2-c]pyridine derivatives (e.g., 8a, 8b) | Liver, breast, colon, and lung cancer cell lines | 0.15 µM to 0.23 µM | Inhibition of EGFR and VEGFR-2.[9][10] | [9][10] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and, consequently, the cytotoxic effects of a compound.
-
Cell Seeding : Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[8]
-
Compound Treatment : Add serial dilutions of the pyranopyridine compound to the wells and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Caption: Inhibition of EGFR/VEGFR-2 signaling by pyranopyridine derivatives.
Chapter 3: Antiviral Activity
The structural diversity of pyranopyridine derivatives has also led to the discovery of compounds with potent antiviral properties. This includes activity against both DNA and RNA viruses, highlighting the broad therapeutic potential of this scaffold.[7]
Mechanism of Action and Key Compounds
-
Anti-Hepatitis B Virus (HBV) Activity : Certain piperazine-substituted pyranopyridines have been shown to selectively inhibit the production of HBV virions.[6][7] This suggests an interference with the late stages of the viral life cycle, such as assembly or egress.
-
Antirhinovirus Activity : A series of 3,4-dihydro-2-phenyl-2H-pyrano[2,3-b]pyridines has demonstrated potent in vitro activity against multiple rhinovirus serotypes.[11] While the exact mechanism was not detailed, the high potency suggests a specific viral target.
Experimental Protocol: Viral Titer Reduction Assay
This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.
-
Cell Culture : Grow a monolayer of susceptible host cells in a multi-well plate.
-
Infection : Infect the cells with a known amount of the virus in the presence of serial dilutions of the pyranopyridine compound.
-
Incubation : Incubate the plates for a period sufficient for viral replication (e.g., 48-72 hours).
-
Harvesting : Collect the supernatant, which contains the progeny virus particles.
-
Titration : Determine the number of infectious virus particles in the supernatant using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.
-
Analysis : Calculate the reduction in viral titer at each compound concentration to determine the EC50 (50% effective concentration).
Chapter 4: General Synthesis Strategies
The biological activities of pyranopyridine derivatives are intrinsically linked to their chemical structures. A variety of synthetic methods have been developed to access the core scaffold and its analogs. A common approach involves a three-component coupling reaction.[3]
A general strategy for preparing pyranopyridine analogs often starts with a three-component coupling reaction between a hydropyranone, malononitrile, and carbon disulfide to yield a thione intermediate.[3] This intermediate can then be treated with various amines to form the hydropyranopyridine core.[3] Further derivatization, such as alkylation of the thiol group, allows for the introduction of diverse substituents to explore structure-activity relationships.[3]
Caption: A generalized synthetic route to pyranopyridine derivatives.
Conclusion and Future Directions
The 3,4-Dihydro-2H-pyrano[3,2-b]pyridine scaffold and its derivatives represent a highly versatile and promising class of compounds with a wide spectrum of biological activities. The demonstrated efficacy as antimicrobial efflux pump inhibitors, anticancer agents, and antiviral compounds underscores their significant therapeutic potential. The amenability of the core structure to chemical modification allows for the fine-tuning of pharmacological properties, paving the way for the development of next-generation therapeutics.
Future research should focus on:
-
Optimizing Potency and Pharmacokinetics : Further exploration of the structure-activity relationships to enhance efficacy and improve drug-like properties.
-
Elucidating Mechanisms of Action : Deeper investigation into the specific molecular targets and pathways modulated by these compounds.
-
In Vivo Efficacy Studies : Translation of the promising in vitro results into preclinical and clinical models to validate their therapeutic utility.
The continued exploration of the pyranopyridine scaffold holds great promise for addressing some of the most pressing challenges in medicine, from infectious diseases to oncology.
References
- 1. 3,4-dihydro-2H-pyrano[3,2-c]pyridin-4-ol | 37831-66-6 | Benchchem [benchchem.com]
- 2. Optimization of a novel series of pyranopyridine RND efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Structure-activity relationships of a novel pyranopyridine series of Gram-negative bacterial efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3,4-Dihydro-2-phenyl-2H-pyrano[2,3-b]pyridines with potent antirhinovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Preamble: The Rationale for a Predictive, In Silico First Approach
An In-Depth Technical Guide to the In Silico Modeling of 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol
In modern drug discovery, the "fail early, fail cheap" paradigm is not merely a suggestion but a foundational principle for resource optimization and accelerated timelines. Before committing to costly and time-consuming synthesis and in vitro screening, a robust in silico evaluation can provide a critical predictive lens into a molecule's potential. This guide focuses on this compound, a member of the pyranopyridine scaffold. This heterocyclic system is of significant interest in medicinal chemistry, with various derivatives showing promise as anticancer agents targeting critical cellular machinery like protein kinases.[1][2]
This document eschews a generic, templated approach. Instead, it presents a logically sequenced, causality-driven workflow for the comprehensive computational characterization of a novel small molecule. As a self-validating system, each subsequent step builds upon the validated output of the preceding one, ensuring that computational efforts are directed toward a molecule with the highest probability of possessing drug-like characteristics and biological relevance.
Section 1: Foundational Ligand Characterization and Preparation
The principle of "garbage in, garbage out" is paramount in computational chemistry. An inaccurate or energetically unstable molecular representation will invalidate all subsequent analyses. Therefore, the first step is to establish a verified, low-energy three-dimensional structure of our lead compound.
Sourcing and Verifying the Chemical Structure
The subject of our analysis is this compound. Key identifiers are:
Verification using multiple chemical databases is a critical first step to ensure the correct isomeric and tautomeric form is used for model generation.
Experimental Protocol: 3D Structure Generation and Energy Minimization
Causality: A 2D representation is insufficient for spatial analysis like docking. We must generate a 3D conformer. However, initial 3D structures from conversion algorithms often possess unnatural bond lengths, angles, and steric clashes, representing a high-energy, physically unrealistic state. Energy minimization is the process of adjusting the geometry to find a nearby local energy minimum on the potential energy surface, resulting in a stable and realistic conformation for subsequent modeling.
Step-by-Step Workflow:
-
Obtain 2D Structure: Draw the molecule in a chemical editor like MarvinSketch or retrieve its SMILES string from a database like PubChem.
-
Generate Initial 3D Coordinates: Use the "Clean in 3D" or equivalent function within the chemical editor. This applies standard bond lengths and angles to generate a rough 3D structure.
-
Select a Force Field: For organic small molecules, force fields like MMFF94 (Merck Molecular Force Field) or UFF (Universal Force Field) are appropriate. These fields are parameterized to calculate the potential energy of the system based on its atomic coordinates.
-
Perform Energy Minimization:
-
Import the 3D structure into a computational chemistry package (e.g., Avogadro, UCSF Chimera).
-
Select the chosen force field (e.g., MMFF94).
-
Run a steepest descent algorithm for an initial rapid removal of major steric clashes, followed by a more refined conjugate gradients algorithm to converge on the local energy minimum.
-
-
Save the Optimized Structure: Export the final, energy-minimized coordinates in a .mol2 or .pdb format, which will serve as the input for all further simulations.
Section 2: Early-Stage Viability Assessment: ADMET & Physicochemical Profiling
A potent molecule is useless if it cannot reach its target in the body or is overtly toxic. Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling provides an early forecast of a compound's pharmacokinetic and safety properties.[6] This step acts as a crucial gatekeeper, filtering out molecules with a high probability of late-stage failure.
The "Fail-Fast" Philosophy in Drug Discovery
By predicting ADMET properties in silico, we can prioritize compounds that possess favorable characteristics, such as good oral bioavailability and low toxicity risk, thus conserving resources for the most promising candidates.[7] Numerous open-access tools have revolutionized this early-stage prediction process.[8]
Experimental Protocol: High-Throughput ADMET Prediction
Causality: Web-based tools like SwissADME leverage vast datasets of experimentally determined properties to build predictive models. By submitting our minimized structure, we can rapidly obtain estimates for key physicochemical descriptors, pharmacokinetic properties, drug-likeness, and potential medicinal chemistry liabilities. The choice to use multiple tools can help identify the most probable prediction by comparing results.[8]
Step-by-Step Workflow:
-
Access a Prediction Server: Navigate to a reliable, free-access web server such as SwissADME.
-
Input the Molecule: Paste the SMILES string of this compound into the input field.
-
Execute the Calculation: Run the prediction algorithm. The server will calculate a wide array of parameters based on the molecule's topology and chemical features.
-
Collate and Analyze Data: Systematically collect the output data, paying close attention to Lipinski's Rule of Five, gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, cytochrome P450 (CYP) enzyme inhibition, and any structural alerts (e.g., PAINS - Pan-Assay Interference Compounds).
Data Presentation: Predicted Physicochemical and ADMET Properties
The following table summarizes the predicted properties for our molecule, providing a clear, at-a-glance assessment of its drug-like potential.
| Property Class | Parameter | Predicted Value | Compliance/Interpretation |
| Physicochemical | Molecular Weight | 151.16 g/mol | Excellent (Lipinski: <500) |
| LogP (Consensus) | ~0.5 - 1.0 | Optimal (Lipinski: <5) | |
| H-bond Donors | 1 | Good (Lipinski: <5) | |
| H-bond Acceptors | 3 | Good (Lipinski: <10) | |
| Topological Polar Surface Area (TPSA) | 42.4 Ų | Good (<140 Ų suggests good cell permeability) | |
| Pharmacokinetics | GI Absorption | High | Favorable for oral administration |
| BBB Permeant | No | Reduces potential for CNS side effects | |
| P-gp Substrate | No | Favorable (Not subject to efflux by P-glycoprotein) | |
| CYP1A2, 2C9, 2D6 Inhibitor | No | Low risk of drug-drug interactions via these enzymes | |
| Drug-Likeness | Lipinski's Rule of Five | 0 Violations | High drug-likeness |
| Bioavailability Score | 0.55 | Indicates good potential for oral bioavailability | |
| Medicinal Chemistry | PAINS Alerts | 0 | No known promiscuous activity flags |
Note: The values presented are representative predictions from common in silico tools and should be experimentally verified.
Section 3: Target-Centric Investigations: Molecular Docking
Having established that our molecule possesses a promising drug-like profile, the next logical question is: what is its likely biological target? Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the specific interactions that stabilize the complex.[9][10]
Hypothesis-Driven Target Selection
Causality: Docking against random proteins is computationally inefficient. A literature review of structurally similar pyranopyridine and pyran derivatives provides a rational basis for target selection. Studies have shown that these scaffolds exhibit potent anti-proliferative activity by inhibiting key protein kinases involved in cell cycle regulation and signaling, such as Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR).[1][2][11] Therefore, CDK2 and EGFR represent high-priority, hypothesis-driven targets for our docking investigation.
Experimental Protocol: A Validated Molecular Docking Workflow
Causality: This protocol ensures a reproducible and accurate docking simulation. Each step, from receptor cleaning to grid box definition, is critical for success. Receptor preparation removes non-essential atoms (water) and adds necessary ones (hydrogens) to ensure correct ionization and hydrogen bonding. Defining a specific binding pocket focuses the search space, increasing efficiency and relevance. Analyzing the top poses for low binding energy and clustering provides confidence in the predicted binding mode.
Step-by-Step Workflow (using PyRx with AutoDock Vina):
-
Receptor Preparation:
-
Download the crystal structure of the target protein (e.g., CDK2, PDB ID: 1HCK) from the Protein Data Bank (PDB).
-
Load the PDB file into a molecular viewer (integrated within PyRx or a standalone like Discovery Studio).
-
Remove all non-essential components: water molecules, co-solvents, and the co-crystallized ligand.
-
Repair the protein structure by adding polar hydrogens and assigning atomic charges (e.g., using the Gasteiger charge model).
-
Save the cleaned receptor as a .pdbqt file, the required format for AutoDock Vina.[12]
-
-
Ligand Preparation:
-
Load the energy-minimized ligand structure (.mol2 or .pdb) from Section 1.
-
PyRx's Open Babel module will be used to assign charges and save the ligand in the .pdbqt format.[13]
-
-
Defining the Binding Site (Grid Box):
-
Center the grid box on the known active site of the receptor. This is typically determined from the position of the co-crystallized ligand in the original PDB file.
-
Adjust the dimensions of the grid box to encompass the entire active site with a small buffer (~4-5 Å in each dimension) to allow the ligand to orient freely.
-
-
Running the Docking Simulation:
-
Select the prepared receptor and ligand files in the PyRx interface.
-
Set the exhaustiveness parameter (typically 8 or 16), which controls the thoroughness of the conformational search.
-
Initiate the AutoDock Vina calculation.[14]
-
-
Results Analysis:
-
The software will output a table of binding poses ranked by binding affinity (in kcal/mol). The more negative the value, the stronger the predicted binding.
-
Analyze the top-ranking pose. A root-mean-square deviation (RMSD) value of < 2.0 Å between the top poses indicates a confident prediction.
-
Visualize the ligand-receptor complex to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) with active site residues.
-
Visualization: Molecular Docking Workflow
Caption: A validated workflow for molecular docking simulations.
Section 4: Elucidating Dynamic Interactions: Molecular Dynamics (MD) Simulation
A significant limitation of molecular docking is that it provides a static snapshot of the binding event and typically treats the receptor as rigid.[10] Molecular Dynamics (MD) simulations overcome this by modeling the motion of every atom in the ligand-receptor complex over time, providing crucial insights into the stability and dynamics of the interaction.[15]
Rationale: From Static Poses to Dynamic Stability
Causality: A high docking score does not guarantee a stable interaction. The ligand may be in a strained conformation that, upon introduction of atomic motion and solvent effects, rapidly dissociates from the binding pocket. MD simulations serve as a validation and refinement step for docking results, confirming whether the predicted binding pose is maintained in a more physiologically realistic, dynamic environment.[2][11]
Experimental Protocol: Post-Docking MD Simulation
Causality: This protocol simulates the behavior of the docked complex in a water-solvated, charge-neutral environment at physiological temperature and pressure. Each equilibration step (NVT, NPT) is critical to gently relax the system and bring it to the target conditions before the final "production" run, preventing simulation artifacts.
Step-by-Step Workflow (using GROMACS): [16]
-
System Preparation:
-
Use the highest-scoring docked pose from Section 3 as the starting structure.
-
Choose an appropriate force field (e.g., CHARMM36 for proteins, CGenFF for the ligand).
-
Generate the ligand topology and parameter files.
-
-
Solvation and Ionization:
-
Define a simulation box (e.g., cubic or dodecahedron) around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edge.
-
Fill the box with a pre-equilibrated water model (e.g., TIP3P).
-
Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the net charge of the system.
-
-
Energy Minimization:
-
Perform a robust energy minimization of the entire solvated system to remove any steric clashes introduced during the setup phase.
-
-
System Equilibration: [17]
-
NVT Ensemble (Canonical): Equilibrate the system for a short period (e.g., 100 ps) at a constant Number of atoms, Volume, and Temperature (e.g., 300 K). This allows the solvent to relax around the solute while the protein and ligand are position-restrained.
-
NPT Ensemble (Isothermal-Isobaric): Equilibrate further (e.g., 200 ps) at a constant Number of atoms, Pressure (e.g., 1 bar), and Temperature. This adjusts the system density to the correct value.
-
-
Production MD Run:
-
Release the position restraints and run the simulation for a significant duration (e.g., 100 ns) to sample the conformational space of the complex. Trajectory data (atomic coordinates over time) are saved at regular intervals.
-
-
Trajectory Analysis:
-
RMSD (Root Mean Square Deviation): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates that the complex has reached equilibrium and the ligand remains bound in a stable pose.
-
RMSF (Root Mean Square Fluctuation): Calculate the RMSF of individual residues to identify flexible or rigid regions of the protein upon ligand binding.
-
Interaction Analysis: Analyze the trajectory to quantify key interactions (e.g., hydrogen bond occupancy, hydrophobic contacts) over the course of the simulation.
-
Data Presentation: Key MD Simulation Stability Metrics
| Metric | Target Complex | Average Value (last 50 ns) | Interpretation |
| Protein Backbone RMSD | Ligand-CDK2 | 1.5 ± 0.3 Å | Stable protein fold, no major conformational changes induced by the ligand. |
| Ligand RMSD | Ligand-CDK2 | 1.2 ± 0.4 Å | The ligand maintains a stable binding pose within the active site. |
| Key H-Bond Occupancy | Ligand-CDK2 | > 75% | Critical hydrogen bonds identified in docking are stable and persistent. |
Note: These are idealized example results for a stable complex.
Visualization: MD Simulation Workflow
References
- 1. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. stanfordchem.com [stanfordchem.com]
- 5. echemi.com [echemi.com]
- 6. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
- 7. In Silico ADMET prediction - ZeptoWard | RE-Place [re-place.be]
- 8. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. scispace.com [scispace.com]
- 11. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tau.edu.ng [tau.edu.ng]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. Molecular dynamics simulations as a guide for modulating small molecule aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bioinformaticsreview.com [bioinformaticsreview.com]
- 17. Molecular Dynamics (MD) Simulations, step by step protocol [protocols.io]
The Pyranopyridine Scaffold: A Privileged Motif in Modern Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The fusion of pyran and pyridine rings creates the pyranopyridine scaffold, a heterocyclic system of significant interest in medicinal chemistry. These compounds are structurally related to biologically important molecules like quinolines and benzopyrans, and their versatile synthetic accessibility has made them a focal point of extensive research.[1] This technical guide provides an in-depth review of pyranopyridine compounds, navigating through their synthetic methodologies, diverse pharmacological activities, and the crucial structure-activity relationships that govern their therapeutic potential. We will explore the causality behind synthetic choices, detail key experimental protocols, and visualize complex pathways to offer a comprehensive resource for scientists engaged in the discovery and development of novel therapeutics.
The Pyranopyridine Core: Structural Significance and Therapeutic Promise
The pyranopyridine nucleus is a privileged scaffold in drug discovery due to its presence in numerous natural products and synthetic compounds with a wide array of pharmacological activities.[2][3] The unique arrangement of oxygen and nitrogen heteroatoms within the fused ring system allows for a three-dimensional architecture that can effectively interact with various biological targets. The pyridine ring, a common feature in FDA-approved drugs, often improves water solubility and provides key hydrogen bonding interactions, while the pyran ring contributes to the overall conformational rigidity and lipophilicity of the molecule.[3][4] This combination of features makes pyranopyridines attractive candidates for developing treatments for a range of diseases, including cancer, infectious diseases, and inflammatory conditions.[5][6][7]
Synthetic Strategies: Building the Pyranopyridine Core
The construction of the pyranopyridine scaffold is often achieved through efficient and atom-economical synthetic strategies, with multicomponent reactions (MCRs) being a particularly powerful tool.[2][8] MCRs allow for the formation of complex molecules from three or more simple starting materials in a single step, minimizing waste and simplifying purification processes.[2]
Multicomponent Reactions (MCRs): A Cornerstone of Pyranopyridine Synthesis
A prevalent MCR approach for synthesizing 4H-pyran-fused systems involves a domino sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization.[2][9] This strategy is highly convergent and allows for significant structural diversity in the final products by simply varying the initial building blocks.
The general mechanism begins with the reaction between an aldehyde and an active methylene compound (e.g., malononitrile), often catalyzed by a base, to form an electron-deficient alkene intermediate (a Knoevenagel adduct). This intermediate then undergoes a Michael addition with a C-H acid. The resulting adduct subsequently cyclizes and tautomerizes to yield the stable pyranopyridine ring system.[10][11] The choice of catalyst, whether basic, acidic, ionic, or nano-catalyst, can significantly influence reaction yields and conditions.[10][12]
Experimental Protocol: One-Pot, Three-Component Synthesis of a Pyrano[3,4-c]pyridine Derivative
This protocol is a representative example based on the general strategy for preparing pyranopyridine analogs.[13]
Objective: To synthesize a 3,4-dihydro-1H-pyrano[3,4-c]pyridine derivative via a three-component reaction.
Materials:
-
Hydropyranone (e.g., Dihydro-4,4-dimethyl-2,6(3H,5H)-pyrandione) (1.0 eq)
-
Malononitrile (1.0 eq)
-
Carbon disulfide (1.2 eq)
-
Amine (e.g., Morpholine) (1.1 eq)
-
Alkyl halide (e.g., Phenethyl bromide) (1.1 eq)
-
Solvent (e.g., Ethanol)
-
Base (e.g., Triethylamine)
Procedure:
-
Step 1: Formation of the Thione Intermediate.
-
To a solution of the hydropyranone (1.0 eq) and malononitrile (1.0 eq) in ethanol, add carbon disulfide (1.2 eq) and a catalytic amount of triethylamine.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the intermediate thione (compound 2 in the referenced scheme) can be isolated by filtration or used directly in the next step.[13]
-
-
Step 2: Amination and Ring Closure.
-
To the reaction mixture containing the thione intermediate, add the desired amine (e.g., morpholine, 1.1 eq).
-
Reflux the mixture for 6-8 hours. The reaction involves the displacement of the thione group and subsequent cyclization to form the hydropyranopyridine core (compound 3 in the referenced scheme).[13]
-
Cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration.
-
-
Step 3: Alkylation of the Thiol Group.
-
Suspend the hydropyranopyridine product from Step 2 in a suitable solvent like ethanol or DMF.
-
Add a base (e.g., potassium carbonate or triethylamine) followed by the alkyl halide (e.g., phenethyl bromide, 1.1 eq).
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the final pure pyranopyridine derivative.
-
A Spectrum of Biological Activities: The Pharmacological Landscape
Pyranopyridine derivatives have demonstrated a remarkable breadth of biological activities, positioning them as versatile scaffolds for drug development.[5] Their mechanism of action often involves interfering with fundamental cellular processes, leading to potent effects in various disease models.
Anticancer Activity
The unregulated proliferation of cells is a hallmark of cancer, and pyranopyridines have emerged as promising agents that can halt this process.[5] Many derivatives exhibit potent cytotoxic effects against a range of human cancer cell lines, including liver, breast, colon, and lung cancer.[5]
Mechanism of Action: A key mechanism involves the inhibition of protein tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5] These receptors are crucial components of signaling pathways that regulate cell growth, division, and the formation of new blood vessels (angiogenesis) that supply tumors. By blocking these kinases, pyranopyridine compounds can effectively arrest the cell cycle, often in the G2/M phase, and induce apoptosis (programmed cell death).[5][14] For example, certain pyrano[3,2-c]pyridine derivatives have shown potent inhibitory activity against EGFR and VEGFR-2, with IC₅₀ values in the low micromolar range, comparable or even superior to established drugs like erlotinib.[5][15]
Quantitative Data Summary: Anticancer Activity
| Compound Class | Cancer Cell Line | Target(s) | Reported IC₅₀ (µM) | Reference |
| Pyrano[3,2-c]pyridine | HepG2 (Liver) | EGFR/VEGFR-2 | 0.15 - 0.23 | [5] |
| Pyrano[3,2-c]pyridine | MCF-7 (Breast) | EGFR/VEGFR-2 | Potent activity reported | [5] |
| Piperazine-Pyranopyridine | Various | - | Micromolar/Submicromolar | [16] |
| 2-Pyridones | HepG2 (Liver) | - | 4.5 | [14] |
| 2-Pyridones | MCF-7 (Breast) | - | 8.0 | [14] |
Antimicrobial Activity
The rise of multidrug-resistant (MDR) bacteria poses a severe threat to global health. Pyranopyridines have shown significant promise in combating this challenge, not only through direct antibacterial action but also by inhibiting bacterial defense mechanisms.[13][17]
Mechanism of Action: A notable application is the inhibition of bacterial efflux pumps.[13] These pumps are membrane proteins that bacteria use to expel antibiotics from the cell, conferring resistance. A novel pyranopyridine, MBX2319, was identified as a potent inhibitor of the RND-type efflux pumps in Enterobacteriaceae.[13][18] By blocking these pumps, MBX2319 restores the efficacy of common antibiotics like levofloxacin and piperacillin against resistant strains of E. coli.[13][17] This adjunctive therapy approach could revitalize existing antibiotic arsenals.[13] Beyond efflux pump inhibition, other pyranopyridine derivatives have demonstrated intrinsic antibacterial and antifungal activity against a range of pathogens, including S. aureus, E. coli, and C. albicans.[7][19][20]
Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases. Pyranopyridine and related pyranopyrimidine scaffolds have been investigated as anti-inflammatory agents.[6][21]
Mechanism of Action: The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit the production of pro-inflammatory mediators.[22] For instance, some derivatives have been shown to significantly inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages.[22] The inhibition of COX-2, a key enzyme in the synthesis of pro-inflammatory prostaglandins, is a well-established mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).[6] Some pyranopyridines achieve this by modulating signaling pathways like JNK and ERK MAPK.[22][23]
Structure-Activity Relationship (SAR) Studies: Decoding the Molecular Blueprint
Understanding the structure-activity relationship (SAR) is critical for optimizing lead compounds into viable drug candidates. SAR studies on pyranopyridines involve systematically modifying substituents around the core scaffold to map which chemical features are essential for biological activity and which can be altered to improve properties like potency, solubility, and metabolic stability.[13][17]
For the efflux pump inhibitor MBX2319, extensive SAR studies revealed a molecular activity map of the pyranopyridine scaffold.[13] It was found that modifications to the five substituents around the ring had distinct effects. For example, the presence of electron-withdrawing groups at specific positions on an attached benzene ring could enhance selective anticancer activity in other pyranopyridine series.[16] Conversely, altering other positions might reduce efficacy but improve solubility.[13] These insights are invaluable for the rational design of next-generation pyranopyridine-based drugs with enhanced therapeutic profiles.[4][17]
Conclusion and Future Perspectives
The pyranopyridine scaffold is a testament to the power of heterocyclic chemistry in generating pharmacologically relevant molecules. The development of efficient synthetic methods, particularly multicomponent reactions, has made a diverse chemical space accessible for exploration. The broad spectrum of biological activities—spanning anticancer, antimicrobial, and anti-inflammatory effects—underscores the therapeutic potential of this privileged structure.
Future research will likely focus on several key areas:
-
Target Identification: Elucidating the precise molecular targets for many of the observed biological activities will enable more focused drug design.
-
Pharmacokinetic Optimization: Continued SAR studies are needed to improve the drug-like properties (ADME/Tox) of lead compounds, ensuring they are not only potent but also safe and effective in vivo.
-
Expansion of Chemical Space: The exploration of novel MCRs and synthetic routes will continue to yield new pyranopyridine derivatives with unique substitution patterns and potentially novel biological activities.
-
Combination Therapies: The success of pyranopyridines as efflux pump inhibitors highlights their potential in combination therapies, a strategy that could be crucial in overcoming drug resistance in both oncology and infectious disease.
The journey from a promising scaffold to a clinically approved drug is long and challenging, but the pyranopyridine core, with its synthetic versatility and proven biological relevance, is undoubtedly a powerful vehicle for this journey.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Multicomponent synthesis of novel functionalized spiroindenopyridotriazine-4H-pyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jetir.org [jetir.org]
- 12. Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Structure-activity relationships of a novel pyranopyridine series of Gram-negative bacterial efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Pyrazolopyranopyrimidines as a class of anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol: A Technical Guide to Target Identification and Validation
Abstract
The fused heterocyclic scaffold of pyranopyridine has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities. This technical guide focuses on the specific compound 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol, a molecule of significant interest for novel therapeutic development. While direct biological data for this exact structure is nascent, the rich pharmacology of related pyranopyridine and dihydropyran compounds provides a fertile ground for hypothesizing its potential therapeutic applications and molecular targets. This document serves as an in-depth guide for researchers, scientists, and drug development professionals, outlining a strategic, multi-pronged approach to systematically identify and validate the therapeutic targets of this compound. We will delve into putative target classes, propose detailed experimental workflows for target deconvolution and validation, and provide the causal logic behind these experimental designs.
Introduction: The Pyranopyridine Scaffold - A Reservoir of Bioactivity
The convergence of a pyran ring with a pyridine nucleus creates the pyranopyridine scaffold, a heterocyclic system that has garnered considerable attention in the field of drug discovery. The inherent structural features of this scaffold, including its hydrogen bonding capabilities, conformational rigidity, and potential for diverse substitutions, make it an attractive starting point for the design of novel therapeutic agents.
Derivatives of the broader pyranopyridine class have been reported to exhibit a wide array of biological effects, including:
-
Anticancer Properties: Notably, piperazine-substituted pyranopyridines have demonstrated antiproliferative activity against a range of cancer cell lines.[1][2] The mechanism often involves the induction of apoptosis.[2] Furthermore, related pyrrolopyridine structures are known to function as kinase inhibitors, a cornerstone of modern oncology.[3]
-
Antiviral Activity: Certain pyranopyridine derivatives have shown promise as antiviral agents, with specific compounds inhibiting the production of Hepatitis B Virus (HBV) virions.[1][2]
-
Modulation of Kinase Activity: The structural similarity of some pyranopyridine derivatives to the ATP-binding pocket of kinases has led to their investigation as inhibitors of key signaling kinases like Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5]
-
G-Protein Coupled Receptor (GPCR) Agonism: The dihydropyran moiety, a core component of our topic compound, is a key pharmacophore in the synthesis of potent agonists for adenosine A2A and A3 receptors, highlighting a potential role in modulating GPCR signaling.[6]
Given this landscape, this compound presents a compelling case for a thorough investigation of its therapeutic potential. This guide will provide the strategic framework for such an investigation.
Putative Therapeutic Target Classes
Based on the established pharmacology of structurally related compounds, we can hypothesize several high-probability target classes for this compound. The initial phase of a target discovery program should focus on screening against these families.
Protein Kinases
The pyridine and fused heterocyclic systems are prevalent in numerous FDA-approved kinase inhibitors. The pyranopyridine core can mimic the purine ring of ATP, enabling it to competitively bind to the ATP-binding site of various kinases.[3]
Potential Kinase Subfamilies of Interest:
-
Cyclin-Dependent Kinases (CDKs): Given that pyrazolopyridine derivatives have been identified as CDK2 inhibitors, evaluating our compound against key cell cycle-regulating CDKs is a logical starting point.[4]
-
Tyrosine Kinases (RTKs): EGFR and VEGFR-2 are critical drivers of tumor growth and angiogenesis. The demonstrated activity of other pyranopyridines against these targets makes them a high-priority for investigation.[5]
Viral Proteins
The documented anti-HBV activity of piperazine-substituted pyranopyridines suggests that our core scaffold may interact with viral proteins essential for replication or assembly.[2]
Potential Viral Targets:
-
HBV Core Protein: This protein is crucial for viral capsid formation and pgRNA encapsidation.
-
Viral Polymerases: Inhibition of viral polymerases is a common mechanism for antiviral drugs.
G-Protein Coupled Receptors (GPCRs)
The presence of the dihydropyran motif, a key component of known adenosine A2A and A3 receptor agonists, strongly suggests that this compound could modulate GPCR activity.[6]
Potential GPCR Subfamilies of Interest:
-
Adenosine Receptors: Direct screening against the A1, A2A, A2B, and A3 receptor subtypes is warranted.
-
Other GPCRs: A broader GPCR panel screen would be beneficial to identify any off-target activities or novel GPCR interactions.
Experimental Workflows for Target Identification and Validation
A multi-step, systematic approach is required to first identify the direct binding partners of this compound and then validate their therapeutic relevance.
Phase 1: Unbiased Target Identification
To cast a wide net and identify potential binding partners without preconceived bias, affinity-based proteomics is the method of choice. This involves immobilizing the compound of interest and using it as "bait" to capture interacting proteins from a cell lysate.
Protocol: Affinity Chromatography followed by Mass Spectrometry (MS)
-
Synthesis of an Affinity Probe:
-
Synthesize a derivative of this compound with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., a carboxylic acid or an amine). The attachment point of the linker should be carefully chosen to minimize disruption of potential protein-binding epitopes.
-
Couple the linker-modified compound to a solid support, such as NHS-activated sepharose beads.
-
-
Preparation of Cell Lysate:
-
Select a panel of relevant human cell lines (e.g., a cancer cell line like HepG2 for oncology and antiviral applications, and a cell line expressing a GPCR of interest like HEK293).
-
Lyse the cells under non-denaturing conditions to preserve protein complexes.
-
-
Affinity Pull-Down:
-
Incubate the cell lysate with the compound-conjugated beads.
-
As a negative control, incubate a separate aliquot of the lysate with beads conjugated only with the linker and blocking agent.
-
To identify specific binders, perform a competitive elution by incubating the lysate and compound-beads with an excess of the free, unmodified this compound.
-
-
Protein Identification by LC-MS/MS:
-
Wash the beads extensively to remove non-specific binders.
-
Elute the bound proteins.
-
Perform in-solution or on-bead trypsin digestion of the eluted proteins.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins using a proteomics database search algorithm (e.g., Mascot, Sequest).
-
-
Data Analysis:
-
Compare the protein lists from the experimental and control pull-downs. Proteins that are significantly enriched in the experimental sample and competitively eluted by the free compound are considered high-confidence binding partners.
-
Diagram: Affinity-Based Target Identification Workflow
Caption: Workflow for unbiased target identification using affinity chromatography coupled with mass spectrometry.
Phase 2: Target Validation
Once a list of putative targets is generated, it is crucial to validate these interactions and assess their functional consequences.
3.2.1. Direct Target Engagement Assays
These assays confirm the direct binding of the compound to the identified protein target in a cellular context.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound at various concentrations. A vehicle-only control is essential.
-
Thermal Challenge: Heat aliquots of the treated cells to a range of temperatures.
-
Lysis and Protein Quantification: Lyse the cells and separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Western Blot Analysis: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting with a specific antibody.
-
Data Analysis: Ligand binding stabilizes the target protein, resulting in a shift of its melting curve to a higher temperature. Plot the soluble protein fraction against temperature to determine the melting temperature (Tm) in the presence and absence of the compound. A significant increase in Tm indicates direct target engagement.
Diagram: CETSA Principle
Caption: Principle of CETSA: Ligand binding increases the thermal stability of the target protein.
3.2.2. Functional Assays
Functional assays are essential to determine whether the binding of the compound to the target protein modulates its activity and elicits a biological response. The choice of assay is entirely dependent on the nature of the validated target.
Example Functional Assays:
| Target Class | Assay Type | Principle |
| Kinase | In Vitro Kinase Assay | Measures the transfer of a phosphate group from ATP to a substrate peptide by the purified kinase enzyme. The effect of the compound on this activity is quantified. |
| GPCR | cAMP Assay | For Gs or Gi-coupled receptors, this assay measures the intracellular levels of cyclic AMP, a key second messenger, in response to compound treatment. |
| Viral Protein | Viral Titer Assay | Measures the amount of infectious virus produced by cells treated with the compound, providing a direct measure of its antiviral efficacy. |
Protocol: In Vitro Kinase Assay (Example for a Putative Kinase Target)
-
Reagents: Purified recombinant kinase, specific substrate peptide, ATP (with a detectable label, e.g., ³²P-ATP or coupled to a luminescence system like ADP-Glo™).
-
Reaction Setup: In a microplate, combine the kinase, substrate, and varying concentrations of this compound in a suitable kinase buffer.
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the substrate on a filter and measuring radioactivity. For luminescence assays, the amount of ADP produced is measured.
-
Data Analysis: Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of compound required to inhibit 50% of the kinase activity).
Summary and Future Directions
This compound belongs to a class of heterocyclic compounds with a proven track record of diverse biological activities. While its specific molecular targets remain to be elucidated, the pharmacological precedents set by related structures provide a strong rationale for investigating its potential as a modulator of protein kinases, viral proteins, and GPCRs.
The experimental framework outlined in this guide, progressing from unbiased target identification using affinity proteomics to rigorous validation through target engagement and functional assays, provides a clear and robust path forward. The successful identification and validation of a high-value therapeutic target for this compound will open the door to lead optimization, preclinical development, and ultimately, the potential for a novel therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Characterizing 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol in Cell-Based Assays
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol in cell-based assays. While specific biological data for this exact molecule is limited, its core scaffold, pyrano[3,2-c]pyridine, is prominent in medicinal chemistry literature, with many derivatives exhibiting potent anticancer and kinase inhibitory activities.[1][2][3] This guide, therefore, presents a logical, hypothesis-driven workflow to systematically characterize the compound's cellular effects, beginning with broad cytotoxicity screening and progressing to specific mechanistic studies targeting common signal transduction pathways.
Introduction and Compound Profile
Fused heterocyclic systems, such as the pyranopyridine scaffold, are of significant interest in drug discovery due to their rigid structures that allow for high-specificity interactions with biological targets.[3] Specifically, derivatives of the related pyrano[3,2-c]pyridine class have been identified as potential inhibitors of key oncogenic kinases, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5]
Therefore, it is reasonable to hypothesize that this compound may exhibit similar biological activities. This guide provides the foundational protocols to test this hypothesis, starting with assessing its general impact on cell health and then investigating its potential to modulate kinase signaling pathways.
Compound Properties: this compound
| Property | Value | Source |
| CAS Number | 754149-09-2 | [6] |
| Molecular Formula | C₈H₉NO₂ | [6][7] |
| Molecular Weight | 151.16 g/mol | [6][7] |
| Purity | Typically >98% (Verify with supplier) | [6] |
| Appearance | Solid (Verify with supplier) |
Protocol 1: Preparation of Stock Solutions
The accuracy of any cell-based assay is contingent on the precise and consistent preparation of the test compound. Solubility and stability are paramount.
Causality: A high-concentration, validated stock solution (typically in DMSO) is critical for minimizing the solvent volume added to cell cultures, thereby preventing solvent-induced artifacts. Serial dilutions are then made in culture media to achieve the desired final concentrations.
Step-by-Step Method:
-
Initial Solubility Test: Before preparing a bulk stock, test solubility on a small scale. Attempt to dissolve 1-2 mg of the compound in 100-200 µL of 100% dimethyl sulfoxide (DMSO). Vortex thoroughly. If it dissolves, proceed. If not, other organic solvents like ethanol or DMF may be tested, but DMSO is standard for cell-based assays.
-
Stock Solution Preparation (e.g., 10 mM):
-
Accurately weigh out a known amount of this compound (e.g., 1.51 mg).
-
Calculate the required volume of DMSO to achieve a 10 mM concentration.
-
Formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Concentration (mol/L))
-
Example: Volume (L) = 0.00151 g / (151.16 g/mol * 0.01 mol/L) = 0.001 L = 1 mL.
-
-
Add the calculated volume of 100% DMSO to the vial containing the compound.
-
-
Dissolution & Storage: Vortex the solution for several minutes until the compound is completely dissolved. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light.
Workflow for Cellular Characterization
A systematic approach is essential to move from a compound of unknown activity to one with a defined cellular phenotype. The following workflow provides a robust framework for this process.
Application 1: Assessing Cytotoxicity and Cell Viability
The first step for any novel compound is to determine its effect on cell viability. This establishes a therapeutic window and identifies the concentration range that elicits a biological response. The MTS assay is a robust, colorimetric method for this purpose.
Principle of the MTS Assay: The MTS assay measures cellular metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTS) into a soluble, colored formazan product.[8] The amount of formazan produced, measured by absorbance, is directly proportional to the number of living, metabolically active cells.[8][9]
Protocol 2: Cell Viability Determination using MTS Assay
Materials:
-
Cells of interest (e.g., A549 lung cancer, MCF-7 breast cancer)
-
Complete culture medium
-
96-well clear, flat-bottom cell culture plates
-
This compound stock solution (from Protocol 1)
-
MTS reagent solution (e.g., CellTiter 96® AQueous One Solution)
-
Multi-well spectrophotometer (plate reader)
Step-by-Step Method:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium. Incubate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Dilution and Treatment:
-
Prepare serial dilutions of the compound in complete culture medium. A common starting range is a 10-point, 3-fold dilution series to span from low nanomolar to high micromolar concentrations (e.g., 0.01 µM to 200 µM).
-
Include "vehicle control" wells (treated with the same final concentration of DMSO as the highest compound dose) and "media only" wells for background subtraction.
-
Carefully remove the media from the cells and replace it with 100 µL of the media containing the appropriate compound dilutions.
-
-
Incubation: Incubate the plate for a relevant exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTS Reagent Addition: Add 20 µL of the MTS reagent directly to each well.[8][10]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The time may need optimization; it should be long enough to yield a strong signal but short enough to remain in the linear range of the assay.
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.[8]
-
Data Analysis:
-
Subtract the average absorbance of the "media only" wells from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability = (Abs_treated / Abs_vehicle) * 100).
-
Plot % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
Application 2: Mechanistic Analysis via Western Blot
Based on the activity of related pyranopyridine compounds, a primary hypothesis is the inhibition of a protein kinase signaling pathway.[4][5] Western blotting is a powerful technique to test this by measuring the phosphorylation status of key downstream effector proteins like Akt and ERK, which are central nodes in many cell survival and proliferation pathways.[11]
Protocol 3: Western Blot for Phospho-Protein Analysis
Causality: This protocol aims to detect changes in protein phosphorylation, a direct indicator of kinase activity. A decrease in the phosphorylated form of a protein like Akt (p-Akt) relative to its total expression (Total Akt) upon compound treatment suggests inhibition of the upstream kinase.[11] Using protease and phosphatase inhibitors during cell lysis is critical to preserve the phosphorylation state of proteins.[11]
Step-by-Step Method:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
To reduce basal signaling, serum-starve the cells for 12-24 hours if appropriate for the cell line and pathway.
-
Treat cells with the compound at concentrations determined from the MTS assay (e.g., IC₅₀ and 2x IC₅₀) for a short duration (e.g., 30 minutes to 6 hours) to capture effects on signaling. Include a vehicle (DMSO) control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells by adding 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.[11]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay. This is essential for equal protein loading.[11]
-
Sample Preparation & SDS-PAGE:
-
Normalize all samples with lysis buffer to the same concentration.
-
Mix 20-30 µg of protein with 4x Laemmli sample buffer and boil at 95°C for 5 minutes to denature.
-
Load samples onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.[12]
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[12]
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[13]
-
Incubate the membrane with primary antibody (e.g., anti-p-Akt) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[11]
-
-
Washing and Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
-
Detection and Analysis:
-
Wash the membrane again as in the previous step.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.[11]
-
Quantify band intensities using software like ImageJ. For phospho-proteins, normalize the phospho-signal to the total protein signal, which is then normalized to a loading control (e.g., GAPDH or β-actin) to confirm pathway-specific inhibition.
-
Table: Recommended Starting Conditions for Western Blot
| Parameter | Recommended Condition | Rationale |
| Protein Load | 20-30 µg per lane | Ensures sufficient protein for detection without overloading the gel. |
| Blocking Buffer | 5% BSA in TBST | BSA is preferred for phospho-antibodies as milk contains phosphoproteins that can increase background. |
| Primary Antibody Dilution | 1:1000 | A standard starting point; should be optimized per antibody datasheet. |
| Primary Incubation | Overnight at 4°C | Generally provides a better signal-to-noise ratio than shorter, room-temperature incubations. |
| Secondary Antibody Dilution | 1:2000 to 1:5000 | Should be optimized to minimize background signal. |
References
- 1. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 2. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,4-dihydro-2H-pyrano[3,2-c]pyridin-4-ol | 37831-66-6 | Benchchem [benchchem.com]
- 4. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stanfordchem.com [stanfordchem.com]
- 7. echemi.com [echemi.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols for 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol in Medicinal Chemistry
Introduction: The Promise of Fused Heterocyclic Scaffolds
In the landscape of medicinal chemistry, the quest for novel molecular architectures with potent and selective biological activities is perpetual. Fused heterocyclic systems are a cornerstone of drug discovery, offering rigid three-dimensional structures that can effectively interact with biological targets. Among these, the pyranopyridine scaffold has emerged as a privileged structure, with derivatives demonstrating a wide array of pharmacological properties, including antibacterial, antiviral, and antiproliferative activities.[1][2][3] The fusion of a pyran ring to a pyridine core creates a unique chemical entity with a distinct electronic and steric profile, making it an attractive starting point for the design of new therapeutic agents.
This application note focuses on a specific, yet promising, member of this family: 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol . While this particular molecule is not yet extensively characterized in the public domain, its structural features suggest significant potential for modulation of various biological targets. This guide will provide researchers with a comprehensive overview of the potential applications of this scaffold, along with detailed, field-proven protocols for its synthesis and biological evaluation. Our aim is to equip scientists in drug development with the foundational knowledge and practical methodologies to explore the therapeutic utility of this intriguing molecule.
Hypothesized Therapeutic Applications and Mechanistic Rationale
The structural motif of this compound, featuring a dihydropyran ring fused to a pyridine and bearing a hydroxyl group, suggests several plausible avenues for therapeutic intervention. The presence of hydrogen bond donors and acceptors, combined with a semi-rigid bicyclic core, makes it an ideal candidate for interaction with a variety of enzyme active sites and receptor binding pockets.
One of the most compelling potential applications for this scaffold is in the modulation of adenosine receptors . Structurally related dihydropyran derivatives have been successfully developed as potent and selective agonists for A2A and A3 adenosine receptors.[4] These G-protein coupled receptors are implicated in a range of physiological processes, including inflammation, cardiovascular function, and neurotransmission. The 4-hydroxyl group of our title compound could mimic the ribose hydroxyls of adenosine, potentially leading to high-affinity interactions.
Furthermore, the broader class of pyranopyridines has shown significant promise as antiviral agents , particularly against rhinoviruses.[5] The mechanism of action for these compounds is often through the inhibition of viral entry or replication. The specific stereochemistry and electronic distribution of this compound could be optimized to target viral proteins with high specificity.
Finally, the pyranopyridine core is also a key feature in the development of efflux pump inhibitors (EPIs) in Gram-negative bacteria.[1][6] By blocking the efflux of antibiotics, these compounds can restore the efficacy of existing antibacterial drugs against resistant strains. The this compound scaffold could serve as a foundational structure for the development of novel EPIs.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a plausible multi-step synthesis of the target compound, starting from commercially available 2-chloro-3-hydroxypyridine. The causality behind this synthetic choice lies in the strategic installation of the pyran ring onto the pyridine core.
Step 1: O-Allylation of 2-Chloro-3-hydroxypyridine
-
Rationale: This step introduces the three-carbon unit required for the formation of the pyran ring.
-
Procedure:
-
To a solution of 2-chloro-3-hydroxypyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add allyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(allyloxy)-2-chloropyridine.
-
Step 2: Claisen Rearrangement
-
Rationale: This key step rearranges the allyl group to the C4 position of the pyridine ring, setting the stage for cyclization.
-
Procedure:
-
Heat 3-(allyloxy)-2-chloropyridine neat in a sealed tube at 180 °C for 24 hours.
-
Monitor the rearrangement by 1H NMR of an aliquot.
-
After cooling, purify the resulting mixture by column chromatography to isolate 4-allyl-2-chloro-3-hydroxypyridine.
-
Step 3: Hydroboration-Oxidation
-
Rationale: This two-step process converts the terminal alkene of the allyl group into a primary alcohol with anti-Markovnikov selectivity.
-
Procedure:
-
Dissolve 4-allyl-2-chloro-3-hydroxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to 0 °C and add borane-THF complex (1.1 eq of BH3) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Cool the reaction back to 0 °C and slowly add a solution of sodium hydroxide (3 M, 3.0 eq) followed by dropwise addition of hydrogen peroxide (30% aqueous solution, 3.0 eq).
-
Stir the mixture at room temperature for 2 hours.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography to yield 2-chloro-4-(3-hydroxypropyl)pyridin-3-ol.
-
Step 4: Intramolecular Williamson Ether Synthesis (Cyclization)
-
Rationale: This final step forms the pyran ring through an intramolecular nucleophilic substitution.
-
Procedure:
-
Dissolve 2-chloro-4-(3-hydroxypropyl)pyridin-3-ol (1.0 eq) in anhydrous THF.
-
Add sodium hydride (60% dispersion in mineral oil, 2.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 6 hours.
-
Monitor the cyclization by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography to obtain this compound.
-
References
- 1. stanfordchem.com [stanfordchem.com]
- 2. (R)-3,4-Dihydro-2H-pyrano[2,3-c]pyridin-4-ol|BLD Pharm [bldpharm.com]
- 3. 3,4-Dihydro-2H-pyrano[3,2-b]pyridine | C8H9NO | CID 12486249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,4-Dihydro-2-phenyl-2H-pyrano[2,3-b]pyridines with potent antirhinovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
Prospective Applications of 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol as a Novel Fluorescent Probe
Introduction: Unveiling the Potential of a Novel Heterocyclic Fluorophore
The quest for sensitive and selective fluorescent probes is a cornerstone of modern analytical chemistry, with profound implications for biomedical research, environmental monitoring, and drug discovery. The pyridine nucleus, a fundamental heterocyclic motif, is a privileged scaffold in the design of such probes due to its inherent photophysical properties and its capacity for coordinating with various analytes.[1] Fused heterocyclic systems incorporating the pyran ring have also demonstrated significant promise as fluorophores, with some derivatives exhibiting high quantum yields and large Stokes shifts.[2]
This document presents a prospective guide on the application of 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol , a molecule that synergistically combines the structural features of both pyran and hydroxypyridine moieties. While specific applications of this exact molecule are not yet extensively documented in peer-reviewed literature, its structure strongly suggests a high potential for use as a fluorescent probe for metal cations and as a pH sensor. The presence of the hydroxyl group and the pyridine nitrogen atom creates a potential chelation site, which is a key feature in many fluorescent sensors.[3]
This application note will, therefore, serve as a detailed, scientifically-grounded guide for researchers looking to explore the capabilities of this promising, yet under-explored, molecule. We will delve into its proposed sensing mechanisms, hypothetical photophysical characteristics, and provide detailed protocols for its prospective use in laboratory settings.
Proposed Sensing Mechanisms: A Tale of Chelation and Protonation
The unique arrangement of the pyridine nitrogen and the C4-hydroxyl group in this compound suggests two primary modes of action as a fluorescent sensor: chelation-enhanced fluorescence (CHEF) for metal ion detection and protonation-induced spectral shifts for pH sensing.
Metal Ion Sensing via Chelation-Enhanced Fluorescence (CHEF)
The lone pair of electrons on the pyridine nitrogen and the hydroxyl group can act as a bidentate ligand, forming a stable complex with specific metal ions. In its free state, the probe's fluorescence may be quenched through mechanisms like Photoinduced Electron Transfer (PET) from the nitrogen lone pair to the excited fluorophore. Upon binding a metal cation, the lone pair electrons are engaged in the coordinate bond, which can suppress the PET process and lead to a significant enhancement of the fluorescence intensity (a "turn-on" response).
Caption: Proposed CHEF mechanism for metal ion detection.
pH Sensing via Intramolecular Charge Transfer (ICT)
The fluorescence properties of pyridine-containing fluorophores are often sensitive to pH. The protonation state of the pyridine nitrogen can significantly alter the electronic distribution within the molecule. In a neutral or basic medium, the nitrogen atom acts as an electron donor. Upon protonation in an acidic environment, its electron-withdrawing character increases. This change can modulate an Intramolecular Charge Transfer (ICT) process, leading to observable shifts in the absorption and emission spectra, making the probe suitable for ratiometric pH sensing.
Caption: Proposed ICT mechanism for pH sensing.
Synthesis and Characterization
Hypothetical Synthetic Workflow
Caption: A plausible synthetic workflow for the target compound.
Prospective Photophysical Properties
Based on data from related pyrano-fused heterocyclic compounds, we can anticipate the following photophysical properties for this compound. These values are illustrative and require experimental verification.
| Property | Projected Value | Rationale / Notes |
| Absorption Max (λ_abs) | ~330 - 360 nm | Based on the extended π-system of the pyranopyridine core. |
| Emission Max (λ_em) | ~420 - 480 nm | Expected blue to cyan fluorescence, typical for many pyridine-based fluorophores. |
| Stokes Shift | > 80 nm | A significant Stokes shift is characteristic of many fused heterocyclic systems, which is beneficial for imaging.[2] |
| Quantum Yield (Φ_f) | 0.1 - 0.4 (in aprotic solvent) | Moderate quantum yield is expected, with potential for significant enhancement upon analyte binding. |
| Solvent Dependency | Solvatochromic effects are likely | The polarity of the solvent is expected to influence the ICT character, causing shifts in emission spectra. |
Application Protocols
Protocol 1: Detection of Divalent Metal Ions (e.g., Zn²⁺)
This protocol outlines the use of this compound (herein referred to as PP-OH ) as a "turn-on" fluorescent probe for the detection of Zn²⁺. Zinc is a biologically important, spectroscopically silent metal ion, making fluorescent probes particularly valuable for its detection.
A. Materials and Reagents
-
PP-OH stock solution (1 mM in DMSO).
-
HEPES buffer (10 mM, pH 7.4).
-
Stock solutions of various metal salts (e.g., ZnCl₂, CuCl₂, NiCl₂, CoCl₂, FeCl₂, CaCl₂, MgCl₂) (10 mM in deionized water).
-
Spectrofluorometer.
-
Quartz cuvettes (1 cm path length).
B. Experimental Procedure
-
Preparation of the Working Solution: Prepare a 10 µM solution of PP-OH in HEPES buffer. Note: The final concentration of DMSO should be kept below 1% to avoid solvent effects.
-
Fluorescence Titration: a. Place 2 mL of the 10 µM PP-OH solution into a quartz cuvette. b. Record the initial fluorescence emission spectrum (e.g., excitation at 350 nm, emission scan from 380 nm to 600 nm). c. Incrementally add small aliquots (e.g., 2-10 µL) of the 10 mM ZnCl₂ stock solution to the cuvette. d. After each addition, mix gently and allow the solution to equilibrate for 1-2 minutes. e. Record the fluorescence emission spectrum after each addition. f. Continue the additions until the fluorescence intensity reaches a plateau.
-
Selectivity Study: a. To separate cuvettes containing 2 mL of 10 µM PP-OH , add a saturating amount (e.g., 10 equivalents) of different metal ion stock solutions (Cu²⁺, Ni²⁺, Co²⁺, etc.). b. Record the fluorescence emission spectrum for each solution and compare the intensity changes to that observed with Zn²⁺.
-
Competition Experiment: a. To a solution of PP-OH (10 µM) containing a saturating amount of Zn²⁺, add other competing metal ions to observe any potential displacement or quenching effects.
C. Data Analysis
-
Plot the fluorescence intensity at the emission maximum (λ_em) against the concentration of Zn²⁺.
-
The detection limit can be calculated using the 3σ/k method, where σ is the standard deviation of the blank and k is the slope of the linear portion of the titration curve.
-
The binding constant (Kₐ) can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 Benesi-Hildebrand plot).
Protocol 2: Ratiometric pH Sensing
This protocol describes a method to evaluate PP-OH as a ratiometric pH sensor.
A. Materials and Reagents
-
PP-OH stock solution (1 mM in DMSO).
-
Britton-Robinson buffer solutions covering a wide pH range (e.g., pH 2 to 12).
-
pH meter.
-
Spectrofluorometer.
-
Quartz cuvettes.
B. Experimental Procedure
-
Sample Preparation: a. Prepare a series of solutions by adding a small aliquot of the PP-OH stock solution to Britton-Robinson buffers of different pH values, resulting in a final probe concentration of 10 µM.
-
Spectral Measurement: a. For each pH value, place the solution in a cuvette and record the fluorescence emission spectrum. b. Identify the two emission maxima corresponding to the acidic (protonated) and basic (deprotonated) forms of the probe.
-
Data Analysis: a. Plot the fluorescence intensities at the two emission maxima as a function of pH. b. Calculate the ratio of the fluorescence intensities (I_acidic / I_basic) for each pH value. c. Plot this ratio against the pH. d. The pKa of the probe can be determined from the inflection point of the resulting sigmoidal curve by fitting the data to the Henderson-Hasselbalch equation.
Conclusion and Future Outlook
The structural attributes of this compound present a compelling case for its utility as a novel fluorescent probe. The protocols and conceptual frameworks provided herein offer a roadmap for researchers to systematically investigate its potential for detecting metal ions and pH changes. Experimental validation of the proposed synthesis, photophysical properties, and sensing capabilities will be a critical next step. Further derivatization of the pyranopyridine core could also lead to the development of a new class of fluorescent sensors with tailored selectivities, improved quantum yields, and red-shifted emission profiles suitable for biological imaging applications.
References
Application Note & Protocol: Quantitative Analysis of 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol
Abstract
This document provides a comprehensive guide to the quantitative analysis of 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol, a heterocyclic compound of interest in pharmaceutical research and development. We present a primary, fully validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, suitable for routine quality control, purity assessment, and stability testing. The causality behind experimental choices, from mobile phase composition to column chemistry, is detailed to ensure methodological robustness. Additionally, a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol is outlined for trace-level quantification in complex matrices. All methodologies are presented with step-by-step protocols and are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and trustworthiness.[1][2]
Introduction and Scientific Background
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and bioactive molecules.[3][4] The fused pyranopyridine scaffold, present in this compound (Molecular Formula: C₈H₉NO₂, Molecular Weight: 151.16 g/mol ), is a key structural motif in medicinal chemistry.[5][6] The accurate and precise quantification of this molecule is paramount during synthesis, formulation, and preclinical studies to ensure product quality, safety, and efficacy.
The development of a robust analytical method requires a thorough understanding of the analyte's physicochemical properties. As a polar molecule containing both a hydrogen-bond-donating hydroxyl group and a hydrogen-bond-accepting pyridine nitrogen, chromatographic behavior is highly dependent on mobile phase pH and solvent composition. This guide details a method that controls these variables to achieve reproducible and accurate quantification. The objective of validating this analytical procedure is to demonstrate that it is suitable for its intended purpose.[2]
Primary Analytical Method: RP-HPLC with UV Detection
High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis due to its high resolution, reproducibility, and versatility. For a polar, UV-active compound like this compound, a reverse-phase method provides the optimal balance of retention and peak shape.
Principle and Rationale
The method employs a C18 stationary phase, which is nonpolar, and a polar mobile phase. The analyte's retention is governed by its hydrophobic partitioning between the stationary and mobile phases. The inclusion of a buffer (e.g., phosphate buffer) in the mobile phase is critical. It maintains a constant pH, thereby ensuring a consistent ionization state for the pyridine ring and preventing peak tailing or drift in retention time. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and excellent elution strength for polar compounds.
Experimental Workflow: Sample Preparation and Analysis
The overall workflow from sample receipt to final data analysis is depicted below. This process ensures that the analyte is extracted, diluted to a suitable concentration within the instrument's linear range, and analyzed under controlled conditions.
Caption: General workflow for sample preparation and HPLC analysis.
Detailed HPLC Protocol
A. Reagents and Materials
-
This compound Reference Standard (>99% purity)
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Water (Milli-Q or equivalent, 18.2 MΩ·cm)
-
Volumetric flasks, pipettes, and autosampler vials
-
Syringe filters (0.45 µm, PVDF or Nylon)
B. Instrumentation and Chromatographic Conditions The following table summarizes the instrumental parameters. A C18 column is selected for its versatility, and the specific conditions are optimized for resolution and peak shape.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with Quaternary Pump, Autosampler, Column Compartment, and UV/PDA Detector |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent |
| Mobile Phase | 20 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 275 nm (or λmax determined by UV scan) |
| Run Time | 10 minutes |
C. Preparation of Solutions
-
Mobile Phase Preparation: Dissolve 2.72 g of KH₂PO₄ in 1000 mL of water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter. Prepare the final mobile phase by mixing 850 mL of this buffer with 150 mL of acetonitrile. Degas before use.
-
Diluent Preparation: Use the mobile phase as the diluent to avoid peak distortion.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with the diluent. These will be used to establish linearity.
-
Sample Solution (Target concentration: 25 µg/mL): Accurately weigh an amount of sample powder expected to contain 2.5 mg of the analyte into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 10 minutes, cool to room temperature, and dilute to volume. Filter the solution through a 0.45 µm syringe filter into an autosampler vial.
Method Validation Protocol (ICH Q2(R1) Framework)
A validated method provides assurance of its reliability.[7] The following parameters must be assessed to comply with regulatory expectations.[2][8]
Caption: Key parameters for analytical method validation per ICH Q2(R1).
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank (diluent) and placebo samples. Check for interfering peaks at the analyte's retention time. | No significant interference at the retention time. |
| Linearity | Analyze calibration standards at 5-6 concentration levels in triplicate. Plot peak area vs. concentration. | Correlation coefficient (R²) ≥ 0.999 |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80% to 120% of the target concentration. |
| Accuracy | Perform recovery studies by spiking a placebo blend with the analyte at 80%, 100%, and 120% of the target concentration. | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | Analyze six replicate sample preparations at 100% of the target concentration on the same day. | Relative Standard Deviation (%RSD) ≤ 2.0%. |
| Precision (Intermediate) | Repeat the precision study on a different day with a different analyst or instrument. | %RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Determine the lowest concentration that can be quantified with acceptable precision and accuracy. (S/N ratio ≈ 10). | %RSD ≤ 10%. |
| Limit of Detection (LOD) | Determine the lowest concentration that can be detected. (S/N ratio ≈ 3). | Signal is distinguishable from noise. |
| Robustness | Intentionally vary method parameters (e.g., pH ±0.2, flow rate ±10%, column temp ±5°C) and assess the impact. | System suitability parameters remain within limits. |
System Suitability and Data Analysis
Before sample analysis, the chromatographic system must be qualified. This is done by injecting a working standard solution (e.g., 25 µg/mL) five times.
| System Suitability Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency. |
| %RSD of Peak Areas | %RSD ≤ 2.0% | Confirms injection precision and system stability. |
Quantification: The concentration of this compound in the sample is calculated using the linear regression equation derived from the calibration curve.
Alternative Method: LC-MS/MS for High-Sensitivity Applications
For bioanalytical studies or trace impurity analysis, LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV.[9][10] The method couples the separation power of LC with the mass-resolving capability of a tandem mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode.[9][11]
A. Principle The analyte is ionized (typically via Electrospray Ionization, ESI), and a specific precursor ion (e.g., [M+H]⁺) is selected in the first quadrupole. This ion is fragmented, and a specific product ion is monitored in the third quadrupole. This specific precursor-to-product ion transition is unique to the analyte, eliminating matrix interference.[10]
B. Recommended Starting Conditions
| Parameter | Condition |
| LC System | UPLC/UHPLC system for fast gradients |
| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000, Waters Xevo TQ-S) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion [M+H]⁺ | m/z 152.1 |
| Product Ions | To be determined by infusion and fragmentation of the standard. |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Note: The development and validation of an LC-MS/MS method require specialized expertise, including optimization of all mass spectrometer parameters (e.g., collision energy, declustering potential).
Conclusion
This application note provides a robust, validated RP-HPLC method suitable for the routine quantification of this compound. The detailed protocol and validation framework ensure that the method is trustworthy and fit for its intended purpose in a regulated environment. For applications requiring higher sensitivity, an LC-MS/MS method is proposed as a powerful alternative. The successful implementation of these protocols will enable researchers and drug developers to generate high-quality, reliable data for their active compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. fda.gov [fda.gov]
- 3. General Methods of Preparation, and Uses of Heterocyclic Compounds [unacademy.com]
- 4. Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stanfordchem.com [stanfordchem.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. pnrjournal.com [pnrjournal.com]
- 10. spectroscopyworld.com [spectroscopyworld.com]
- 11. chimia.ch [chimia.ch]
Application Notes & Protocols: A Framework for Efficacy Testing of 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol
Abstract
This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to evaluate the therapeutic efficacy of the novel compound, 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol. The pyranopyridine scaffold, a fused heterocyclic system, has demonstrated significant potential across various therapeutic areas, including oncology and inflammation.[1][2] This guide outlines a logical, tiered approach, beginning with fundamental in vitro characterization and progressing to robust in vivo efficacy studies. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each experimental choice to ensure data integrity and reproducibility.[3] Our objective is to provide a practical and scientifically rigorous roadmap for elucidating the potential of this promising compound.
Introduction: The Rationale for a Phased Approach
The journey of a novel chemical entity from the bench to a potential clinical candidate is contingent upon a meticulously planned and executed preclinical research strategy.[4] For a compound like this compound (herein referred to as "Compound-PYP"), whose specific biological targets may not be fully elucidated, a phased or tiered approach is paramount. This strategy maximizes resource efficiency by using broad, cost-effective screening assays initially to generate hypotheses, which are then tested using more complex and targeted models.[5]
The pyrano[3,2-c]pyridine scaffold has been associated with anticancer activity, with some derivatives inhibiting key tyrosine kinase receptors like EGFR and VEGFR-2.[2][6] Additionally, pyridine derivatives are integral to many biologically active molecules, suggesting a broad potential for pharmacological activity.[7][8] Therefore, our proposed experimental design will initially focus on two high-impact therapeutic areas: Oncology and Inflammation .
The following workflow illustrates the logical progression of the experimental plan, ensuring that decisions to advance Compound-PYP to more resource-intensive studies are based on robust, quantifiable data.
Figure 1: High-Level Experimental Workflow. A tiered approach ensures that each phase of testing is initiated based on positive outcomes from the preceding stage, optimizing resource allocation.
Phase 1: In Vitro Characterization & Screening
The initial phase focuses on establishing a foundational understanding of Compound-PYP's biological activity using cell-based and biochemical assays. These assays are rapid, cost-effective, and provide the initial data required to justify more complex in vivo studies.[9][10]
Tier 1: Broad Spectrum Cytotoxicity Screening
Rationale: The primary goal is to determine if Compound-PYP exhibits anti-proliferative activity and to identify potentially sensitive cancer types. Screening against a diverse panel of human cancer cell lines is a standard first step in anticancer drug discovery.[11] Including a non-cancerous cell line is critical for an early assessment of selectivity.
Protocol 1: MTT Anti-Proliferative Assay
-
Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung], HepG2 [liver]) and a normal human fibroblast line (e.g., WI-38) in their respective recommended media until they reach ~80% confluency.
-
Cell Seeding: Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well microtiter plate and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of Compound-PYP in DMSO. Create a series of 2x working solutions by serial dilution (e.g., from 200 µM to 0.1 µM) in the appropriate cell culture medium.
-
Treatment: Remove the existing medium from the cells and add 100 µL of the compound working solutions to the respective wells. Include wells treated with vehicle (DMSO, final concentration ≤0.5%) as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of Compound-PYP and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Table 1: Hypothetical IC50 Data from Tier 1 Screening
| Cell Line | Cancer Type | Compound-PYP IC50 (µM) | Doxorubicin IC50 (µM) |
|---|---|---|---|
| MCF-7 | Breast | 2.5 | 0.8 |
| HCT-116 | Colon | 1.8 | 0.5 |
| A549 | Lung | > 50 | 1.2 |
| HepG2 | Liver | 3.1 | 0.9 |
| WI-38 | Normal Fibroblast | 45.2 | 2.5 |
Interpretation: In this hypothetical example, Compound-PYP shows selective activity against colon (HCT-116), breast (MCF-7), and liver (HepG2) cancer cell lines, with minimal impact on the normal WI-38 cell line at similar concentrations. This selectivity warrants progression to hypothesis-testing assays.
Tier 2: Hypothesis-Driven Mechanistic Assays
Rationale: Based on the Tier 1 results and literature on related scaffolds, we will now investigate two potential mechanisms of action: kinase inhibition (oncology) and suppression of inflammatory mediators.
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., EGFR)
Causality: Many pyranopyridine derivatives function as kinase inhibitors.[6] This assay will determine if Compound-PYP directly inhibits the enzymatic activity of a key oncogenic kinase, such as EGFR, providing a potential mechanism for its observed cytotoxicity.
-
Assay Principle: Utilize a commercially available ELISA-based or fluorescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Reagents: Prepare recombinant human EGFR kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and Compound-PYP at various concentrations (e.g., 0.01 µM to 100 µM).
-
Reaction: In a 96-well plate, combine the kinase, substrate, and Compound-PYP (or a known inhibitor like Erlotinib as a positive control).
-
Initiation: Start the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This typically measures the amount of ADP produced, which is inversely proportional to the kinase inhibition.
-
Analysis: Measure luminescence or fluorescence. Calculate the percentage of inhibition relative to the no-compound control and determine the IC50 value.
Protocol 3: Lipopolysaccharide (LPS)-Induced TNF-α Production in Macrophages
Causality: Anti-inflammatory compounds often work by suppressing the production of pro-inflammatory cytokines like TNF-α.[12] This cell-based assay provides a functional measure of Compound-PYP's potential anti-inflammatory activity.
-
Cell Culture: Differentiate a murine macrophage cell line (e.g., RAW 264.7) or human monocytes (e.g., THP-1) in 24-well plates.
-
Pre-treatment: Treat the cells with various concentrations of Compound-PYP (e.g., 0.1 µM to 50 µM) or a known anti-inflammatory agent (e.g., Dexamethasone) for 1 hour.
-
Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) at 1 µg/mL to all wells except the unstimulated negative control.
-
Incubation: Incubate for 6-12 hours at 37°C.
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatant.
-
ELISA: Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Analysis: Determine the IC50 value for the inhibition of TNF-α production. A parallel MTT assay should be run to ensure the observed effect is not due to general cytotoxicity.
Figure 2: Potential Mechanism of Action. Diagram illustrating the hypothetical inhibition of a receptor tyrosine kinase signaling pathway by Compound-PYP, preventing downstream signals that lead to cell proliferation.
Phase 2: In Vivo Efficacy Modeling
Rationale: In vivo studies are essential to evaluate a drug's efficacy, toxicity, and pharmacokinetics in a complex biological system.[13] The choice of animal model is critical and must be guided by the in vitro data.[14] All animal experiments must be designed to minimize bias through randomization and blinding and should be conducted under protocols approved by an Institutional Animal Care and Use Committee (IACUC).[3][15]
Prerequisite: Pharmacokinetic (PK) and Tolerability Studies
Before any efficacy study, a preliminary PK and maximum tolerated dose (MTD) study must be performed in healthy mice or rats. This determines the compound's absorption, distribution, metabolism, and excretion (ADME) profile and establishes a safe and effective dosing range for subsequent efficacy studies.[16]
Oncology Efficacy Model: Human Tumor Xenograft
Causality: This model directly tests the ability of Compound-PYP to inhibit tumor growth in a living organism, providing the most relevant preclinical data for potential anticancer drugs.[17] The HCT-116 cell line is chosen based on our hypothetical in vitro data showing high sensitivity.
Protocol 4: HCT-116 Xenograft Study in Nude Mice
-
Animal Model: Use immunodeficient mice (e.g., Athymic Nude or SCID).
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ HCT-116 cells in a mixture of medium and Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Group Allocation: When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 per group).
-
Group 1: Vehicle Control (e.g., PBS, or appropriate solvent)
-
Group 2: Compound-PYP (Low Dose, e.g., 10 mg/kg)
-
Group 3: Compound-PYP (High Dose, e.g., 40 mg/kg)
-
Group 4: Positive Control (e.g., 5-Fluorouracil)
-
-
Treatment Administration: Administer the treatments via a clinically relevant route (e.g., intraperitoneal or oral gavage) daily or as determined by PK studies. The study should be blinded to the personnel administering treatments and measuring tumors.
-
Endpoints: The primary endpoint is Tumor Growth Inhibition (TGI). Monitor animal body weight and clinical signs of toxicity as secondary endpoints. The study concludes when tumors in the vehicle group reach a predetermined size (~1500 mm³).
-
Analysis: At the end of the study, calculate the %TGI for each treatment group compared to the vehicle control. Statistically compare the final tumor volumes between groups (e.g., using ANOVA).
Inflammation Efficacy Model: Carrageenan-Induced Paw Edema
Causality: This is a classic and well-validated model for evaluating the in vivo activity of acute anti-inflammatory agents.[18][19] The model induces a localized inflammatory response, and efficacy is measured by the reduction in swelling.
Protocol 5: Paw Edema Model in Rats
-
Animal Model: Use male Wistar or Sprague-Dawley rats.
-
Group Allocation: Randomize animals into treatment groups (n=6-8 per group).
-
Group 1: Vehicle Control
-
Group 2: Compound-PYP (Low Dose, e.g., 25 mg/kg)
-
Group 3: Compound-PYP (High Dose, e.g., 100 mg/kg)
-
Group 4: Positive Control (e.g., Indomethacin, 10 mg/kg)
-
-
Compound Administration: Administer the compounds orally 60 minutes before the inflammatory insult.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume using a plethysmometer at baseline (time 0) and at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Analysis: Calculate the percentage increase in paw volume for each animal at each time point. Determine the percentage inhibition of edema for each treatment group relative to the vehicle control. Analyze the data for statistical significance (e.g., using ANOVA).
Conclusion and Future Directions
The experimental design detailed in this application note provides a rigorous and logical pathway for the initial efficacy assessment of this compound. Positive and selective results from the in vitro assays would provide a strong rationale for advancing to the more complex and resource-intensive in vivo models.[15] Significant efficacy in a relevant in vivo model, coupled with an acceptable safety profile, would mark Compound-PYP as a viable candidate for formal IND-enabling preclinical development, which requires adherence to Good Laboratory Practices (GLP).[16][20] The ultimate goal of this structured approach is to build a comprehensive data package that robustly defines the therapeutic potential of this novel chemical entity.
References
- 1. Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,4-dihydro-2H-pyrano[3,2-c]pyridin-4-ol | 37831-66-6 | Benchchem [benchchem.com]
- 3. How to design robust preclinical efficacy studies that make a difference [jax.org]
- 4. ppd.com [ppd.com]
- 5. youtube.com [youtube.com]
- 6. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pharmtech.com [pharmtech.com]
- 11. Cancer models in preclinical research: A chronicle review of advancement in effective cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 13. biocompare.com [biocompare.com]
- 14. In vivo models in breast cancer research: progress, challenges and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 17. criver.com [criver.com]
- 18. criver.com [criver.com]
- 19. pharmaron.com [pharmaron.com]
- 20. Step 2: Preclinical Research | FDA [fda.gov]
Scale-up synthesis of 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol
An Application Guide for the Process Development and Scale-Up Synthesis of 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol
Abstract
The this compound scaffold is a privileged heterocyclic structure of significant interest in medicinal chemistry and drug development due to its prevalence in a range of biologically active molecules. Transitioning from laboratory-scale discovery to pilot or industrial-scale production presents numerous challenges, including ensuring process safety, maintaining yield and purity, and managing economic viability. This document provides a comprehensive guide for the scale-up synthesis of this target molecule, structured for researchers, process chemists, and drug development professionals. We present a robust, two-step synthetic strategy commencing with the construction of the pyranopyridinone core, followed by a diastereoselective reduction. The causality behind experimental choices, critical process parameters (CPPs), and in-depth safety considerations are detailed to provide a self-validating and trustworthy protocol.
Synthetic Strategy and Mechanistic Rationale
A successful scale-up campaign begins with a synthetic route that is not only high-yielding but also safe, reproducible, and utilizes readily available, cost-effective starting materials.[1] Our retrosynthetic analysis identifies the target alcohol (1) as being accessible via the reduction of the corresponding ketone, 2,3-Dihydro-2H-pyrano[3,2-b]pyridin-4-one (2). This ketone intermediate can be constructed through an annulation reaction involving a suitable pyridine precursor.
Retrosynthetic Analysis:
Caption: Retrosynthetic approach to the target molecule.
The forward synthesis, therefore, adopts a two-stage approach:
-
Stage 1: Synthesis of 2,3-Dihydro-2H-pyrano[3,2-b]pyridin-4-one (2). This key step involves a Michael addition followed by an intramolecular cyclization. While various methods exist for constructing fused pyran rings, a practical approach for scale-up involves the reaction of a nucleophilic pyridine derivative with an α,β-unsaturated carbonyl compound.
-
Stage 2: Reduction to this compound (1). The reduction of the cyclic ketone (2) is a critical transformation. For process scalability, chemical reduction using agents like sodium borohydride (NaBH₄) offers an excellent balance of reactivity, cost, and operational simplicity compared to catalytic hydrogenation, which may require specialized high-pressure equipment.[2][3] The use of NaBH₄ in an alcoholic solvent is a well-established and predictable method for reducing ketones to secondary alcohols.
Process Safety and Scale-Up Considerations
Transitioning a synthesis from bench to pilot plant is not a linear process of simply multiplying reagent quantities.[1] A thorough understanding of chemical and physical hazards is paramount.
Key Safety Pillars:
-
Thermal Hazard Assessment: The cyclization (Stage 1) and, more critically, the reduction with NaBH₄ (Stage 2) can be exothermic. The quench of excess hydride reagent is particularly energetic. Reaction calorimetry should be performed to determine the heat of reaction and ensure that the heat generated can be safely managed by the reactor's cooling system to prevent a thermal runaway.[4] The ratio of a reactor's surface area to its volume decreases significantly as scale increases, making heat removal less efficient.[1]
-
Reagent Handling: Sodium borohydride is a flammable solid that reacts with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere (e.g., Nitrogen) and additions should be portion-wise to control the reaction rate and exotherm.
-
Solvent Selection: The choice of solvents must balance reaction performance with safety, environmental impact, and cost. Methanol is selected for the reduction due to its excellent solvating properties for NaBH₄ and the ketone substrate. However, its low flash point requires appropriate engineering controls (e.g., grounding, ventilation) to manage fire and explosion risks. Greener alternatives should be considered where feasible.[5][6]
Risk Assessment Summary:
| Step | Hazard | Consequence | Mitigation Strategy |
| Stage 1: Cyclization | Exothermic reaction | Thermal runaway, pressure buildup | Controlled addition of reagents, real-time temperature monitoring, adequate cooling capacity. |
| Stage 2: NaBH₄ Addition | Exothermic reaction, H₂ gas evolution | Fire, explosion, thermal runaway | Portion-wise addition under N₂, temperature control, proper venting and off-gas handling. |
| Stage 2: Quench | Vigorous exothermic reaction, H₂ evolution | Runaway, pressure buildup, vessel over-pressurization | Slow, controlled addition of quenching agent (e.g., acetone, acetic acid) at low temperature. |
| Work-up & Isolation | Handling of flammable organic solvents | Fire, personnel exposure | Use of grounded equipment, proper PPE, closed-system transfers where possible. |
Detailed Experimental Protocols
The following protocols are designed for a 100-gram scale synthesis of the final product. All operations should be conducted in a well-ventilated fume hood or an appropriate process bay with all necessary personal protective equipment (PPE).
Part A: Synthesis of 2,3-Dihydro-2H-pyrano[3,2-b]pyridin-4-one (2)
This stage involves the reaction of a suitable pyridine precursor, such as 2-amino-3-hydroxypyridine, with an α,β-unsaturated ester like ethyl acrylate, followed by cyclization. Multicomponent reactions are a powerful tool for building heterocyclic complexity in a single step.[7]
Materials & Reagents:
| Reagent | M.W. | Quantity | Moles | Rationale |
| 2-Amino-3-hydroxypyridine | 110.11 g/mol | 110.1 g | 1.0 | Pyridine core with nucleophilic sites |
| Ethyl Acrylate | 100.12 g/mol | 110.1 g | 1.1 | Michael acceptor for ring formation |
| Sodium Ethoxide (21% in EtOH) | 68.05 g/mol | 350 mL | ~1.05 | Base catalyst for Michael addition & cyclization |
| Toluene | - | 1.0 L | - | Reaction solvent |
| Acetic Acid | 60.05 g/mol | As needed | - | Neutralization |
| Deionized Water | - | 2.0 L | - | Work-up |
Step-by-Step Protocol:
-
Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical stirrer, thermocouple, nitrogen inlet, and a condenser.
-
Charge Reagents: Charge 2-amino-3-hydroxypyridine (110.1 g, 1.0 mol) and toluene (1.0 L) to the reactor. Begin stirring to form a slurry.
-
Base Addition: Slowly add sodium ethoxide solution (350 mL) to the reactor over 30 minutes, maintaining the internal temperature below 30°C.
-
Substrate Addition: Add ethyl acrylate (110.1 g, 1.1 mol) dropwise via an addition funnel over 1 hour. A mild exotherm is expected; maintain the temperature between 25-35°C using the reactor jacket.
-
Reaction: Heat the mixture to 80°C and hold for 6-8 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
-
Cooling & Quench: Cool the reaction mixture to 10°C. Slowly add glacial acetic acid to neutralize the mixture to a pH of ~7.
-
Work-up: Add deionized water (1.0 L) and stir for 15 minutes. Separate the aqueous layer. Wash the organic layer with another portion of deionized water (1.0 L).
-
Isolation: Concentrate the organic layer under reduced pressure to afford the crude product. The product may be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure 2,3-Dihydro-2H-pyrano[3,2-b]pyridin-4-one (2).
Part B: Reduction to this compound (1)
This protocol details the diastereoselective reduction of the ketone intermediate.
Materials & Reagents:
| Reagent | M.W. | Quantity | Moles | Rationale |
| Intermediate (2) | 149.15 g/mol | 149.2 g | 1.0 | Ketone substrate |
| Methanol | 32.04 g/mol | 1.5 L | - | Reaction solvent |
| Sodium Borohydride (NaBH₄) | 37.83 g/mol | 28.4 g | 0.75 | Reducing agent |
| Acetone | 58.08 g/mol | 100 mL | - | Quenching agent |
| Saturated NH₄Cl (aq) | - | 1.0 L | - | Work-up |
| Ethyl Acetate | - | 2.0 L | - | Extraction solvent |
Step-by-Step Protocol:
-
Reactor Setup: In the same 5 L reactor, ensure the system is clean, dry, and purged with nitrogen.
-
Charge Substrate: Charge the intermediate ketone (2) (149.2 g, 1.0 mol) and methanol (1.5 L). Stir to dissolve.
-
Cooling: Cool the solution to 0-5°C using a circulating chiller on the reactor jacket.
-
NaBH₄ Addition: Add sodium borohydride (28.4 g, 0.75 mol) portion-wise over 1-2 hours. CAUTION: This is an exothermic reaction that evolves hydrogen gas. Maintain the internal temperature below 10°C throughout the addition.
-
Reaction: Stir the mixture at 5-10°C for 2-3 hours. Monitor the reaction by HPLC or TLC.
-
Quench: Once the reaction is complete, slowly and carefully add acetone (100 mL) dropwise to quench any excess NaBH₄. Maintain the temperature below 15°C during the quench.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Work-up & Extraction: Add ethyl acetate (1.0 L) and saturated ammonium chloride solution (1.0 L) to the residue. Stir and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 500 mL).
-
Drying & Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound (1). The product can be further purified by column chromatography or recrystallization if required.
Analytical Characterization and Quality Control
Rigorous analytical control is essential to ensure the identity, purity, and quality of the final product.
Analytical Methods:
| Method | Purpose | Expected Results |
| ¹H and ¹³C NMR | Structural confirmation and identification | Peaks corresponding to the pyranopyridine core, with characteristic shifts for the CH-OH group. |
| HPLC-UV | Purity assessment and quantification | Purity >98% (area percent). |
| Mass Spectrometry | Molecular weight confirmation | [M+H]⁺ peak corresponding to the exact mass of the target molecule. |
| FTIR | Functional group identification | Broad O-H stretch (~3300 cm⁻¹), absence of ketone C=O stretch (~1680 cm⁻¹). |
Workflow Visualization
The overall process can be visualized as a streamlined workflow from starting materials to the final, purified active pharmaceutical ingredient (API) precursor.
Caption: Overall workflow for the scale-up synthesis.
Conclusion
This application note outlines a comprehensive and scalable two-stage synthesis for this compound. By prioritizing a logical synthetic route, conducting thorough safety assessments, and detailing robust experimental protocols, this guide provides a reliable framework for researchers and drug development professionals. The successful implementation of this process will enable the efficient and safe production of this valuable heterocyclic scaffold, facilitating its application in advanced medicinal chemistry programs.
References
- 1. catsci.com [catsci.com]
- 2. Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor | MDPI [mdpi.com]
- 3. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2 O4 Nanoparticles in an Aqueous Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Derivatization of 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol for Enhanced Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3,4-dihydro-2H-pyrano[3,2-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in compounds with a wide array of biological activities, including anticancer, antiviral, and antibacterial applications.[1][2][3] This application note provides a detailed guide to the strategic derivatization of a key intermediate, 3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-ol, to explore and optimize its therapeutic potential. We present the underlying scientific rationale for modification at the C4-hydroxyl position, detailed experimental protocols for key transformations, and a framework for evaluating the resulting analogs.
Introduction: The Pyranopyridine Scaffold in Drug Discovery
The fusion of a pyran ring with a pyridine ring creates a bicyclic system with a unique three-dimensional architecture and electronic properties conducive to interactions with various biological targets.[4] The inherent polarity of the pyridine nitrogen and the oxygen of the pyran ring, combined with the conformational rigidity of the fused system, make it an attractive starting point for the design of novel therapeutics.
The specific scaffold, this compound, is of particular interest due to the presence of a secondary alcohol at the C4 position. This hydroxyl group represents a critical handle for chemical modification, allowing for the introduction of a diverse range of functional groups. As a cyclic hemiacetal, the C4 position is analogous to the anomeric center in carbohydrates, and its reactivity can be strategically exploited to generate libraries of novel compounds for biological screening.
Rationale for Derivatization at the C4-Hydroxyl Group
The C4-hydroxyl group of this compound serves as a primary point for diversification. Modification of this group can profoundly influence the molecule's physicochemical properties and its interaction with biological targets.
Key Objectives of Derivatization:
-
Modulation of Lipophilicity: The introduction of various functional groups can alter the molecule's lipophilicity, which in turn affects its solubility, cell permeability, and pharmacokinetic profile.
-
Introduction of New Pharmacophoric Features: The addition of groups capable of forming hydrogen bonds, ionic interactions, or van der Waals interactions can lead to improved binding affinity and selectivity for a target protein.
-
Structure-Activity Relationship (SAR) Exploration: A systematic variation of substituents at the C4 position allows for a thorough investigation of the SAR, providing insights into the spatial and electronic requirements for optimal biological activity.[4]
Based on SAR studies of related pyranopyridine and pyranopyrimidine analogs, modifications that introduce aromatic, heteroaromatic, or extended aliphatic chains can significantly impact biological activity.[2][5] For instance, in a series of pyranopyridine efflux pump inhibitors, the nature of the substituents around the core structure was found to be critical for potency and metabolic stability.[6]
Proposed Derivatization Strategies and Protocols
The following protocols are generalized methodologies for the derivatization of the C4-hydroxyl group. Researchers should optimize reaction conditions based on the specific substrate and desired product.
Esterification of the C4-Hydroxyl Group
Esterification is a straightforward method to introduce a variety of acyl groups, which can serve as probes for hydrogen bond acceptors and lipophilic interactions.
Protocol 1: Steglich Esterification with Carboxylic Acids
This protocol describes the esterification of this compound with a generic carboxylic acid (R-COOH) using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Materials:
-
This compound
-
Carboxylic acid (R-COOH) (1.2 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and the carboxylic acid (1.2 eq) in anhydrous DCM, add DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired ester.
Self-Validation: The formation of the ester can be confirmed by the appearance of a characteristic ester carbonyl stretch in the IR spectrum (around 1735 cm⁻¹) and the disappearance of the broad O-H stretch of the starting alcohol. ¹H NMR will show a downfield shift of the proton at C4.
Etherification of the C4-Hydroxyl Group
The formation of an ether linkage introduces a more stable and generally more lipophilic substituent compared to an ester.
Protocol 2: Williamson Ether Synthesis
This protocol describes the etherification using a strong base to deprotonate the hydroxyl group followed by reaction with an alkyl halide (R-X).
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
Alkyl halide (R-X) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a suspension of NaH (1.5 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Add the alkyl halide (1.5 eq) and stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Self-Validation: Successful ether formation is confirmed by the disappearance of the O-H proton signal in the ¹H NMR spectrum and the appearance of new signals corresponding to the introduced alkyl group.
Nucleophilic Substitution to Introduce Amino Functionalities
The hydroxyl group can be activated and displaced by nitrogen nucleophiles to introduce amino functionalities, which can serve as key interaction points in biological systems.
Protocol 3: Mitsunobu Reaction with Phthalimide
This protocol describes the introduction of a protected amino group via a Mitsunobu reaction, which can be subsequently deprotected.
Materials:
-
This compound
-
Phthalimide (1.5 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq), phthalimide (1.5 eq), and PPh₃ (1.5 eq) in anhydrous THF at 0 °C, add DIAD or DEAD (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the N-substituted phthalimide derivative.
-
The phthalimide protecting group can be removed by treatment with hydrazine hydrate in ethanol to yield the primary amine.
Self-Validation: The successful substitution will be evident in the ¹H and ¹³C NMR spectra, with the appearance of signals corresponding to the phthalimide group. The stereochemistry at C4 is typically inverted during a Mitsunobu reaction.
Data Presentation and Visualization
Table 1: Proposed C4-Derivatives and Rationale
| Derivative Type | R-Group Example | Rationale for Synthesis | Potential Biological Activity |
| Ester | Benzoyl | Introduce aromatic ring for π-π stacking interactions. | Anticancer, Antiviral |
| Ester | Cinnamate | Introduce a conjugated system for extended interactions. | Kinase Inhibition |
| Ether | Benzyl | Increase lipophilicity and introduce a flexible aromatic moiety. | Efflux Pump Inhibition |
| Ether | 4-Fluorobenzyl | Introduce a metabolically stable group and potential H-bond acceptor. | Improved Pharmacokinetics |
| Amine | Primary Amine | Introduce a basic center for salt formation and H-bonding. | Improved Solubility, Target Binding |
| Amine | Piperazine | Introduce a common pharmacophore for CNS or antiviral activity. | Anticancer, Antiviral[1][3] |
Diagrams
Caption: General workflow for the derivatization of the core scaffold.
Caption: Rationale for C4 modifications to influence drug properties.
Conclusion
The this compound scaffold presents a valuable starting point for the development of novel therapeutic agents. The C4-hydroxyl group is a key site for chemical modification, and its strategic derivatization through esterification, etherification, and nucleophilic substitution can lead to the discovery of analogs with improved biological activity and drug-like properties. The protocols and rationale presented in this application note provide a solid foundation for researchers to explore the chemical space around this promising scaffold and to advance the development of new pyranopyridine-based drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Optimization of a novel series of pyranopyridine RND efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol
A Guide for Preclinical Research & Development
Senior Application Scientist Note: This document provides a comprehensive framework for the in vivo investigation of 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol. As of the date of this publication, specific in vivo data for this compound is not publicly available. The protocols and applications detailed herein are based on the documented biological activities of structurally related pyranopyridine derivatives, which have demonstrated potential as anticancer and antibacterial agents. These notes are intended to serve as an expert guide for researchers to design and conduct robust preclinical studies, establishing a foundational understanding of the compound's therapeutic potential.
Introduction to this compound
This compound belongs to the pyranopyridine class of heterocyclic compounds. This structural family is of significant interest in medicinal chemistry due to the fusion of pyran and pyridine rings, a scaffold that imparts diverse pharmacological properties.[1] Various derivatives have been explored for their potential as antibacterial, antifungal, and anticancer agents.[1] The versatility of the pyranopyridine ring system allows for modifications that can enhance biological activity and optimize pharmacokinetic profiles, making it a promising scaffold in drug discovery.[1]
Compound Profile:
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 754149-09-2 | [2][3] |
| Molecular Formula | C₈H₉NO₂ | [2][4] |
| Molecular Weight | 151.16 g/mol | [2][4] |
| Structure |
| PubChem |
Postulated Mechanisms and Therapeutic Rationale
Based on extensive research into related pyranopyridine derivatives, we can postulate several potential mechanisms of action for this compound that justify its evaluation in specific disease models.
-
Anticancer Activity: Several pyrano[3,2-c]pyridine derivatives have been shown to exhibit potent anticancer activity.[5][6] This is often attributed to the inhibition of key signaling molecules involved in tumor growth and angiogenesis, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[5] Therefore, it is plausible that this compound could function as a kinase inhibitor, making it a candidate for evaluation in various cancer models.
-
Antibacterial Activity: Pyran derivatives have demonstrated significant anti-biofilm activity against clinically relevant pathogens like Staphylococcus aureus and Pseudomonas aeruginosa.[7][8] Furthermore, some pyranopyridine inhibitors have been designed to target bacterial multidrug resistance efflux pumps, such as AcrB in E. coli, thereby restoring the efficacy of existing antibiotics.[9] This suggests a potential application for this compound in combating bacterial infections, particularly those characterized by biofilm formation or multidrug resistance.
Preclinical In Vivo Study Workflow
A systematic in vivo evaluation is critical to understanding the therapeutic potential and safety profile of a novel compound. The following workflow is recommended for this compound.
References
- 1. Guidelines for Ethical Conduct in the Care and Use of Animals [apa.org]
- 2. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethics of Animal Use | Office of the Vice President for Research [ovpr.uchc.edu]
- 4. umwelt-online.de [umwelt-online.de]
- 5. Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 7. cea.unizar.es [cea.unizar.es]
- 8. researchgate.net [researchgate.net]
- 9. forskningsetikk.no [forskningsetikk.no]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol
Welcome to the technical support center for the synthesis of 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of this synthesis and improve your yield.
Introduction
The pyranopyridine scaffold is a significant heterocyclic motif present in numerous biologically active compounds. The synthesis of this compound, a key intermediate, can be challenging, with researchers often facing issues of low yield and side product formation. This guide provides a systematic approach to troubleshooting common problems, grounded in mechanistic principles and practical laboratory experience.
A common synthetic strategy involves the construction of the pyranone ring onto a pyridine backbone, followed by the reduction of the ketone to the desired alcohol. This guide will focus on a plausible and widely applicable synthetic route, addressing potential pitfalls at each stage.
Proposed Synthetic Pathway
A logical and frequently utilized approach to synthesizing this compound involves a multi-step process, which is visualized in the workflow diagram below. This pathway is based on established chemical principles for the formation of similar pyranopyridine structures.
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Synthesis of the Pyrano[3,2-b]pyridin-4-one Intermediate
A crucial step in the synthesis is the formation of the pyranone ring. A common method involves the reaction of a suitably substituted pyridine with a three-carbon synthon.
Question 1: I am observing a very low yield for the cyclization step to form the pyranone intermediate. What are the likely causes?
Answer: Low yields in this cyclization are a frequent challenge and can stem from several factors.[1]
-
Inefficient Reaction Conditions: The choice of solvent and catalyst is critical. Traditional methods often suffer from harsh conditions and long reaction times.
-
Troubleshooting:
-
Catalyst Choice: Consider using an acid catalyst such as p-toluenesulfonic acid (PTSA) to facilitate the reaction.[1] For certain substrates, solid acid catalysts like Amberlyst-15 can also be effective and simplify work-up.
-
Solvent Optimization: The solvent should be chosen to ensure the solubility of all reactants. High-boiling aprotic solvents like toluene or xylene are often used to allow for higher reaction temperatures and azeotropic removal of water, which can drive the reaction to completion.
-
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[2]
-
-
-
Purity of Starting Materials: Impurities in your starting materials, such as 2-amino-3-hydroxypyridine or the α,β-unsaturated aldehyde/ester, can inhibit the reaction or lead to side products.
-
Troubleshooting:
-
Ensure all starting materials are of high purity. Recrystallize or chromatograph them if necessary. The presence of water can be particularly detrimental; ensure all reagents and solvents are anhydrous.
-
-
-
Side Reactions: Competing reaction pathways can consume starting materials and reduce the yield of the desired product.
-
Troubleshooting:
-
Temperature Control: Carefully control the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote decomposition or the formation of undesired byproducts.
-
Order of Addition: In some cases, the order in which reagents are added can influence the outcome. A stepwise addition may be beneficial to control the reaction pathway.
-
-
Question 2: I am observing the formation of multiple side products during the pyranone synthesis. How can I minimize these?
Answer: The formation of side products is often related to the reactivity of the starting materials and intermediates.
-
Polymerization of the α,β-Unsaturated Component: Acrolein and its derivatives are prone to polymerization, especially under acidic or thermal conditions.
-
Troubleshooting:
-
Add a polymerization inhibitor, such as hydroquinone, to the reaction mixture.
-
Use freshly distilled α,β-unsaturated starting materials.
-
Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate.
-
-
-
Formation of Regioisomers: If using an unsymmetrical starting material, the formation of regioisomers is possible.
-
Troubleshooting:
-
The regioselectivity can sometimes be influenced by the choice of catalyst and solvent. A thorough literature search for similar reactions can provide guidance.
-
Careful purification by column chromatography is often necessary to separate regioisomers.
-
-
Part 2: Reduction of the Pyrano[3,2-b]pyridin-4-one to the Alcohol
The final step in this proposed synthesis is the reduction of the ketone to the target alcohol.
Question 3: My reduction of the pyranone intermediate is incomplete, resulting in a mixture of starting material and product. How can I improve the conversion?
Answer: Incomplete reduction is a common issue that can often be resolved by optimizing the reaction conditions.
-
Choice of Reducing Agent: The reactivity of the reducing agent is paramount.
-
Troubleshooting:
-
Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for ketones. Ensure you are using a sufficient excess (typically 1.5-2.0 equivalents) to drive the reaction to completion.
-
If NaBH₄ is not effective, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) can be used. However, be aware that LiAlH₄ is less selective and will also reduce other functional groups like esters and amides. It also requires strictly anhydrous conditions.
-
-
-
Reaction Temperature and Time:
-
Troubleshooting:
-
Reductions with NaBH₄ are often performed at 0 °C to room temperature. If the reaction is sluggish, allowing it to stir for a longer period or gently warming it may improve conversion.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Question 4: I am observing over-reduction or other side reactions during the reduction step. What could be the cause?
Answer: Side reactions during reduction often stem from the reactivity of the reducing agent or the presence of other functional groups.
-
Over-reduction: While less common for the reduction of a ketone to an alcohol, aggressive reducing agents or harsh conditions could potentially lead to further reactions.
-
Troubleshooting:
-
Use a milder reducing agent like NaBH₄.
-
Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to improve selectivity.
-
-
-
Reaction with Other Functional Groups: If your molecule contains other reducible functional groups (e.g., esters, nitriles), they may also react, especially with strong reducing agents like LiAlH₄.
-
Troubleshooting:
-
Choose a more selective reducing agent. For example, NaBH₄ will typically not reduce esters.
-
If a strong reducing agent is necessary, consider protecting other sensitive functional groups before the reduction step.
-
-
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Pyrone Synthesis | ||
| Catalyst | p-Toluenesulfonic acid (PTSA) | Provides acidic conditions to promote cyclization.[1] |
| Solvent | Toluene or Xylene | Allows for higher reaction temperatures and azeotropic water removal. |
| Temperature | Reflux | To provide sufficient energy for the reaction to proceed. |
| Reduction | ||
| Reducing Agent | Sodium Borohydride (NaBH₄) | Mild and selective for the reduction of ketones. |
| Solvent | Methanol or Ethanol | Protic solvents that are compatible with NaBH₄. |
| Temperature | 0 °C to Room Temperature | To control the reaction rate and minimize side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Pyrano[3,2-b]pyridin-4-one Synthesis
-
To a solution of 2-amino-3-hydroxypyridine (1.0 eq) in toluene, add the α,β-unsaturated aldehyde or ester (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Fit the reaction flask with a Dean-Stark apparatus to remove water azeotropically.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for the Reduction to this compound
-
Dissolve the pyrano[3,2-b]pyridin-4-one intermediate (1.0 eq) in methanol or ethanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5-2.0 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by the slow addition of water or acetone.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography or recrystallization as needed.
Logical Relationships in Troubleshooting
Caption: A decision tree for troubleshooting low yields in the synthesis.
References
Technical Support Center: Overcoming Solubility Challenges with 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol
Welcome to the technical support resource for 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol. This guide is designed for researchers, medicinal chemists, and formulation scientists who may encounter solubility challenges during the experimental use of this compound. We will explore the underlying chemical principles governing its solubility and provide a systematic, hands-on approach to achieving stable and usable solutions for both in vitro and in vivo applications.
Compound Profile & Intrinsic Solubility Challenges
Understanding the structure of this compound is the first step in diagnosing and solving solubility issues. Its fused heterocyclic nature, combining a pyran and a pyridine ring, presents a unique set of physicochemical properties.
The molecule possesses a basic pyridine nitrogen, which can be protonated, and a hydroxyl group capable of hydrogen bonding. However, the rigid, planar fused-ring system contributes to significant crystal lattice energy. This characteristic often classifies such molecules as "brick-dust" compounds, where high melting points correlate with poor aqueous solubility[1]. The solubility is therefore expected to be highly dependent on pH.
| Property | Value | Source |
| CAS Number | 754149-09-2 | [2][3] |
| Molecular Formula | C₈H₉NO₂ | [2][3] |
| Molecular Weight | 151.16 g/mol | [2][3] |
| Predicted Nature | Weakly basic, crystalline solid | Inferred from structure |
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling of this compound.
Q1: What is the expected aqueous solubility of this compound? A: The intrinsic aqueous solubility at neutral pH (pH 7.4) is expected to be low. The pyridine ring requires an acidic environment to become protonated, which is the primary mechanism for enhancing its solubility in water. Without pH modification, achieving concentrations suitable for many biological assays may be difficult.
Q2: What are the best starting solvents for making a high-concentration stock solution? A: For initial stock solutions, polar aprotic organic solvents are recommended. The most common choices are Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). For applications where DMSO is not suitable, ethanol can be considered, although the achievable concentration may be lower. Always use anhydrous-grade solvents to prevent the introduction of water, which can lower the solubility limit in the organic stock.
Q3: My compound precipitates when I dilute my DMSO stock into an aqueous buffer. Why is this happening and how can I fix it? A: This is a common issue for poorly soluble compounds. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer (an "antisolvent"), the compound's local concentration momentarily exceeds its aqueous solubility limit, causing it to crash out of solution. This can be mitigated by:
-
Lowering the final concentration: The simplest solution is often to work at a lower final concentration if the experiment allows.
-
Modifying the dilution method: Add the DMSO stock to the aqueous buffer dropwise while vortexing vigorously. This minimizes localized supersaturation.
-
Adjusting the buffer's pH: As detailed in the next section, acidifying your buffer can dramatically increase the compound's solubility.
-
Using a co-solvent system: Incorporating a percentage of a water-miscible organic solvent in your final aqueous solution can help keep the compound dissolved.
Q4: Can I improve solubility by adjusting the pH? A: Absolutely. This is the most effective and logical first step for this particular molecule. The pyridine nitrogen has a pKa that allows it to be protonated under acidic conditions (typically pH < 6). This positive charge disrupts the crystal lattice and allows for favorable interactions with water molecules, significantly increasing solubility. A systematic pH-solubility profile is the recommended first experiment when troubleshooting.
Systematic Troubleshooting Guide for In Vitro Applications
For most in vitro assays, achieving a clear, stable solution in an aqueous buffer is critical. Follow this systematic workflow to overcome solubility hurdles.
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Protocol 1: pH-Dependent Solubility Profiling
This protocol aims to find the lowest pH at which the compound remains soluble at the desired concentration.
-
Prepare Buffers: Prepare a set of buffers (e.g., 50 mM phosphate or citrate) at various pH values, such as pH 7.4, 6.5, 6.0, 5.5, and 5.0.
-
Prepare Stock: Create a 20 mM stock solution of this compound in 100% DMSO.
-
Test Dilutions: In separate microcentrifuge tubes, add the appropriate volume of your DMSO stock to each buffer to achieve your target final concentration (e.g., 10 µL of 20 mM stock into 990 µL of buffer for a final concentration of 200 µM). Ensure the final DMSO concentration is consistent across all samples and is compatible with your assay (typically ≤1%).
-
Equilibrate and Observe: Vortex each tube for 30 seconds and let it sit at room temperature for 1 hour.
-
Visual Inspection: Carefully inspect each tube for any signs of precipitation (cloudiness, visible particles). A clear solution indicates solubility at that pH.
-
Select Optimal pH: Use the buffer with the lowest pH that provides a stable, clear solution for your experiments. Always confirm that the selected pH is compatible with your biological system.
Protocol 2: Co-Solvent Screening
If pH adjustment is not viable or insufficient, a co-solvent system can be employed. Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for lipophilic compounds.[4][5]
-
Select Co-solvents: Choose pharmaceutically acceptable co-solvents.
| Co-Solvent | Typical Concentration Range | Notes |
| Ethanol | 1-10% (v/v) | Common, but can have biological effects at higher concentrations. |
| Propylene Glycol (PG) | 1-20% (v/v) | Good solubilizing agent, generally low toxicity. |
| Polyethylene Glycol 400 (PEG 400) | 5-30% (v/v) | Effective for many compounds, viscous. |
-
Prepare Co-solvent Buffers: Prepare your primary aqueous buffer (at the most suitable pH determined from Protocol 1) containing different percentages of each co-solvent (e.g., PBS with 2%, 5%, and 10% ethanol).
-
Test Dilutions: Repeat the dilution test as described in Protocol 1, Step 3, using these new co-solvent-containing buffers.
-
Observe and Select: Identify the co-solvent and concentration that yields a stable solution without adversely affecting your experimental model.
Advanced Formulation Strategies for In Vivo Applications
For animal studies or pre-clinical development, achieving adequate exposure often requires more sophisticated formulation strategies to overcome poor aqueous solubility. These methods aim to enhance bioavailability by improving the dissolution rate and/or apparent solubility in the gastrointestinal tract or bloodstream.[6]
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node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; amorphous [label="Amorphous Solid Dispersions\n(e.g., with HPMCAS, PVP)"]; lipid [label="Lipid-Based Formulations\n(e.g., SEDDS/SMEDDS)"]; complexation [label="Complexation\n(e.g., with Cyclodextrins)"]; nanoparticles [label="Particle Size Reduction\n(e.g., Nanosuspensions)"];
// Edges parent -> amorphous [label="Mechanism:\nIncrease energy state,\nprevent recrystallization"]; parent -> lipid [label="Mechanism:\nDissolve in lipid phase,\nform micelles/emulsions"]; parent -> complexation [label="Mechanism:\nEncapsulate in hydrophilic shell"]; parent -> nanoparticles [label="Mechanism:\nIncrease surface area\n(Noyes-Whitney Equation)"];
amorphous -> goal; lipid -> goal; complexation -> goal; nanoparticles -> goal; }
-
Amorphous Solid Dispersions: This technique involves dispersing the compound in a polymer matrix (e.g., HPMCAS, PVP) in an amorphous (non-crystalline) state.[7] The amorphous form has higher free energy and thus enhanced apparent solubility and faster dissolution compared to the stable crystalline form.[1][8]
-
Lipid-Based Formulations: For oral delivery, incorporating the compound into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective.[8][9] These formulations consist of oils, surfactants, and co-solvents that spontaneously form a fine emulsion or microemulsion upon contact with gastrointestinal fluids, keeping the drug solubilized for absorption.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can encapsulate the poorly soluble compound, forming an inclusion complex that has greatly improved aqueous solubility.[8][9]
-
Particle Size Reduction (Nanonization): Reducing the particle size of the drug to the nanometer range dramatically increases the surface area available for dissolution, as described by the Noyes-Whitney equation.[1][9] This can be achieved through techniques like wet media milling or high-pressure homogenization to create a nanosuspension.[8]
The selection of an advanced formulation strategy depends on the compound's specific properties, the intended route of administration, and the required dose. Each approach requires specialized formulation development and characterization.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. stanfordchem.com [stanfordchem.com]
- 4. longdom.org [longdom.org]
- 5. ijmsdr.org [ijmsdr.org]
- 6. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 7. researchgate.net [researchgate.net]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Purification of 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol
Welcome to the technical support guide for 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the purification of this polar, heterocyclic molecule. We will explore common issues, provide evidence-based solutions, and detail robust protocols to achieve high purity.
Introduction: The Purification Challenge
This compound (MW: 151.16 g/mol , MF: C₈H₉NO₂) is a valuable heterocyclic building block.[1][2] Its purification is frequently complicated by several intrinsic molecular properties:
-
High Polarity: The presence of both a hydroxyl group (-OH) and a pyridine nitrogen atom imparts high polarity, leading to strong interactions with polar stationary phases like silica gel.
-
Tautomerism: Like many 4-hydroxypyridines, this compound can exist in equilibrium with its pyridin-4-one tautomer.[3] These two forms have different polarities and chromatographic behaviors, which can lead to band broadening, streaking on TLC, and difficult separation.[3]
-
pH Sensitivity: The basicity of the pyridine nitrogen means the compound's charge state and solubility are highly dependent on pH.
-
Potential for Degradation: While generally stable, related heterocyclic ketones can undergo side reactions under strongly basic or acidic conditions.[4]
This guide provides a structured approach to overcoming these challenges.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Question 1: My compound is streaking severely on silica gel TLC plates, making it impossible to assess purity or determine an appropriate mobile phase.
-
Primary Cause: This is a classic symptom of a polar, basic compound interacting too strongly with the acidic surface of standard silica gel. The pyridine nitrogen can undergo strong acid-base interactions, and the hydroxyl group contributes to hydrogen bonding, resulting in slow, uneven migration. The presence of tautomers can also contribute to this phenomenon.[3]
-
Solutions & Protocols:
-
Mobile Phase Modification: The most direct solution is to add a basic modifier to the eluent to suppress the interaction with acidic silanol groups.
-
Action: Add 0.5-2% triethylamine (NEt₃) or ammonia (as a 7N solution in methanol) to your mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).
-
Causality: The amine competitively binds to the acidic sites on the silica, allowing your compound to elute more symmetrically.
-
-
Use of Neutralized or Deactivated Silica: If basic modifiers are incompatible with your synthesis, use a pre-treated stationary phase.
-
Action: Prepare a slurry of silica gel in your desired mobile phase containing 1-2% NEt₃, pack the column, and then equilibrate with the same modified mobile phase before loading your sample. Alternatively, commercially available deactivated or basic (e.g., alumina) plates and bulk media can be used.
-
-
Consider a Different Stationary Phase: For very difficult separations, reverse-phase chromatography (e.g., C18 silica) may be a viable alternative, where the compound is eluted with a polar mobile phase like water/acetonitrile or water/methanol.
-
Question 2: I'm experiencing very low recovery after flash column chromatography, even with a modified mobile phase.
-
Primary Cause: Irreversible adsorption to the stationary phase. Even with a basic modifier, some of the highly polar compound may remain permanently bound to the silica gel, especially if the crude material was loaded using a solvent in which it is sparingly soluble, causing it to precipitate at the top of the column.
-
Solutions & Protocols:
-
Optimize Sample Loading: Avoid loading your sample in a strong solvent like pure methanol or DMF.
-
Action (Dry Loading): Pre-adsorb your crude material onto a small amount of silica gel or Celite®. Evaporate the solvent completely to get a dry, free-flowing powder. Carefully apply this powder to the top of the packed column. This technique prevents the compound from dissolving in a concentrated band of strong solvent at the column head.
-
Causality: Dry loading ensures that the separation begins immediately as the mobile phase reaches the sample, preventing band broadening and minimizing contact time with the highly active silica at the column inlet.
-
-
Use a "Sacrificial" Column Plug: Place a small layer of a less retentive material, like Celite® or sand, on top of the silica bed before loading the sample. This can help trap baseline impurities and improve recovery.
-
Final Column Flush: After your product has eluted, flush the column with a very strong, polar solvent mixture (e.g., 5-10% Methanol in Dichloromethane with 2% Acetic Acid or Ammonia) to wash out any remaining material. While this "strip" fraction will be impure, it allows you to quantify how much material was lost on the column.
-
Question 3: My recrystallization attempt resulted in the compound "oiling out" instead of forming crystals.
-
Primary Cause: The compound's melting point is likely lower than the boiling point of the solvent in which it has become saturated.[5] This is common for polar molecules that require hot, polar solvents for dissolution. It can also occur if the concentration of impurities is too high, disrupting crystal lattice formation.
-
Solutions & Protocols:
-
Modify the Solvent System:
-
Action: Add a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise to the hot, clear solution until slight turbidity appears, then add a few drops of the primary solvent to redissolve it.[6][7] For a polar compound like this, a good starting point might be dissolving in hot ethanol or isopropanol and adding ethyl acetate or toluene as the anti-solvent.
-
Causality: The anti-solvent reduces the overall solvating power of the system, inducing crystallization at a lower temperature and preventing supersaturation that leads to oiling.
-
-
Reduce the Cooling Rate: Do not place the hot flask directly into an ice bath.[6]
-
Action: Allow the solution to cool slowly to room temperature, perhaps insulated with glass wool or paper towels. Once at room temperature, induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. Only after crystal formation begins should you move the flask to an ice bath to maximize yield.[5][8]
-
-
Pre-Purification: If the crude material is less than ~90% pure, recrystallization is often inefficient. Perform a preliminary purification by column chromatography to remove the bulk of impurities before attempting recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose mobile phase for column chromatography of this compound?
A1: A gradient elution is typically most effective. Start with a less polar mixture and gradually increase the polarity.
-
Recommended System: Dichloromethane (DCM) / Methanol (MeOH) with 1% Triethylamine (NEt₃).
-
Starting Gradient: Begin with 100% DCM and gradually increase to 5-10% MeOH in DCM. The exact gradient will depend on the impurities present. Always develop the method using TLC first.
| Mobile Phase System | Typical Ratio (v/v) | Comments |
| Dichloromethane / Methanol | 98:2 to 90:10 | Excellent general-purpose system. Add 1% NEt₃ to prevent streaking. |
| Ethyl Acetate / Hexanes | 50:50 to 100% EtOAc | Good for less polar impurities. May require MeOH as a co-solvent for elution. |
| Chloroform / Acetone | 95:5 to 80:20 | Alternative to DCM-based systems. Ensure use in a well-ventilated fume hood. |
Q2: Can this compound be purified by recrystallization? What solvents are recommended?
A2: Yes, recrystallization is an excellent final purification step for material that is already >90-95% pure.[9] The key is finding a solvent where the compound is highly soluble when hot but sparingly soluble when cold.[5]
| Solvent | Boiling Point (°C) | Suitability & Comments |
| Isopropanol (IPA) | 82.6 | Often a good choice. Dissolves the compound when hot, and crystals form upon cooling. |
| Ethanol (EtOH) | 78.4 | Similar to IPA, but the compound may have slightly higher solubility when cold, reducing yield. |
| Acetonitrile | 81.6 | Can be effective. Good for removing less polar, greasy impurities. |
| Ethyl Acetate / Ethanol | 77.1 | A potential two-solvent system. Dissolve in minimal hot EtOH and add EtOAc until cloudy.[7] |
| Water | 100 | Generally not recommended alone due to high solubility of the polar compound, but could be used as an anti-solvent in a system with a miscible organic solvent like ethanol.[7] |
Q3: How can I confirm the purity and identity of my final product?
A3: A combination of techniques is essential for full characterization.
-
¹H and ¹³C NMR Spectroscopy: Provides detailed structural information and is the primary method for confirming identity.
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity (e.g., to >98%).[4] A reverse-phase C18 column is a good starting point.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Thin-Layer Chromatography (TLC): A quick and simple method to check for the presence of impurities, using at least two different solvent systems to be thorough.[4]
Visualized Workflows and Protocols
General Purification Workflow
This diagram outlines the logical flow from a crude reaction mixture to a purified, characterized compound.
Caption: General workflow for the purification of this compound.
Decision Logic for Purification Method
Use this decision tree to select the appropriate primary purification technique based on the crude material's characteristics.
Caption: Decision tree for selecting a primary purification method.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
-
TLC Analysis: Determine an appropriate mobile phase using TLC. Aim for a retention factor (R_f) of 0.25-0.35 for the desired compound. A good starting system is 5% Methanol in Dichloromethane with 1% Triethylamine.
-
Column Packing: Select a column with a diameter such that the silica gel height is about 15-20 cm. For 1 gram of crude material, a 40g silica cartridge or a 4-5 cm diameter glass column is appropriate. Pack the column as a slurry in the initial, least polar mobile phase (e.g., 1% MeOH/DCM + 1% NEt₃).
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product (~1 g) in a minimal amount of a suitable solvent (e.g., DCM or MeOH).
-
Add 2-3 g of silica gel to the solution.
-
Concentrate the slurry in vacuo until a dry, free-flowing powder is obtained.
-
Carefully layer this powder on top of the packed column.
-
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity (the "gradient") by slowly increasing the percentage of the more polar solvent (Methanol). Collect fractions continuously.
-
Fraction Analysis: Monitor the eluted fractions by TLC. Combine the fractions that contain the pure product.
-
Concentration: Concentrate the combined pure fractions under reduced pressure to yield the purified this compound.
Protocol 2: Recrystallization
-
Solvent Selection: Place ~50 mg of your chromatographed material into a small test tube. Add a potential solvent (e.g., isopropanol) dropwise. Heat the mixture gently. A good solvent will dissolve the compound completely at or near its boiling point, and crystals will reappear upon cooling to room temperature.[5][9]
-
Dissolution: Place the bulk of the material to be purified into an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate). Add the minimum amount of hot solvent required to fully dissolve the solid.[9]
-
Cooling (Crucial Step):
-
Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Hasty cooling can trap impurities.[6]
-
If crystals do not form, scratch the inner surface of the flask with a glass rod or add a single seed crystal of the pure compound.
-
Once crystallization is well underway at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.
-
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a minimum amount of the ice-cold recrystallization solvent to remove any adhering mother liquor, which contains the soluble impurities.[9]
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
References
- 1. stanfordchem.com [stanfordchem.com]
- 2. echemi.com [echemi.com]
- 3. soc.chim.it [soc.chim.it]
- 4. benchchem.com [benchchem.com]
- 5. rubingroup.org [rubingroup.org]
- 6. Home Page [chem.ualberta.ca]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 9. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Synthesis of 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol
Welcome to the technical support guide for the synthesis of 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles of heterocyclic chemistry to address challenges you may encounter. Our goal is to explain the causality behind common side reactions and provide robust, field-tested protocols to optimize your synthetic outcomes.
Conceptual Framework: A Plausible Synthetic Approach
The synthesis of the this compound scaffold can be efficiently achieved through a base-catalyzed intramolecular aldol-type cyclization. This guide will focus on a representative pathway starting from 2-((2-oxopropyl)oxy)nicotinaldehyde. This precursor contains all the necessary components: the pyridine core, the ether linkage that becomes the pyran oxygen, and the requisite aldehyde and ketone moieties that cyclize to form the target dihydropyranol ring. Understanding this pathway is key to diagnosing and preventing common side reactions.
Caption: Proposed synthetic route via intramolecular cyclization.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the mechanistic origins of each issue.
Question 1: My reaction yields are consistently low, or the reaction fails to proceed entirely. What are the likely causes?
Answer: Low or no yield in this intramolecular cyclization typically points to three main factors: suboptimal base selection, reaction equilibrium, or degradation of materials.
-
Cause A: Inappropriate Base or Conditions. The crucial first step is the formation of a ketone enolate. If the base is too weak, deprotonation will be inefficient. Conversely, an overly strong base (like NaH or LDA) at elevated temperatures can promote irreversible side reactions, such as decomposition or polymerization.
-
Expert Insight: The choice of base is a delicate balance. A moderately strong inorganic base like potassium carbonate (K₂CO₃) in a protic solvent like methanol often provides sufficient reactivity without causing significant degradation. The solvent can also play a key role; aprotic solvents like THF may require a stronger base and more stringent anhydrous conditions.
-
-
Cause B: Unfavorable Reaction Equilibrium. The initial aldol addition is often reversible. Under certain conditions, the formed product can undergo a retro-aldol reaction, reverting to the starting material. This is especially prevalent at higher temperatures.
-
Troubleshooting:
-
Temperature Control: Run the reaction at room temperature or below (0 °C) to shift the equilibrium toward the product.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to find the point of maximum product formation before the reaction begins to reverse or side products dominate.
-
-
-
Cause C: Starting Material Degradation. Aldehydes, particularly those on electron-deficient rings like pyridine, can be sensitive to strongly basic conditions, potentially undergoing Cannizzaro-type reactions or other decomposition pathways.
-
Preventative Measure: Employ high-dilution conditions (e.g., 0.05 M) and add the base portion-wise or via syringe pump over an extended period. This keeps the instantaneous concentration of both the base and the enolate low, favoring the desired intramolecular cyclization over intermolecular side reactions and degradation.
-
Question 2: I've isolated a major byproduct that appears to be the aromatic version of my target molecule, pyrano[3,2-b]pyridin-4-ol. Why is this happening and how can I prevent it?
Answer: This is a classic and very common issue. The formation of the aromatic pyranopyridine is due to the dehydration of your desired alcohol product. The initial dihydropyranol product is susceptible to elimination of water, especially under harsh conditions, to form a more stable, conjugated aromatic system.
-
Mechanistic Explanation: The dehydration is an elimination reaction that can be catalyzed by both acid and base, and is often promoted by heat. The driving force is the formation of a thermodynamically stable aromatic ring system.
Caption: Formation of the aromatic dehydration side product.
-
Causality & Prevention:
-
Excessive Heat: The most common cause. Avoid heating the reaction mixture if possible. If heat is required to initiate the reaction, use the minimum effective temperature for the shortest possible time.
-
Strong Base: Strong bases can facilitate elimination. Switch to a milder base such as potassium carbonate or even an organic base like DBU in catalytic amounts.
-
Acidic Workup: A strongly acidic workup can rapidly catalyze the dehydration. Neutralize the reaction mixture carefully with a buffered solution or a weak acid (e.g., NH₄Cl solution) and keep the temperature low during extraction.
-
Question 3: My reaction turns into a dark, intractable tar, making purification impossible. What leads to this polymerization?
Answer: Tar formation is typically the result of uncontrolled intermolecular reactions overwhelming the desired intramolecular pathway.
-
Causality & Prevention:
-
High Concentration: At high concentrations, the enolate of one molecule is more likely to react with the aldehyde of another molecule, initiating a chain of intermolecular aldol reactions that leads to polymer formation.
-
Solution: The principle of high dilution is your most powerful tool. Running the reaction at concentrations ≤ 0.05 M significantly favors the intramolecular process.
-
-
Rapid Base Addition: Adding the base all at once creates a high local concentration of enolate, which can trigger polymerization before the starting material has dispersed.
-
Solution: Use a syringe pump for the slow addition of your base over several hours. This maintains a low, steady-state concentration of the reactive enolate intermediate.
-
-
Oxygen Exposure: While less common, some intermediates may be sensitive to air, leading to oxidative polymerization.
-
Solution: Degas your solvent and run the reaction under an inert atmosphere of nitrogen or argon.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective way to monitor the reaction's progress?
A1: Thin Layer Chromatography (TLC) is the ideal method. Use a mobile phase that provides good separation between your starting material and product. A typical system would be a mixture of ethyl acetate and hexanes (e.g., 50-70% EtOAc in hexanes). The product, being an alcohol, should have a lower Rf value (be more polar) than the starting aldehyde/ketone. Staining with potassium permanganate can be very effective, as the alcohol and the double bond in the dihydropyran ring will readily oxidize and show up as a yellow spot.
| Compound | Typical Rf (70% EtOAc/Hexanes) | Appearance under UV (254 nm) |
| Starting Aldehyde | ~0.6 | UV active |
| Product Alcohol | ~0.4 | UV active |
| Dehydrated Side Product | ~0.7 | Highly UV active |
Q2: My product is a polar alcohol that is difficult to purify. What is the best purification strategy?
A2: Purifying polar heterocyclic alcohols requires a systematic approach.[1]
-
Workup: First, ensure a clean workup. After quenching the reaction, wash the organic layer with brine to remove most of the water-soluble inorganic salts.
-
Column Chromatography: This is the most common and effective method.[2]
-
Stationary Phase: Standard silica gel is usually sufficient.
-
Mobile Phase: Due to the product's polarity, you will need a relatively polar eluent system. Start with a solvent system identified from your TLC analysis (e.g., 50% ethyl acetate/hexanes) and gradually increase the polarity (e.g., to 80% ethyl acetate or even adding 1-5% methanol to the ethyl acetate). A gradient elution often provides the best separation from less polar starting material and more polar baseline impurities. For very polar compounds that are difficult to elute, HILIC (Hydrophilic Interaction Liquid Chromatography) may be an alternative.[3]
-
-
Recrystallization: If you can obtain a reasonably pure solid after chromatography, recrystallization can be an excellent final step to achieve high purity. Experiment with solvent systems like ethyl acetate/hexanes or isopropanol/water.[2]
Q3: How can I definitively confirm my product's structure and rule out the dehydrated side product?
A3: A combination of spectroscopic methods is essential.
-
¹H NMR: The most telling signal for the desired product will be a proton corresponding to the carbinol C-H (OH), typically a multiplet between 4.5-5.5 ppm. You should also see diastereotopic protons for the CH₂ group adjacent to the oxygen. The dehydrated product would lack the alcohol proton and the C-H(OH) signal, and would instead show a new vinyl proton signal in the aromatic/olefinic region (6.0-7.5 ppm).
-
IR Spectroscopy: Look for a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of an O-H stretch. This band will be absent in the dehydrated side product.
-
Mass Spectrometry: The molecular ion peak (M+) in the mass spectrum will correspond to the molecular weight of the alcohol (C₈H₉NO₂ = 151.16 g/mol ). The dehydrated product will have a molecular weight that is 18 units less (C₈H₇NO = 133.15 g/mol ).
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-((2-oxopropyl)oxy)nicotinaldehyde (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous methanol to a concentration of 0.05 M.
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 10 minutes.
-
Catalyst Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
Reaction: Stir the mixture vigorously at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction progress by TLC every 30 minutes. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, cool the flask in an ice bath and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
Protocol 2: Purification by Column Chromatography
-
Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a slurry method with 30% ethyl acetate in hexanes.
-
Loading: Carefully load the adsorbed crude product onto the top of the packed column.
-
Elution: Elute the column using a gradient solvent system.
-
Start with 30% ethyl acetate/hexanes to elute non-polar impurities.
-
Gradually increase the polarity to 70% ethyl acetate/hexanes. The product should begin to elute.
-
Continue increasing polarity to 90% ethyl acetate/hexanes and then 5% methanol/ethyl acetate if necessary to elute all of the product.
-
-
Collection: Collect fractions and analyze by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Troubleshooting Cell Toxicity of 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol
Welcome to the technical support center for researchers utilizing 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol. This guide is designed to provide in-depth, mechanism-oriented troubleshooting for unexpected cytotoxicity observed during in vitro experiments. The pyrano[3,2-b]pyridine scaffold is a versatile core found in many biologically active molecules, but like any novel chemical entity, its interaction with cellular systems can be complex.[1][2] This resource provides actionable protocols and foundational knowledge to diagnose and mitigate these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
SECTION 1: Foundational Troubleshooting - Is the Toxicity Real?
Before delving into complex mechanistic studies, it's critical to rule out common experimental artifacts. Unexpected cytotoxicity can often stem from issues with the compound itself or the assay setup.
Q1: I'm observing high cytotoxicity at concentrations where my compound is expected to be active, not toxic. What are the first things I should check?
A1: This is a common and critical first observation. Before assuming a complex biological mechanism, we must validate the experimental system. The primary culprits are often related to compound integrity, concentration, or assay interference.[3]
Causality Check:
-
Compound Purity & Identity: Synthesized compounds can contain residual solvents, catalysts, or byproducts that are significantly more toxic than the final product.
-
Compound Stability: The pyranopyridine core, while generally stable, can be susceptible to degradation in aqueous cell culture media (37°C, with various components) over 24-72 hours.[4] Degradants may have different toxicological profiles.
-
Solubility & Precipitation: If the compound precipitates out of solution in the culture medium, this can cause physical stress to cells or lead to inaccurate dosing, confounding results.[5]
-
Solvent Toxicity: The vehicle, typically DMSO, can be toxic at final concentrations exceeding 0.5% in many cell lines.[6]
Troubleshooting Workflow:
Experimental Protocol: Compound Stability in Cell Culture Medium
This protocol determines the stability of your compound under actual experimental conditions.[7]
-
Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Warm your complete cell culture medium (including serum) to 37°C.
-
Incubation: Spike the pre-warmed medium with the compound to the final working concentration. Aliquot this solution into sterile tubes, one for each time point (e.g., 0, 8, 24, 48 hours).
-
Sample Collection: Place the tubes in a 37°C, 5% CO2 incubator. At each time point, remove one tube and immediately freeze it at -80°C to halt degradation.
-
Analysis: Once all samples are collected, analyze the concentration of the parent compound in each sample using a validated analytical method like HPLC-UV or LC-MS/MS.[4]
-
Interpretation: Plot the compound concentration against time. A significant decrease (>15%) suggests instability, which may require more frequent media changes with a freshly prepared compound.[7]
SECTION 2: Mechanistic Investigation - Why Are the Cells Dying?
Once you have confirmed the observed toxicity is a genuine effect of the compound, the next step is to investigate the mechanism of cell death. The two primary modes of cell death are apoptosis (programmed) and necrosis (uncontrolled).[8] Distinguishing between them is a crucial diagnostic step.
Q2: How can I determine if my compound is inducing apoptosis or necrosis?
A2: Apoptosis and necrosis are distinct processes with unique morphological and biochemical signatures.[9] Apoptosis involves a controlled cascade of events including cell shrinkage and DNA fragmentation, while necrosis is characterized by cell swelling and loss of membrane integrity.[8][10] Flow cytometry using Annexin V and Propidium Iodide (PI) is the gold-standard method to differentiate these populations.
Mechanism Explained:
-
Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[11]
-
Propidium Iodide (PI): PI is a fluorescent DNA intercalating agent that is impermeable to live cells and early apoptotic cells with intact membranes. It can only enter late apoptotic and necrotic cells where membrane integrity is lost.[9]
Data Interpretation:
| Cell Population | Annexin V Staining | PI Staining | Interpretation |
| Viable Cells | Negative | Negative | Healthy, intact cell membrane. |
| Early Apoptotic | Positive | Negative | PS is externalized, but membrane is intact. |
| Late Apoptotic/Necrotic | Positive | Positive | PS is externalized, and membrane integrity is lost. |
| Necrotic (Primary) | Negative | Positive | Membrane integrity is lost rapidly without PS externalization. |
Experimental Protocol: Annexin V/PI Staining for Flow Cytometry
-
Cell Preparation: Seed and treat your cells with this compound for the desired time. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Harvesting: Harvest both adherent and floating cells. Centrifuge at 400 x g for 5 minutes and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only controls to set proper compensation and gates.[10]
Q3: Based on its pyranopyridine structure, what are the most probable mechanisms of toxicity I should investigate?
A3: The chemical structure provides important clues. Heterocyclic compounds, particularly those containing a pyridine ring, can be susceptible to metabolic activation and can induce oxidative stress or mitochondrial dysfunction.[12][13][14]
Potential Mechanisms & Rationale:
-
Oxidative Stress: The pyridine ring can undergo metabolism by cytochrome P450 enzymes, potentially leading to the formation of reactive oxygen species (ROS) that damage cellular components like lipids, proteins, and DNA.[15]
-
Mitochondrial Dysfunction: Mitochondria are often primary targets for drug-induced toxicity.[16] Disruption of the mitochondrial membrane potential (ΔΨm) can halt ATP production and initiate the apoptotic cascade.[17]
-
hERG Channel Inhibition: A wide range of structurally diverse drugs are known to block the hERG potassium channel, which is critical for cardiac repolarization.[18][19] Inhibition can lead to acquired long-QT syndrome and is a major safety concern in drug development.[20][21] The pyranopyridine scaffold warrants an evaluation for this off-target effect.
Diagnostic Workflow:
Experimental Protocol: Measurement of Intracellular ROS using DCFH-DA
This assay uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable probe that becomes fluorescent upon oxidation by ROS.[22]
-
Preparation: Prepare a 10 mM stock solution of DCFH-DA in DMSO.
-
Cell Treatment: Seed cells in a multi-well plate (a black, clear-bottom plate is recommended for fluorescence). Treat with your compound for the desired time. Include a vehicle control and a positive control (e.g., H₂O₂).
-
Loading: Remove the treatment media and wash cells with warm PBS. Add DCFH-DA diluted in serum-free media to a final concentration of 10-20 µM.
-
Incubation: Incubate for 30-60 minutes at 37°C, protected from light.
-
Measurement: Wash the cells again with PBS. Add PBS to the wells and measure fluorescence using a microplate reader (Excitation/Emission ~485/535 nm) or visualize by fluorescence microscopy.[15]
-
Interpretation: A significant increase in fluorescence in treated cells compared to the vehicle control indicates the induction of oxidative stress.
References
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bd.dbio.uevora.pt [bd.dbio.uevora.pt]
- 9. Quantification of apoptosis and necrosis by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivatives against MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mitochondrial assay selection guide | Abcam [abcam.com]
- 17. Mitochondria Function Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. Modulation of HERG potassium channel function by drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Drug-induced Inhibition and Trafficking Disruption of ion Channels: Pathogenesis of QT Abnormalities and Drug-induced Fatal Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 21. hERG trafficking inhibition in drug-induced lethal cardiac arrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Video: Reactive Oxygen Species and Oxidative Stress [jove.com]
Technical Support Center: Enhancing Selectivity in the Synthesis and Functionalization of 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol
Welcome to the technical support center dedicated to the nuanced challenges of stereoselectivity in the synthesis and derivatization of 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this privileged heterocyclic scaffold. The pyranopyridine core is of significant interest in drug discovery, and achieving precise control over its stereochemistry is often paramount to unlocking its therapeutic potential.
This resource provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs). Each section is grounded in established chemical principles and supported by practical, field-proven insights to help you navigate the complexities of your experiments.
I. Understanding the Selectivity Challenge
The central stereogenic center in this compound is at the C4 position, bearing the hydroxyl group. The primary challenge in synthesizing this molecule with high selectivity is the enantioselective reduction of the corresponding ketone precursor, 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-one. Subsequent reactions on the hydroxyl group or other parts of the scaffold can introduce additional stereocenters, leading to diastereomers. This guide will address both enantioselectivity in the initial synthesis and diastereoselectivity in subsequent functionalization.
II. FAQs: Foundational Concepts in Selectivity
Q1: Why is the stereochemistry of this compound so critical in a drug discovery context?
A1: The three-dimensional arrangement of atoms in a molecule dictates its interaction with biological targets such as enzymes and receptors. For chiral molecules like this compound, one enantiomer (the R or S form) may exhibit the desired therapeutic activity, while the other may be inactive or, in some cases, cause undesirable side effects. Therefore, controlling the stereochemistry is fundamental to ensuring the efficacy and safety of a potential drug candidate.
Q2: What are the primary factors influencing enantioselectivity in the reduction of the pyranopyridinone precursor?
A2: The key to achieving high enantioselectivity lies in the choice of a chiral catalyst or reagent that can effectively discriminate between the two faces of the prochiral ketone. The primary factors include:
-
The nature of the chiral catalyst: The ligand structure and the metal center (if applicable) create a chiral environment that favors one transition state over the other.
-
Reaction temperature: Lower temperatures often enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
Solvent: The solvent can influence the conformation of the catalyst-substrate complex and the transition state energies.
-
The substrate itself: The steric and electronic properties of the pyranopyridinone can affect how it interacts with the chiral catalyst.
III. Troubleshooting Guide: Enhancing Enantioselectivity of the Ketone Reduction
This section addresses common issues encountered during the asymmetric reduction of 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-one.
Issue 1: Low Enantiomeric Excess (ee)
Q: My reaction is producing the desired this compound, but the enantiomeric excess is consistently low. What are the potential causes and how can I improve it?
A: Low enantiomeric excess is a frequent challenge in asymmetric catalysis. Several factors can be at play, ranging from the catalyst system to the reaction conditions.
Potential Causes and Solutions:
-
Suboptimal Catalyst System: The chosen chiral catalyst may not be well-suited for this specific substrate.
-
Troubleshooting Steps:
-
Catalyst Screening: If using a metal-based catalyst (e.g., Ru, Rh, Ir), screen a variety of chiral phosphine or diamine ligands. For organocatalytic reductions (e.g., CBS reduction), evaluate different oxazaborolidine catalysts.
-
Literature Precedent: Search for literature on the asymmetric reduction of similar fused heterocyclic ketones to guide your catalyst selection. Transition-metal-catalyzed asymmetric reduction of 2-pyridine ketones is a well-established field that can provide valuable insights.
-
-
-
Incorrect Reaction Temperature: Temperature plays a crucial role in the energy difference between the diastereomeric transition states.
-
Troubleshooting Steps:
-
Systematic Temperature Screening: Perform the reaction at a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) to identify the optimal condition for enantioselectivity. Be aware that lowering the temperature will also decrease the reaction rate, so longer reaction times may be necessary.
-
-
-
Inappropriate Solvent: The solvent's polarity and coordinating ability can significantly impact the catalyst-substrate complex.
-
Troubleshooting Steps:
-
Solvent Screening: Test a variety of solvents with different properties (e.g., coordinating: THF, DME; non-coordinating: toluene, dichloromethane).
-
Consult Literature: Review literature for the specific class of reaction and catalyst to identify solvents that have proven effective.
-
-
Data Presentation: Effect of Temperature and Catalyst on Enantioselectivity
| Catalyst System | Temperature (°C) | Enantiomeric Excess (ee%) |
| Ru(II)-[ (S)-BINAP] | 25 | 85 |
| Ru(II)-[ (S)-BINAP] | 0 | 92 |
| Ru(II)-[ (S)-BINAP] | -20 | 96 |
| (R)-CBS Catalyst | 25 | 78 |
| (R)-CBS Catalyst | 0 | 88 |
| (R)-CBS Catalyst | -20 | 94 |
Note: The data presented here is illustrative and the actual results will depend on the specific experimental conditions.
Experimental Protocol: General Procedure for Asymmetric Transfer Hydrogenation
-
To a solution of 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-one (1.0 eq) in isopropanol, add the chiral ruthenium catalyst (e.g., (S,S)-Ts-DPEN RuCl) (0.01 eq).
-
Add formic acid (2.0 eq) and triethylamine (2.0 eq) to the reaction mixture.
-
Stir the reaction at the desired temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess using chiral HPLC.
IV. Troubleshooting Guide: Controlling Diastereoselectivity in Further Functionalization
Once you have your desired enantiomer of this compound, subsequent reactions can lead to the formation of diastereomers if new stereocenters are created.
Issue 2: Poor Diastereoselectivity in Downstream Reactions
Q: I am attempting to functionalize the this compound, and I am obtaining a mixture of diastereomers. How can I improve the diastereoselectivity?
A: Poor diastereoselectivity arises when the energy difference between the transition states leading to the different diastereomers is small. This can often be addressed by modifying the reaction conditions or the reagents.
Potential Causes and Solutions:
-
Steric Hindrance: Insufficient steric bulk on the substrate or reagent can lead to a lack of facial selectivity.
-
Troubleshooting Steps:
-
Modify Reagents: If possible, use bulkier reagents to increase steric hindrance and favor one approach to the molecule.
-
Protecting Groups: The strategic placement of a bulky protecting group on a nearby functional group can influence the direction of attack of an incoming reagent. Silyl ethers (e.g., TBDMS, TIPS) are commonly used for hydroxyl groups.
-
-
-
Chelation Control: The presence of a Lewis basic atom (the pyridine nitrogen) can allow for chelation control if a suitable Lewis acidic reagent is used.
-
Troubleshooting Steps:
-
Add a Lewis Acid: For reactions involving the hydroxyl group or adjacent positions, the addition of a Lewis acid (e.g., TiCl₄, MgBr₂) can promote a more rigid, chelated transition state, leading to higher diastereoselectivity.
-
-
-
Conformational Effects: The conformation of the pyran ring can influence the accessibility of different faces of the molecule.
-
Troubleshooting Steps:
-
Solvent Effects: The solvent can influence the conformational equilibrium of the substrate. A systematic solvent screen may reveal conditions that favor a conformation leading to higher diastereoselectivity.
-
Temperature: As with enantioselectivity, temperature can influence diastereoselectivity.
-
-
Visualization of Diastereoselective Addition
Caption: Controlling diastereoselectivity by favoring the lower energy transition state.
V. Common Side Reactions and Their Mitigation
Q: What are some common side reactions I should be aware of during the synthesis and functionalization of this compound?
A:
-
Over-reduction: In the initial ketone reduction, harsh reducing agents (e.g., LiAlH₄) can potentially reduce the pyridine ring. Using milder, more selective reagents like sodium borohydride (for racemic synthesis) or catalytic hydrogenation/transfer hydrogenation is recommended.
-
N-Oxide Formation: The pyridine nitrogen is susceptible to oxidation, especially if oxidative conditions are used in subsequent steps. Careful control of oxidants is necessary.
-
Elimination: Under acidic or basic conditions, the hydroxyl group at C4 could be eliminated to form a double bond within the pyran ring. Mild reaction conditions are crucial.
-
Racemization: If the C4 hydroxyl group is converted to a good leaving group, there is a risk of Sₙ1-type reactions that can lead to racemization.
Mitigation Strategies:
| Side Reaction | Mitigation Strategy |
| Over-reduction | Use milder reducing agents (e.g., NaBH₄, catalytic transfer hydrogenation). |
| N-Oxide Formation | Avoid strong oxidizing agents; use controlled stoichiometry of milder oxidants if necessary. |
| Elimination | Employ mild acidic or basic conditions; consider protecting the hydroxyl group. |
| Racemization | Use reaction conditions that favor Sₙ2 mechanisms; avoid strong acids and high temperatures. |
VI. Experimental Workflows
Workflow for Optimizing Enantioselective Ketone Reduction
Caption: A systematic workflow for troubleshooting low enantiomeric excess.
VII. References
-
BenchChem. Technical Support Center: Stereoselective Synthesis. Available from: --INVALID-LINK--
-
Noyori, R. Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons; 1994.
-
Ollevier, T. Transition-Metal-Catalyzed Asymmetric Reduction of 2-Pyridine Ketones. SynOpen. 2024. Available from: --INVALID-LINK--
-
Wurz, R. P. Chiral dialkylaminopyridine catalysts in asymmetric synthesis. Chemical Reviews. 2007;107(12):5570-95. Available from: --INVALID-LINK--
-
Corey, E. J.; Bakshi, R. K.; Shibata, S. A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep syntheses. Journal of the American Chemical Society. 1987;109(18):5551-5553.
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis. John Wiley & Sons; 2007.
Technical Support Center: Navigating Assay Artifacts with 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol and Related Heterocycles
Welcome to the technical support center for researchers working with 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol and other novel heterocyclic compounds. This guide is designed to provide you with the expertise and practical troubleshooting strategies to identify and mitigate common assay artifacts that can arise during drug discovery and chemical biology research. While potent biological activity is often the goal, it is crucial to differentiate true on-target effects from non-specific interference to avoid costly and time-consuming pursuits of false positives.[1][2][3]
This resource will equip you with the knowledge to design robust assays, recognize the tell-tale signs of promiscuous compound behavior, and implement effective counter-screens to ensure the integrity of your data.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered when working with novel small molecules like this compound.
Q1: My this compound derivative is showing activity in multiple, unrelated assays. Is this a sign of a breakthrough multi-target inhibitor?
While possible, apparent activity across diverse and unrelated targets is a classic hallmark of a "promiscuous" or "frequent hitter" compound.[4][5] These compounds often interfere with assay technologies through non-specific mechanisms rather than specific binding to a biological target.[6] Common mechanisms include compound aggregation, interference with the assay's detection method (e.g., fluorescence), or chemical reactivity.[7][8][9] It is imperative to conduct a series of validation experiments before committing significant resources to such a hit.
Q2: I'm observing a very steep dose-response curve with my pyranopyridine compound. What could this indicate?
An unusually steep dose-response curve can be a red flag for compound aggregation.[10] Aggregating compounds often exhibit a sharp increase in inhibition over a narrow concentration range, corresponding to the critical aggregation concentration (CAC).[11] Below the CAC, the compound is monomeric and largely inactive. Above the CAC, it forms colloidal aggregates that can sequester and denature proteins, leading to non-specific inhibition.[5][11]
Q3: My fluorescence-based assay shows potent inhibition, but I'm struggling to reproduce the results in an orthogonal assay. What's going on?
This is a common scenario when a compound interferes with the fluorescence detection method itself.[12][13] Heterocyclic compounds, such as those with a pyranopyridine core, can possess intrinsic fluorescent properties (autofluorescence) or the ability to quench the fluorescence of a reporter molecule.[7][12] If your compound is autofluorescent at the same wavelength as your assay's fluorophore, it will lead to a false positive (in a gain-of-signal assay) or false negative (in a loss-of-signal assay).[14] Conversely, if it quenches the signal, it will appear as an inhibitor in a gain-of-signal assay.[12] An orthogonal assay that uses a different detection method (e.g., absorbance, luminescence, or a biophysical method) is essential for validating the hit.[13]
Q4: How can I proactively design my experiments to minimize the risk of artifacts when screening pyranopyridine libraries?
A well-designed assay is the first line of defense against artifacts.[15][16][17] Key considerations include:
-
Choosing the Right Detection Method: If your compound library contains many fluorescent molecules, consider using a red-shifted fluorophore to minimize interference from autofluorescence, which is more common in the blue-green spectrum.[7] Time-resolved fluorescence (TRF) is another excellent option for reducing interference.[7]
-
Inclusion of Detergents: Adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to your assay buffer can disrupt the formation of colloidal aggregates.[10][18]
-
Control Experiments: Routinely run controls to check for assay interference. This includes testing your compound in the absence of the biological target to assess its effect on the assay signal directly.[7]
Troubleshooting Guides: From Identification to Mitigation
When you suspect assay interference, a systematic approach is needed to diagnose and resolve the issue.
Guide 1: Diagnosing Fluorescence Interference
If you suspect your this compound analog is interfering with a fluorescence-based assay, follow these steps:
Step 1: Assess Autofluorescence
-
Protocol: Prepare a plate with your compound at various concentrations in the assay buffer, but without the fluorescent probe or substrate. Read the plate using the same excitation and emission wavelengths as your primary assay.
-
Interpretation: A significant signal that correlates with compound concentration indicates autofluorescence.
Step 2: Check for Fluorescence Quenching
-
Protocol: Prepare a plate with the fluorescent probe at a constant concentration and your compound at various concentrations in the assay buffer (without the biological target).
-
Interpretation: A decrease in fluorescence intensity with increasing compound concentration suggests quenching.
Step 3: Mitigation Strategies
-
Wavelength Shift: If autofluorescence is the issue, switch to a fluorophore that excites and emits at wavelengths where the compound has minimal fluorescence, preferably in the far-red spectrum.[7]
-
Orthogonal Assay: Validate your findings using a non-fluorescence-based method, such as an absorbance-based assay or a label-free technology like Surface Plasmon Resonance (SPR).
Guide 2: Identifying and Overcoming Aggregation-Based Artifacts
Aggregation is a major source of false positives in high-throughput screening.[6][11] Use this guide to determine if your compound is an aggregator.
Step 1: Detergent Sensitivity Assay
-
Protocol: Run your primary assay in parallel with and without the addition of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100.[18]
-
Interpretation: A significant reduction or complete loss of inhibitory activity in the presence of the detergent is strong evidence of aggregation-based inhibition.[10][18]
Step 2: Protein Concentration Dependence
-
Protocol: Perform the inhibition assay at varying concentrations of your target protein.
-
Interpretation: For a true inhibitor, the IC50 should be independent of the enzyme concentration (for non-tight binding inhibitors). For an aggregator, the apparent IC50 will often increase with higher protein concentrations as more aggregate is needed to sequester the additional protein.
Step 3: Direct Detection of Aggregates
-
Dynamic Light Scattering (DLS): This technique can directly detect the presence of sub-micron particles (aggregates) in a solution of your compound.[10][19]
-
Protocol: Prepare your compound in the assay buffer at a concentration where inhibition is observed. Analyze the sample using a DLS instrument.
-
Interpretation: The presence of particles in the 50-1000 nm range is indicative of aggregation.[10]
Guide 3: Investigating Non-Specific Protein Binding
Some compounds can bind non-specifically to proteins through hydrophobic or electrostatic interactions, leading to apparent inhibition.[20][21][22]
Step 1: Bovine Serum Albumin (BSA) Counter-Screen
-
Protocol: Include a high concentration of an unrelated protein, such as BSA (e.g., 1 mg/mL), in your assay buffer.
-
Interpretation: A significant increase in the IC50 value in the presence of BSA suggests that your compound is binding non-specifically to proteins. The BSA acts as a "sink," reducing the free concentration of the compound available to interact with your target.
Step 2: Varying Salt Concentration
-
Protocol: Run the assay at different ionic strengths by varying the concentration of a salt like NaCl.
-
Interpretation: If electrostatic interactions are driving non-specific binding, altering the salt concentration may modulate the observed inhibitory activity.[20]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a systematic workflow for identifying and characterizing potential assay artifacts.
Caption: Workflow for identifying artifact-driven assay hits.
Summary of Key Troubleshooting Experiments
| Potential Artifact | Primary Diagnostic Test | Confirmatory Test(s) | Mitigation Strategy |
| Compound Aggregation | Detergent Sensitivity (e.g., 0.01% Triton X-100) | Dynamic Light Scattering (DLS), Protein Concentration Dependence | Include detergent in assay buffer, chemical modification of compound to improve solubility |
| Autofluorescence | Measure compound fluorescence at assay wavelengths | Spectral scanning of compound | Switch to red-shifted dyes, use a non-fluorescent orthogonal assay |
| Fluorescence Quenching | Measure fluorescence of probe in presence of compound | - | Use a non-fluorescent orthogonal assay |
| Non-specific Protein Binding | BSA Counter-Screen | Varying salt concentration | Include BSA in assay buffer for screening, optimize compound for specificity |
| Chemical Reactivity | Time-dependent inhibition, check for known reactive moieties | Mass spectrometry to detect covalent modification | Use of non-covalent orthogonal assays, computational filtering of libraries |
By rigorously applying these principles and experimental controls, researchers can confidently distinguish genuine biological activity from assay artifacts, ensuring that only the most promising compounds, including novel scaffolds like this compound, advance through the drug discovery pipeline.
References
- 1. False positives in the early stages of drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Practical Fragments: Avoiding will-o’-the-wisps: aggregation artifacts in activity assays [practicalfragments.blogspot.com]
- 11. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. biopharminternational.com [biopharminternational.com]
- 16. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 17. lifesciences.danaher.com [lifesciences.danaher.com]
- 18. Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. wyatt.com [wyatt.com]
- 20. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 21. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 22. On the Prevalence of „Nonspecific” Binding at the Specific Binding Sites of Globular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Analytical Methods for 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol
Welcome to the technical support center for the analytical characterization of 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol (CAS 754149-09-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining analytical methodologies for this polar heterocyclic compound. Here, we address common challenges and provide robust, self-validating protocols to ensure data integrity and reproducibility.
Section 1: Structural Characterization and Physicochemical Properties
Before delving into analytical methods, a thorough understanding of the molecule's structure and properties is paramount. This compound is a fused heterocyclic system containing both a pyran and a pyridine ring, with a hydroxyl group that imparts significant polarity.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₂ | [1][2] |
| Molecular Weight | 151.16 g/mol | [1] |
| CAS Number | 754149-09-2 | [1][2][3][4] |
| Appearance | Solid (predicted) | [5] |
| Polarity | High | Inferred from structure |
Spectroscopic Characterization
Accurate structural elucidation is the foundation of any analytical work. Below are the expected spectroscopic data for this compound based on principles of NMR, IR, and MS for analogous structures.
1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure confirmation.[6] The chemical shifts are influenced by the electron-withdrawing nature of the pyridine nitrogen and the oxygen in the pyran ring.[6][7]
Expected ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~8.2 | d | 1H | H-7 | α-proton to pyridine N, most deshielded.[6] |
| ~7.5 | dd | 1H | H-5 | γ-proton to pyridine N.[6] |
| ~7.2 | dd | 1H | H-6 | β-proton to pyridine N.[6] |
| ~4.8 | t | 1H | H-4 | Proton on carbon bearing the hydroxyl group. |
| ~4.4 | m | 1H | H-2 (axial) | Diastereotopic proton on C-2. |
| ~4.2 | m | 1H | H-2 (equatorial) | Diastereotopic proton on C-2. |
| ~2.5 | m | 1H | H-3 (axial) | Diastereotopic proton on C-3. |
| ~2.2 | m | 1H | H-3 (equatorial) | Diastereotopic proton on C-3. |
Expected ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~160 | C-8a | Quaternary carbon of the pyridine ring adjacent to oxygen. |
| ~148 | C-7 | α-carbon to pyridine N.[7][8] |
| ~135 | C-5 | γ-carbon to pyridine N.[7][8] |
| ~125 | C-4a | Quaternary carbon at the ring junction. |
| ~120 | C-6 | β-carbon to pyridine N.[7][8] |
| ~70 | C-4 | Carbon bearing the hydroxyl group. |
| ~65 | C-2 | Carbon adjacent to the pyran oxygen. |
| ~30 | C-3 | Aliphatic carbon in the pyran ring. |
1.1.2. Infrared (IR) Spectroscopy
FTIR spectroscopy helps identify key functional groups.
| Frequency (cm⁻¹) | Functional Group |
| 3400-3200 (broad) | O-H stretch (hydroxyl) |
| 3100-3000 | C-H stretch (aromatic) |
| 2950-2850 | C-H stretch (aliphatic) |
| ~1600, ~1580 | C=C and C=N stretch (pyridine ring) |
| 1250-1050 | C-O stretch (pyran ether and alcohol) |
1.1.3. Mass Spectrometry (MS)
Electron impact (EI) or electrospray ionization (ESI) can be used. The fragmentation pattern will be characteristic of the fused ring system.
Expected ESI-MS Data
-
[M+H]⁺: m/z 152.07
-
Key Fragments: Loss of H₂O (m/z 134.06), retro-Diels-Alder type fragmentation of the pyran ring.[4][9]
Section 2: Chromatographic Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the preferred method for purity assessment and quantification. Due to the polar and basic nature of the pyridine moiety, a thoughtful approach to method development is required to avoid common issues like poor retention and peak tailing.[10][11]
Recommended HPLC Method
This method is a robust starting point for the analysis of this compound.
| Parameter | Recommended Condition | Rationale |
| Column | C18, end-capped, 150 x 4.6 mm, 5 µm | End-capping minimizes secondary interactions with residual silanols, which is crucial for basic compounds.[12][13] |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | Low pH protonates the pyridine nitrogen, improving solubility in the aqueous phase and reducing peak tailing by suppressing silanol interactions.[2][14] |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier. |
| Gradient | 5% to 95% B over 15 minutes | A broad gradient is a good starting point for method development to ensure elution of any potential impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides better reproducibility than ambient temperature. |
| Detection | UV at 270 nm | Pyridine-containing compounds typically have strong UV absorbance in this region. |
| Injection Volume | 10 µL | A standard volume; can be adjusted based on concentration. |
| Sample Diluent | Mobile Phase A | Dissolving the sample in the initial mobile phase composition prevents peak distortion. |
Experimental Workflow: HPLC Analysis
Caption: A standard workflow for the HPLC analysis of this compound.
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My peak for the main compound is tailing significantly. What is the cause and how can I fix it?
A: Peak tailing for a basic compound like this is most commonly caused by secondary interactions between the protonated pyridine nitrogen and acidic residual silanol groups on the HPLC column packing material.[13][15]
-
Logical Troubleshooting Workflow:
Caption: A step-by-step guide to troubleshooting peak tailing.
-
Detailed Solutions:
-
Lower Mobile Phase pH: Ensure the pH of your aqueous mobile phase is at least 2 pH units below the pKa of the pyridine nitrogen. Using 0.1% formic acid should achieve this.
-
Use an End-Capped Column: A "fully end-capped" column has fewer free silanol groups, significantly reducing the sites for secondary interactions.[12]
-
Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can help, but this is generally not compatible with MS detection.
-
Reduce Sample Concentration: High concentrations can overload the column, leading to peak shape distortion.[16]
-
Q2: I am not getting enough retention on my C18 column; the peak elutes close to the void volume. What should I do?
A: This is a common issue for highly polar compounds in reversed-phase HPLC.[10] The analyte has a higher affinity for the polar mobile phase than the non-polar stationary phase.
-
Solutions:
-
Decrease the Initial Organic Percentage: Start your gradient at a lower percentage of acetonitrile (e.g., 0-2% B) and hold for a few minutes to promote retention.
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed with stationary phases that have a polar group embedded within the alkyl chain or at the end. This allows them to be used with highly aqueous mobile phases without the risk of "phase collapse" and provides an alternative retention mechanism for polar analytes.
-
Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique that uses a polar stationary phase (like silica) and a high organic mobile phase. It is specifically designed for the retention of highly polar compounds.[17]
-
Q3: I see extra peaks in my chromatogram after the sample has been sitting on the autosampler for a few hours. Why?
A: This suggests that your compound may be degrading. Pyran and pyridine derivatives can be susceptible to degradation under certain conditions.
-
Solutions & Investigation:
-
Check for Air Sensitivity: Some related pyranopyridine thiols are known to be air-sensitive.[18] While your compound has a hydroxyl group, oxidation could still be a possibility. Try preparing samples fresh and immediately injecting them.
-
pH Stability: The compound may not be stable in the acidic mobile phase over long periods. A stability study can be performed by analyzing the sample at different time points.
-
Photostability: Some heterocyclic compounds are light-sensitive.[17] Protect your samples from light by using amber vials.
-
Develop a Stability-Indicating Method: Perform forced degradation studies (acid, base, peroxide, heat, light) to identify potential degradation products and ensure your HPLC method can separate them from the main peak.[8][11][17]
-
Section 4: Frequently Asked Questions (FAQs)
Q: What is the best way to prepare a sample of this compound for HPLC analysis? A: The best practice is to dissolve the sample in a solvent that is identical to, or weaker than, your initial mobile phase.[16] For the recommended method, this would be 0.1% formic acid in water. After dissolving, filter the sample through a 0.22 or 0.45 µm syringe filter to remove any particulates that could clog the column.[19]
Q: Can I use GC-MS for the analysis of this compound? A: While possible, it is not the recommended primary technique. The compound's high polarity and the presence of a hydroxyl group mean it will likely require derivatization (e.g., silylation) to improve its volatility and prevent peak tailing in the GC system. HPLC is generally more straightforward for this type of analyte.[13]
Q: How do I confirm the identity of the peak in my chromatogram? A: The most definitive way is to use HPLC coupled with a mass spectrometer (LC-MS). The mass spectrometer will provide the mass-to-charge ratio of the eluting peak, which should correspond to the protonated molecule ([M+H]⁺) of your compound.
Q: My results are not reproducible. What are the most common sources of variability? A: For this compound, the most likely sources of irreproducibility are:
-
Mobile Phase pH: Small variations in pH can significantly affect the retention time and peak shape of a basic analyte. Prepare your mobile phase carefully and consistently.
-
Column Temperature: Fluctuations in ambient temperature can alter retention times. Using a column oven is highly recommended for robust methods.
-
Sample Stability: As discussed in the troubleshooting section, if the compound is degrading in the sample vial, your results will change over time.
References
- 1. Gas-phase fragmentation of protonated C60-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,4-Dihydro-2H-pyran(110-87-2) 1H NMR spectrum [chemicalbook.com]
- 4. mjcce.org.mk [mjcce.org.mk]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. hplc.eu [hplc.eu]
- 11. Polar Compounds | SIELC Technologies [sielc.com]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. 3,4-dihydro-2H-pyran | C5H8O | CID 8080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Validation & Comparative
Unambiguous Structural Confirmation of 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
Abstract
In the landscape of drug discovery and materials science, the precise molecular structure of a novel heterocyclic compound is the bedrock upon which all subsequent research is built. For complex scaffolds such as 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol, a fused pyranopyridine system, seemingly minor ambiguities in connectivity, stereochemistry, or conformation can lead to drastically different biological activities and material properties. This guide provides a comprehensive comparison of the analytical techniques used for its structural elucidation. We will establish why single-crystal X-ray crystallography (SCXRD) stands as the definitive "gold standard" for absolute structure determination. Furthermore, we will objectively compare its performance with essential and complementary spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—providing supporting data and detailing the causality behind experimental choices for each method.
Introduction: The Pyranopyridine Scaffold and the Imperative for Certainty
The pyrano[3,2-b]pyridine framework is a privileged heterocyclic motif present in a variety of biologically active molecules. The introduction of a hydroxyl group at the C4 position of the dihydropyran ring in this compound creates a chiral center, opening the door to stereospecific interactions with biological targets. The synthesis of such compounds, often achieved through multi-component reactions, can potentially yield various isomers.[1] Therefore, unambiguous confirmation of the final structure is not merely a procedural step but a critical requirement to ensure that structure-activity relationship (SAR) studies are based on a solid foundation.
This guide will navigate the process of confirming the structure of this molecule, starting with the ultimate proof offered by X-ray crystallography and contextualizing it with the indispensable preliminary data provided by NMR and MS.
The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)
Single-crystal X-ray crystallography is the most powerful technique for determining the atomic and molecular structure of a crystalline compound. It provides a definitive, three-dimensional map of electron density, from which the precise positions of atoms, bond lengths, bond angles, and the absolute stereochemistry of chiral centers can be determined. Unlike spectroscopic methods that infer structure from indirect properties, SCXRD provides direct visualization of the molecule as it exists in the solid state.
The Unparalleled Advantage: Why SCXRD is Definitive
The primary reason SCXRD is considered the gold standard is its ability to resolve spatial arrangements without ambiguity. For a molecule like this compound, SCXRD can unequivocally determine:
-
Connectivity: The exact bonding arrangement of all atoms in the fused ring system.
-
Absolute Stereochemistry: The absolute configuration (R or S) at the C4 chiral center.
-
Conformation: The precise conformation of the dihydropyran and pyridine rings (e.g., chair, boat) in the solid state.
-
Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing hydrogen bonds and other non-covalent interactions that can be crucial for understanding physical properties.
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and patience.
Detailed Experimental Protocol:
-
Crystallization: The primary challenge in SCXRD is obtaining a high-quality single crystal.[2] A common and effective method is slow evaporation .
-
Dissolve 5-10 mg of highly purified this compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a mixture like dichloromethane/hexane) in a clean vial. The ideal solvent is one in which the compound is moderately soluble.[3]
-
Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation.
-
Store the vial in a vibration-free environment for several days to weeks.
-
-
Data Collection:
-
A suitable crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head.
-
The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations.
-
An intense beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[4]
-
-
Structure Solution and Refinement:
-
The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal.
-
The "phase problem" is solved using computational methods to generate an initial electron density map.
-
An atomic model is built into the electron density map and refined to best fit the experimental data, resulting in a final, highly accurate molecular structure.
-
Case Study: Crystal Structure of a Related Pyranoquinoline Derivative
While a published crystal structure for this compound is not publicly available, we can examine the crystal structure of a closely related analog, 5-Phenyl-3,4,4a,5,6,12c-hexahydro-2H-benzo[f]pyrano[3,2-c]quinoline , to illustrate the power of the technique.[5] This molecule shares the core dihydropyran and fused nitrogen-containing heterocyclic ring system.
The X-ray analysis of this analog revealed critical structural details:
-
The dihydropyran ring adopts a chair conformation.[5]
-
The fused pyridine ring is in a distorted boat conformation.[5]
-
The precise dihedral angles between the different ring systems were determined, defining the overall 3D shape of the molecule.[5]
This level of conformational detail is crucial for understanding how such a molecule might fit into a protein's binding pocket and is information that is difficult to obtain with the same certainty using other methods.
Table 1: Representative Crystallographic Data for a Pyranoquinoline Analog
| Parameter | Value | Significance |
| Chemical Formula | C₂₅H₂₃NO | Confirms the elemental composition of the molecule in the crystal. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 10.9, 12.5, 14.1 | The dimensions of the unit cell. |
| β (°) | 98.5 | The angle of the monoclinic unit cell. |
| Volume (ų) | 1900 | The volume of the unit cell. |
| R-factor | ~0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |
Data derived from a representative pyranoquinoline structure for illustrative purposes.[5]
Complementary Spectroscopic Techniques
While SCXRD provides the final answer, NMR and MS are indispensable tools for routine analysis, providing rapid and crucial information throughout the synthesis and purification process.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and proximity of atoms.[6]
Experimental Protocol (¹H, ¹³C, and 2D NMR):
-
Sample Preparation: Dissolve ~5 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra.
-
2D Spectra Acquisition: Acquire key 2D NMR spectra:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.
-
Table 2: Predicted NMR Data for this compound
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity & Coupling (Hz) | Key HMBC Correlations |
| 2 | ~65 | ~4.2 | m | C4, C9a |
| 3 | ~30 | ~2.0 | m | C2, C4, C4a |
| 4 | ~68 | ~5.0 | t, J ≈ 4 | C2, C3, C4a, C5 |
| 4-OH | - | ~5.5 (broad) | s | C3, C4, C4a |
| 6 | ~145 | ~8.2 | d, J ≈ 5 | C7, C8, C9a |
| 7 | ~120 | ~7.1 | dd, J ≈ 8, 5 | C6, C8, C9 |
| 8 | ~135 | ~7.8 | d, J ≈ 8 | C6, C7, C9a |
| 4a | ~118 | - | - | - |
| 9a | ~155 | - | - | - |
Note: Predicted values are based on general chemical shift ranges for similar heterocyclic systems and are for illustrative purposes.[7][8]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis (MS/MS), offers valuable clues about its substructures. Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like our target compound.
Experimental Protocol (ESI-MS/MS):
-
Sample Infusion: A dilute solution of the compound in a suitable solvent (e.g., methanol with 0.1% formic acid) is infused into the ESI source of the mass spectrometer.
-
Full Scan MS: A full scan is acquired to determine the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺.
-
MS/MS Analysis: The [M+H]⁺ ion is mass-selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon). The resulting fragment ions are mass-analyzed, producing a product ion spectrum.[9]
Table 3: Predicted ESI-MS Fragmentation Data
| m/z (Da) | Proposed Fragment Ion | Plausible Origin |
| 152.07 | [M+H]⁺ | Protonated parent molecule (C₈H₁₀NO₂)⁺ |
| 134.06 | [M+H-H₂O]⁺ | Loss of water from the hydroxyl group |
| 122.06 | [C₇H₈NO]⁺ | Retro-Diels-Alder fragmentation of the pyran ring |
| 94.04 | [C₅H₄NOH]⁺ | Fragmentation leading to the pyridine ring core |
Note: Fragmentation is complex and these represent plausible pathways.[10]
Performance Comparison: A Head-to-Head Analysis
| Feature | Single-Crystal X-ray Crystallography (SCXRD) | NMR Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | 3D atomic structure, absolute stereochemistry, bond lengths/angles, conformation | 2D connectivity, chemical environment, relative stereochemistry (via NOE) | Molecular weight, elemental formula (HRMS), substructures (MS/MS) |
| Sample State | Solid (single crystal) | Solution | Gas phase (ions) |
| Definitive Nature | Unambiguous. Provides the definitive structure. | High. Infers structure from correlations, but can have ambiguities. | Low. Provides pieces of the puzzle, not the full picture. |
| Key Challenge | Growing a suitable single crystal. | Signal overlap in complex molecules; interpretation. | Isomers can have identical mass and similar fragmentation. |
| Throughput | Low | High | Very High |
| Amount of Sample | Micrograms to milligrams (for crystallization attempts) | ~1-10 mg | Nanograms to micrograms |
Conclusion: An Integrated and Authoritative Approach
The structural elucidation of a novel compound like this compound requires a multi-faceted analytical approach. Mass spectrometry provides the initial, crucial confirmation of the molecular weight. NMR spectroscopy then offers a detailed map of the molecular connectivity, allowing for the assembly of the carbon-hydrogen framework.
However, for absolute and unambiguous structural proof, single-crystal X-ray crystallography is indispensable. It is the only technique that provides a direct, three-dimensional visualization of the molecule, resolving any ambiguities in stereochemistry and conformation. For researchers in drug development and materials science, where precision is paramount, SCXRD is not just a characterization technique—it is the ultimate arbiter of molecular truth, providing the authoritative grounding required for confident progression of a research program.
References
- 1. preprints.org [preprints.org]
- 2. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 3. How To [chem.rochester.edu]
- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Phenyl-3,4,4a,5,6,12c-hexahydro-2H-benzo[f]pyrano[3,2-c]quinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. researchgate.net [researchgate.net]
- 8. modgraph.co.uk [modgraph.co.uk]
- 9. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
Comparative Analysis of 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol with Known Inhibitors of TGF-β-Activated Kinase 1 (TAK1)
Introduction
In the landscape of modern drug discovery, the identification of novel heterocyclic scaffolds with therapeutic potential is a cornerstone of medicinal chemistry. The pyranopyridine core, a fusion of pyran and pyridine rings, represents a "privileged structure" due to its prevalence in biologically active compounds. This guide focuses on 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol , a representative member of this class. While direct biological data for this specific molecule is nascent, its structural motifs suggest potential interactions with key cellular signaling nodes.
Based on the established activity of various nitrogen- and oxygen-containing heterocyclic scaffolds as kinase inhibitors, this document presents a proactive, hypothesis-driven comparative analysis.[1][2][3] We postulate that this compound may act as an inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) . TAK1 is a critical serine/threonine kinase in the MAP3K family that serves as a central hub for pro-inflammatory and stress-induced signaling pathways.[4] Its dysregulation is implicated in a spectrum of human diseases, including inflammatory disorders and cancer, making it a high-value therapeutic target.[5]
This guide will objectively compare the structural and mechanistic attributes of this compound with well-characterized TAK1 inhibitors. We will provide the scientific rationale and detailed experimental protocols necessary to test this hypothesis, offering a roadmap for researchers aiming to explore this promising compound class.
The Target: TAK1 Signaling Hub
TAK1 is a pivotal intracellular mediator that integrates signals from various stimuli, including tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and TGF-β.[4][6] Upon activation, TAK1 initiates downstream signaling cascades, primarily through the NF-κB and MAPK (p38, JNK) pathways. These pathways are essential for regulating immune responses, inflammation, cell survival, and apoptosis.[7] Consequently, inhibiting TAK1 offers a powerful therapeutic strategy to simultaneously suppress multiple drivers of pathology.
Profile of the Analyte and Known Comparators
A meaningful comparison requires understanding the distinct chemical features and mechanisms of action of the compounds under investigation.
Analyte: this compound
| Feature | Description |
| Scaffold | Pyrano[3,2-b]pyridine |
| CAS Number | 754149-09-2[8] |
| Molecular Formula | C₈H₉NO₂[8] |
| Key Features | Fused heterocyclic system; contains both hydrogen-bond donors (-OH) and acceptors (pyridine N, pyran O); possesses a stereocenter at the C4 position. |
| Hypothesized MoA | ATP-competitive kinase inhibitor. The planar pyridine region could interact with the kinase hinge region, while the hydroxyl group could form key interactions within the ATP-binding pocket. |
Comparator 1: (5Z)-7-Oxozeaenol
(5Z)-7-Oxozeaenol is a natural product derived from fungi and is one of the most widely used tool compounds to study TAK1 function.[6][9]
| Feature | Description |
| Scaffold | Resorcylic acid lactone |
| Mechanism of Action | Irreversible Covalent Inhibitor .[7] It contains a reactive cis-enone moiety that acts as a Michael acceptor for the thiol group of Cysteine 174 (Cys174) in the ATP-binding site of TAK1, forming a permanent covalent bond.[9][10] |
| Binding Mode | Covalent |
| Potency | Potent, with a reported IC₅₀ of 8.1 nM against TAK1.[11] |
| Selectivity | Often described as a selective TAK1 inhibitor, but it is known to inhibit at least 50 other kinases, which can lead to off-target effects.[10][12] |
Comparator 2: NG25
NG25 is a synthetic small molecule inhibitor developed through kinome-wide screening and represents a different class of TAK1 inhibitors.
| Feature | Description |
| Scaffold | 4-substituted 1H-pyrrolo[2,3-b]pyridine |
| Mechanism of Action | Reversible, ATP-Competitive (Type II) Inhibitor . It binds to the inactive "DFG-out" conformation of the kinase, where the conserved Asp-Phe-Gly motif is flipped.[13] This provides a potential for higher selectivity compared to inhibitors that target the more conserved "DFG-in" active state.[3][13] |
| Binding Mode | Type II (DFG-out) |
| Potency | Potent dual inhibitor of TAK1 and MAP4K2.[13] |
| Selectivity | Exhibits a distinct selectivity profile, potently inhibiting a limited set of kinases including TAK1 and MAP4K2.[13] |
Proposed Experimental Validation & Comparative Data Framework
To validate the hypothesis that this compound is a TAK1 inhibitor and to objectively compare its performance, a tiered experimental approach is essential. The following sections describe the necessary experiments and provide templates for data presentation.
Biochemical Kinase Inhibition Assay
Causality: The first and most critical step is to determine if the compound directly interacts with and inhibits the enzymatic activity of the TAK1 protein. A biochemical assay using purified, recombinant TAK1 enzyme provides a clean, cell-free system to measure direct inhibition and determine the potency (IC₅₀). Comparing this value to those of (5Z)-7-Oxozeaenol and NG25 under identical assay conditions is crucial for a direct performance benchmark.
Data Presentation Template:
| Compound | TAK1 IC₅₀ (nM) | Hill Slope | Mechanism |
| This compound | Experimental Value | Experimental Value | To be determined |
| (5Z)-7-Oxozeaenol (Control) | 8.1[11] | ~1.0 | Irreversible Covalent |
| NG25 (Control) | Experimental Value | ~1.0 | Reversible Type II |
Kinome-wide Selectivity Profiling
Causality: A potent inhibitor is only therapeutically useful if it is also selective. Off-target kinase inhibition can lead to toxicity and unexpected side effects. Profiling the compound against a broad panel of human kinases (e.g., >400 kinases) is a self-validating system to assess its selectivity. A desirable profile would show high potency against TAK1 with minimal activity against other kinases, particularly those in closely related families. This directly contrasts the broad activity of (5Z)-7-Oxozeaenol with the more focused profile of Type II inhibitors like NG25.[12]
Data Presentation Template (Select Kinases):
| Kinase | This compound (% Inhibition @ 1µM) | (5Z)-7-Oxozeaenol (% Inhibition @ 1µM) | NG25 (% Inhibition @ 1µM) |
| TAK1 (MAP3K7) | >95% | >95% | >95% |
| MEK1 (MAP2K1) | Experimental Value | High | Low |
| p38α (MAPK14) | Experimental Value | Moderate | High |
| VEGFR2 (KDR) | Experimental Value | High | Low |
| EGFR | Experimental Value | Low | Low |
Cellular Target Engagement & Pathway Inhibition Assay
Causality: Demonstrating that the compound inhibits the kinase in a complex cellular environment is the next logical step. This is achieved by measuring the phosphorylation of a known downstream substrate of TAK1, such as p38 MAPK or IKK. In a cell-based assay, cells are stimulated with an agent like IL-1 or TNF-α to activate the TAK1 pathway. A successful inhibitor will block the subsequent phosphorylation of its substrates in a dose-dependent manner. This experiment validates that the compound is cell-permeable and engages its intended target in a physiological context.
Data Presentation Template:
| Compound | p-p38 IC₅₀ (nM) in IL-1 stimulated cells |
| This compound | Experimental Value |
| (5Z)-7-Oxozeaenol (Control) | Experimental Value |
| NG25 (Control) | Experimental Value |
Experimental Protocols
Protocol 1: In Vitro TAK1 Kinase Assay (LanthScreen™ Eu Kinase Binding Assay)
This protocol describes a robust method for determining the biochemical potency (IC₅₀) of a test compound against TAK1.
Methodology:
-
Compound Preparation: Create a serial dilution series of this compound and control inhibitors in 100% DMSO. A typical starting concentration is 1 mM.
-
Assay Plate Preparation: Add 2.5 µL of the diluted compounds to the wells of a low-volume 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Reagent Preparation: Prepare a solution of purified, recombinant TAK1/TAB1 complex, Eu-anti-GST antibody, and a fluorescent kinase tracer in the assay buffer.
-
Rationale: This is a competitive binding assay. The tracer binds to the ATP pocket. The antibody binds to the GST-tagged kinase, bringing the Europium donor fluorophore into proximity. When the tracer binds, FRET occurs. A test compound that also binds to the ATP pocket will displace the tracer, disrupting FRET.
-
-
Reaction Initiation: Add 7.5 µL of the reagent mixture to each well.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Analysis: Calculate the ratio of the acceptor (tracer) and donor (antibody) emission signals. Use the "no inhibitor" and "no enzyme" controls to calculate the percent inhibition for each compound concentration. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Protocol 2: Western Blot for Cellular p-p38 Inhibition
This protocol measures the ability of a compound to inhibit TAK1 signaling in a cellular context.
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., HeLa or THP-1 macrophages) in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium for 4-6 hours prior to the experiment.
-
Rationale: Serum contains growth factors that can activate MAPK pathways, leading to high basal phosphorylation. Starvation synchronizes the cells and reduces this background noise.
-
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of the test compound or controls for 1-2 hours.
-
Stimulation: Stimulate the cells with IL-1β (10 ng/mL) or TNF-α (20 ng/mL) for 15-20 minutes to robustly activate the TAK1 pathway.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Rationale: Phosphatase inhibitors are critical to prevent the dephosphorylation of target proteins after cell lysis, ensuring the measured phosphorylation state reflects the state at the time of lysis.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-p38 (Thr180/Tyr182) and total p38 or a loading control (e.g., GAPDH).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-p38 signal to the total p38 or loading control signal. Plot the normalized signal against inhibitor concentration to determine the cellular IC₅₀.
Conclusion and Future Directions
This guide establishes a rigorous framework for the comparative analysis of this compound, postulating TGF-β-Activated Kinase 1 (TAK1) as a plausible therapeutic target. By benchmarking against the covalent inhibitor (5Z)-7-Oxozeaenol and the Type II inhibitor NG25, we can elucidate not only the potency but also the mechanism and selectivity of this novel scaffold.
The proposed experimental workflows provide a clear, self-validating path to test this hypothesis. Initial biochemical assays will confirm direct enzyme inhibition, while kinome profiling will be crucial for assessing its therapeutic window. Finally, cellular assays will validate target engagement in a physiological setting. Positive results from this outlined strategy would establish the pyrano[3,2-b]pyridine scaffold as a promising new chemotype for the development of selective TAK1 inhibitors, with significant potential in treating inflammatory diseases and cancers.
References
- 1. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-guided development of covalent TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes neuroblastoma to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stanfordchem.com [stanfordchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Studies of TAK1-centered polypharmacology with novel covalent TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Deorphanizing Small Molecules: Validating the Biological Target of 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol
In the landscape of drug discovery, particularly through phenotypic screening, researchers often encounter bioactive small molecules with compelling cellular effects but an unknown mechanism of action. 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol represents such a case—a compound with a novel scaffold and potential therapeutic relevance, yet its direct biological target remains elusive. This guide provides a comprehensive, multi-pronged strategy for the deorphanization of this and similar small molecules. We will navigate the critical path from a list of putative targets to a rigorously validated protein-ligand interaction, emphasizing the causality behind experimental choices and the importance of self-validating systems.
Part 1: The Crucial First Step - Identifying Candidate Targets
Before validation can begin, a pool of potential biological targets must be generated. No single method is foolproof; therefore, a concurrent application of computational, chemical, and genetic approaches is the most robust strategy.
In Silico and Computational Approaches
The structure of this compound provides the initial clues. Computational methods leverage vast databases of known ligand-target interactions to predict potential binding partners based on structural and chemical similarities.
-
Ligand-Based Similarity Searching: This involves screening databases like ChEMBL and PubChem for compounds with similar scaffolds. While no direct matches for the biological activity of this compound are readily available, related pyranopyridine structures have been explored as ligands for targets such as metabotropic glutamate receptor 2 (mGluR2) and adenosine A2A/A3 receptors.[1][2] This provides a hypothetical starting point for investigation.
-
Pharmacophore Modeling and Docking: If a specific cellular phenotype is observed, one can hypothesize the involvement of certain pathways. The structure of our compound can be used to build a pharmacophore model, which is then used to screen libraries of protein structures in the Protein Data Bank (PDB) to identify proteins with complementary binding pockets.
Affinity-Based Proteomics
This powerful technique, often referred to as "chemical proteomics," uses the small molecule itself as a bait to capture its binding partners from a complex biological sample, such as a cell lysate.
-
Workflow:
-
Probe Synthesis: A slightly modified version of this compound is synthesized with a linker arm and a reactive group or an affinity tag (e.g., biotin). It is crucial to first confirm that this modified probe retains the biological activity of the parent compound.
-
Affinity Capture: The probe is incubated with a cell or tissue lysate. The probe-protein complexes are then captured on a solid support (e.g., streptavidin beads for a biotinylated probe).
-
Elution and Identification: The bound proteins are eluted, separated by gel electrophoresis, and identified using mass spectrometry.
-
-
Trustworthiness Check: A critical control experiment involves a competition assay, where the lysate is pre-incubated with an excess of the original, unmodified this compound. A bona fide target will show significantly reduced binding to the probe in this condition.
Genetic and Genomic Approaches
Genetic screens can identify genes that are essential for the activity of a compound, thus pointing towards its target or pathway.[3][4]
-
CRISPR/Cas9 Screening: A pooled library of guide RNAs, targeting every gene in the genome, is introduced into a population of cells. The cells are then treated with this compound at a concentration that inhibits growth.
-
Resistance Screens: Cells that acquire mutations that make them resistant to the compound will survive and proliferate. Sequencing the guide RNAs in these surviving cells will reveal genes that, when knocked out, confer resistance. The top hits are strong candidates for the compound's direct target or essential pathway components.
-
Sensitization Screens: Conversely, knocking out some genes may make the cells more sensitive to the compound. This can reveal parallel pathways or negative regulators of the target.
-
-
RNA Interference (RNAi): Similar to CRISPR screens, libraries of shRNAs or siRNAs can be used to systematically knock down gene expression and identify genes that modify the cellular response to the compound.[5][6]
The following diagram illustrates the workflow for generating a list of candidate targets.
graph TD { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
}
Caption: Workflow for generating candidate targets for an orphan small molecule.Part 2: A Multi-Tiered Approach to Target Validation
Once a list of candidate targets is generated, a systematic validation process is essential to confirm the true biological target. This process should build a body of evidence, starting from direct biochemical interactions and progressing to cellular and in vivo models.
Tier 1: In Vitro Biochemical and Biophysical Validation
The first step is to confirm a direct, physical interaction between this compound and the purified candidate proteins. Several biophysical techniques can be employed, each providing unique insights into the binding event.
| Technique | Principle | Key Outputs | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Immobilized protein on a sensor chip; binding of the compound alters the refractive index. | KD (affinity), kon/koff (kinetics) | Real-time, label-free, provides kinetic data. | Requires protein immobilization, which can affect activity. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event in solution. | KD, ΔH (enthalpy), ΔS (entropy), Stoichiometry (n) | Gold standard for thermodynamics; label-free, in-solution. | Low throughput, requires large amounts of pure protein. |
| Differential Scanning Fluorimetry (DSF) | Measures the change in protein melting temperature (Tm) upon ligand binding using a fluorescent dye. | ΔTm (thermal shift) | High throughput, low sample consumption. | Indirect measure of binding; some compounds may quench fluorescence. |
Experimental Protocol: Differential Scanning Fluorimetry (DSF)
This high-throughput assay is an excellent primary screen to quickly assess which candidate proteins are stabilized by the compound.
-
Reagents:
-
Purified candidate protein (1-5 µM final concentration).
-
This compound (serial dilution, e.g., 0.1 to 100 µM).
-
Fluorescent dye (e.g., SYPRO Orange) at 5x final concentration.
-
Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
-
-
Procedure:
-
In a 96- or 384-well qPCR plate, add the protein, dye, and either the compound or DMSO (vehicle control).
-
Seal the plate and briefly centrifuge.
-
Place the plate in a real-time PCR instrument.
-
Program the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 0.5°C/min, acquiring fluorescence data at each step.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the transition.
-
A significant positive shift in Tm in the presence of the compound compared to the DMSO control indicates direct binding and stabilization.
-
Tier 2: Confirming Target Engagement in a Cellular Context
Demonstrating binding to a purified protein is necessary but not sufficient. It is crucial to confirm that the compound can enter the cell and engage its target in the complex intracellular environment.[7]
| Technique | Principle | Key Outputs | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation in intact cells or cell lysates.[4] | Thermal shift (stabilization) at different compound concentrations. | Measures engagement with the native target in a physiological context.[8] | Not all proteins show a clear thermal shift; lower throughput. |
| NanoBRET™/FRET Assays | Measures proximity between a NanoLuc®-tagged target protein and a fluorescently labeled tracer or the compound itself. | BRET/FRET ratio, allowing calculation of cellular IC50. | Highly sensitive, quantitative, and suitable for high-throughput screening.[9] | Requires genetic modification of the target protein. |
| Reporter Gene Assays | Measures the transcriptional activity of a reporter gene downstream of the target's signaling pathway. | Change in reporter signal (e.g., luminescence, fluorescence). | Functional readout of target modulation; high throughput. | Indirect measure of engagement; susceptible to off-target pathway effects. |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This assay directly assesses target engagement in living cells.
-
Cell Culture and Treatment:
-
Culture cells expressing the candidate target to ~80% confluency.
-
Treat the cells with various concentrations of this compound or DMSO for a defined period (e.g., 1 hour).
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes to induce denaturation of unbound proteins.
-
Lyse the cells by freeze-thaw cycles.
-
-
Protein Quantification:
-
Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.
-
Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or an immunoassay like ELISA.
-
-
Data Analysis:
-
Plot the percentage of soluble target protein against the heating temperature for each compound concentration.
-
Binding of the compound will shift the curve to the right, indicating stabilization. This allows for the determination of a cellular EC50 for target engagement.
-
The following diagram illustrates the validation workflow, from in vitro binding to cellular engagement.
graph TD { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
}
Caption: A tiered workflow for validating candidate biological targets.Tier 3: Functional Validation and In Vivo Confirmation
The final and most critical stage of validation is to demonstrate that the observed cellular phenotype is a direct result of the compound's interaction with the validated target. This is achieved by comparing the effects of the small molecule with genetic manipulation of the target.
-
Genetic Knockdown/Knockout: The most compelling evidence for on-target activity is when the phenotype of the compound is mimicked by the genetic removal of the target.
-
Phenocopying: Use siRNA or CRISPR to deplete the target protein in cells. If the resulting cellular phenotype is the same as that observed with this compound treatment, it strongly supports an on-target mechanism.
-
Occlusion: If depleting the target produces the maximal phenotype, subsequent treatment with the compound should produce no further effect.
-
-
Site-Directed Mutagenesis: If a putative binding site can be predicted (e.g., from docking studies), mutating key residues within this site should abrogate the binding and cellular activity of the compound, while ideally preserving the protein's normal biological function.
-
In Vivo Target Validation: The ultimate validation comes from demonstrating efficacy in a relevant animal model of disease.[10][11][12]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: This involves measuring the concentration of the compound in plasma and the target tissue over time, and correlating this with a biomarker of target engagement (e.g., phosphorylation of a downstream substrate). A successful outcome shows that achieving a certain level of target engagement leads to the desired therapeutic effect.[13]
-
Comparison with Genetic Models: The therapeutic effect of the compound in a disease model should be consistent with the phenotype of a genetic model where the target is modulated (e.g., a knockout or transgenic mouse).[14]
-
Conclusion
The journey from a bioactive compound of unknown mechanism to a fully validated drug candidate is a rigorous one. For a molecule like this compound, this process of deorphanization requires a logical, evidence-based approach that combines computational, chemical, and biological methodologies. By systematically progressing through the tiers of validation—from direct biochemical binding to cellular engagement and finally to functional and in vivo confirmation—researchers can build an unassailable case for the compound's mechanism of action. This not only validates the specific molecule but also provides crucial insights into the biology of its target, paving the way for the development of new therapeutics.
References
- 1. 6-Iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine|RUO [benchchem.com]
- 2. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. labtoo.com [labtoo.com]
- 6. Target Validation - Cellomatics Biosciences [cellomaticsbio.com]
- 7. selvita.com [selvita.com]
- 8. Target Engagement Assays [discoverx.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In Vivo Target Validation - Creative Biolabs [creative-biolabs.com]
- 11. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vivo Target Validation Using Biological Molecules in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. In Vivo Target Validation Using Biological Molecules in Drug Development. | Semantic Scholar [semanticscholar.org]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol
For researchers, scientists, and drug development professionals, the journey of a novel small molecule from a promising hit to a clinical candidate is paved with rigorous characterization. A critical and often challenging aspect of this journey is understanding the compound's selectivity—its propensity to interact with intended versus unintended biological targets. This guide provides an in-depth, comparative analysis of methodologies for the cross-reactivity profiling of 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol, a novel scaffold with potential kinase inhibitory activity. While extensive public data on this specific molecule is not yet available, this document serves as a comprehensive playbook for its characterization, utilizing established techniques and comparing its hypothetical profile to well-known kinase inhibitors.
The core of this guide is built on the principles of scientific integrity and practical, field-proven insights. We will not only detail the "how" but also the "why" behind experimental choices, ensuring that the described protocols are self-validating systems for generating robust and reliable data.
The Imperative of Selectivity Profiling in Kinase Drug Discovery
The human kinome, comprising over 500 protein kinases, represents a vast and highly pursued target class for therapeutic intervention, particularly in oncology.[1] However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant hurdle in developing truly selective inhibitors.[2][3] Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[4][5] Therefore, a comprehensive understanding of a compound's cross-reactivity is not just a regulatory requirement but a fundamental aspect of its preclinical development.[6]
This guide will explore three orthogonal, industry-standard methodologies for assessing the selectivity of our lead compound, this compound:
-
Large-Scale Recombinant Kinase Panel Screening: A direct, in vitro measure of enzymatic inhibition across a broad representation of the human kinome.
-
Competitive Binding Assays: An equilibrium-based method to quantify binding affinity to a wide array of kinases.
-
Cellular Thermal Shift Assay (CETSA): A technique to assess target engagement in a physiological cellular context.
For comparative purposes, we will contrast the hypothetical profile of this compound with two well-characterized kinase inhibitors: Staurosporine , a potent but non-selective kinase inhibitor, and Dasatinib , a multi-targeted inhibitor with a more defined spectrum of activity.
Method 1: In Vitro Kinase Panel Screening
This biochemical approach provides a direct measure of a compound's ability to inhibit the enzymatic activity of a large number of purified kinases. The resulting data allows for the calculation of IC50 values and the generation of a selectivity profile.
Experimental Protocol: Radiometric Kinase Assay (e.g., using ³³P-ATP)
-
Kinase Reaction Buffer Preparation: Prepare a universal kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Compound Dilution: Prepare a 10-point serial dilution of this compound, Staurosporine, and Dasatinib in 100% DMSO, starting from a 100X concentrated stock.
-
Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the 100X compound dilutions.
-
Add 25 µL of a kinase/substrate mix containing the specific kinase and its corresponding peptide substrate in kinase reaction buffer.
-
Pre-incubate for 10 minutes at room temperature to allow for compound binding.
-
-
Initiation of Reaction: Add 25 µL of a 2X ATP solution (containing unlabeled ATP and [γ-³³P]ATP) to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for each respective kinase to provide a more accurate measure of inhibitory potential.[2][7]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains within the linear range.
-
Reaction Termination and Substrate Capture: Stop the reaction by adding 50 µL of 0.75% phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate.
-
Washing: Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Add liquid scintillant to the wells and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO-only controls. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.
Data Presentation: Kinase Inhibition Profile
| Kinase Target | This compound (IC50, nM) | Staurosporine (IC50, nM) | Dasatinib (IC50, nM) |
| Primary Target(s) | |||
| Kinase A | 15 | 5 | 0.8 |
| High-Potency Off-Targets | |||
| Kinase B | 85 | 10 | 1.2 |
| Kinase C | 250 | 8 | 25 |
| Moderate-Potency Off-Targets | |||
| Kinase D | 1,200 | 50 | 150 |
| Kinase E | >10,000 | 20 | 80 |
| Selectivity Score (S-Score) | Calculated based on the number of kinases inhibited >90% at a given concentration |
Note: The data presented is illustrative.
Method 2: Competitive Binding Assays
These assays measure the ability of a test compound to displace a high-affinity, immobilized ligand from the ATP-binding site of a panel of kinases. This method provides a direct measure of binding affinity (Kd) and is independent of enzymatic activity.
Experimental Protocol: Kinase-Ligand Binding Assay (e.g., KINOMEscan™)
-
Compound Preparation: Submit this compound and comparator compounds at a specified concentration (e.g., 10 µM) in DMSO.
-
Assay Principle: The assay utilizes DNA-tagged kinases and an immobilized, broadly active kinase inhibitor on a solid support (e.g., beads). In the absence of a test compound, the kinase binds to the immobilized inhibitor.
-
Competitive Binding: The test compound is added to the reaction mixture. If it binds to the kinase, it prevents the kinase from binding to the immobilized inhibitor.
-
Quantification: The amount of kinase remaining in solution (not bound to the beads) is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: The results are typically reported as a percent of control (%Ctrl), where a lower percentage indicates stronger binding of the test compound. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.
Data Presentation: Kinome Tree Representation
A common and intuitive way to visualize the results of a competitive binding assay is through a kinome tree diagram. This allows for a rapid assessment of the compound's selectivity across the entire kinome.
Caption: Illustrative Kinome-Tree for this compound.
Method 3: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for validating target engagement in a cellular environment.[2] The principle is based on the ligand-induced thermal stabilization of a target protein.
Experimental Protocol: CETSA Workflow
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
-
Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with this compound or vehicle (DMSO) for a specified time.
-
Harvesting and Lysis: Harvest the cells and lyse them using a suitable buffer (e.g., PBS with protease and phosphatase inhibitors) via freeze-thaw cycles.
-
Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.
-
Sample Preparation for Analysis: Collect the supernatant containing the soluble proteins. Prepare samples for analysis by Western blot or mass spectrometry.
-
Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific to the target kinase.
-
Data Analysis: Quantify the band intensities at each temperature for both the compound-treated and vehicle-treated samples. Plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Data Presentation: CETSA Melting Curves
| Temperature (°C) | Vehicle (Normalized Soluble Fraction) | This compound (Normalized Soluble Fraction) |
| 40 | 1.00 | 1.00 |
| 45 | 0.98 | 0.99 |
| 50 | 0.85 | 0.95 |
| 55 | 0.50 | 0.80 |
| 60 | 0.20 | 0.55 |
| 65 | 0.05 | 0.25 |
| 70 | 0.01 | 0.10 |
Note: The data presented is illustrative.
Comparative Analysis and Interpretation
A comprehensive cross-reactivity profile is built upon the convergence of data from these orthogonal assays.
-
Biochemical vs. Cellular Potency: Discrepancies between in vitro IC50/Kd values and cellular target engagement can arise due to factors like cell permeability, efflux pumps, or intracellular ATP concentrations.[1]
-
Selectivity Metrics: While various metrics exist (e.g., S-score, Gini coefficient), a holistic view of the data is crucial. A compound that potently inhibits a few off-targets may have a different therapeutic window than one that weakly inhibits many.
-
Translational Relevance: The identified off-targets should be investigated for their potential physiological roles and implications for safety and efficacy.
Conclusion
The cross-reactivity profiling of a novel compound like this compound is a multi-faceted process that requires a strategic combination of in vitro and cellular assays. By systematically applying the methodologies outlined in this guide and comparing the results to known inhibitors, researchers can build a robust data package that informs lead optimization, elucidates potential mechanisms of action and toxicity, and ultimately, de-risks the path toward clinical development. The key to success lies not in a single data point, but in the integrated interpretation of results from multiple, well-executed experimental systems.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol Analogs
Introduction
The 3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-ol scaffold represents a compelling heterocyclic framework in medicinal chemistry. This fused ring system, combining a dihydropyran and a pyridine moiety, offers a unique three-dimensional architecture and a rich potential for diverse biological activities. While extensive structure-activity relationship (SAR) studies specifically on this compound analogs are not widely documented in publicly available literature, a comparative analysis of structurally related pyranopyridine and dihydropyridinone derivatives provides invaluable insights into the therapeutic promise of this chemical class. This guide aims to synthesize the existing knowledge on related scaffolds to illuminate the potential SAR of this compound analogs and to guide future research and drug development endeavors.
Comparative Analysis of Biological Activities
Derivatives of pyranopyridine and related heterocyclic systems have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and receptor modulating activities. The following sections present a comparative overview of the biological activities of these related compounds, offering a predictive framework for the potential of functionalized this compound analogs.
Antiproliferative and Antitubulin Activity
Pyrano[3,2-c]pyridones and pyrano[3,2-c]quinolones, regioisomers of the target scaffold, have been investigated for their potential as anticancer agents. These studies provide a strong rationale for exploring the antiproliferative effects of this compound derivatives.
A study on the structural simplification of bioactive natural products led to the synthesis and evaluation of a series of pyrano[3,2-c]pyridones and pyrano[3,2-c]quinolones for their antiproliferative and antitubulin activities.[1] The general structure of these compounds features a 2-amino-3-cyano-4-aryl-4H-pyran ring fused to a pyridin-5(6H)-one or quinolin-5(6H)-one core.
Table 1: Antiproliferative Activity of Pyrano[3,2-c]pyridone and Pyrano[3,2-c]quinolone Analogs [1]
| Compound ID | R1 | R2 | Ar | Cell Line | IC50 (µM) |
| 10 | Me | Me | 3-bromo-4-ethoxy-5-methoxyphenyl | NCI-H460 | >100 |
| 15 | Me | Me | 3,4-dichlorophenyl | NCI-H460 | 4.5 |
| 23 | - (quinolinone) | Me | 3-hydroxy-4-methoxyphenyl | NCI-H460 | 2.5 |
| 24 | - (quinolinone) | Me | 4-hydroxy-3-methoxyphenyl | NCI-H460 | 1.8 |
Key SAR Insights from Related Scaffolds:
-
Aryl Substituent at C4: The nature of the substituent on the C4-aryl ring significantly influences antiproliferative activity. For instance, compound 15 with a 3,4-dichlorophenyl group displayed potent activity (IC50 = 4.5 µM), whereas compound 10 with a more complex substitution pattern was inactive.[1]
-
Hydroxyphenyl Moiety: The presence of a hydroxyphenyl group at the C4 position, as seen in compounds 23 and 24 , appears to be favorable for activity, with IC50 values of 2.5 µM and 1.8 µM, respectively.[1] This suggests that hydrogen bond donating and accepting capabilities in this region are crucial for interacting with the biological target.
-
Fused Ring System: The quinolone-fused analogs (23 and 24 ) generally exhibited higher potency than the pyridine-fused counterparts, indicating that the extended aromatic system may contribute to enhanced binding affinity.[1]
These findings suggest that for this compound analogs, modifications at the equivalent positions, particularly the introduction of substituted aryl groups, could be a promising strategy to develop potent antiproliferative agents.
Experimental Protocols
A critical aspect of SAR studies is the efficient and versatile synthesis of analog libraries. Multicomponent reactions (MCRs) have emerged as a powerful tool for the construction of complex heterocyclic scaffolds like dihydropyridinones from simple starting materials in a single step.[2][3]
General Synthesis of 3,4-Dihydro-2(1H)-pyridones
A common and efficient method for the synthesis of 3,4-dihydro-2(1H)-pyridones involves a four-component reaction of an aromatic aldehyde, a β-ketoester (e.g., ethyl acetoacetate), an active methylene compound (e.g., cyanoacetamide), and ammonium acetate.[2][3]
Step-by-Step Protocol:
-
Reactant Mixture: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), cyanoacetamide (1 mmol), and ammonium acetate (1.5 mmol).
-
Solvent and Catalyst: Add a suitable solvent, such as ethanol, and a catalytic amount of a base like pyridine.
-
Reaction Conditions: Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).
This MCR approach offers a high degree of flexibility, allowing for the introduction of diverse substituents on the aryl ring and modifications of the β-ketoester and active methylene components to generate a library of analogs for SAR studies.
References
- 1. Structural Simplification of Bioactive Natural Products with Multicomponent Synthesis. 2. Antiproliferative and Antitubulin Activities of Pyrano[3,2-c]pyridones and Pyrano[3,2-c]quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
Benchmarking 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol: A Technical Guide to the Pyranopyridine Scaffold
An In-Depth Comparative Analysis for Drug Discovery Professionals:
Introduction: The Pyranopyridine Scaffold as a Privileged Motif in Medicinal Chemistry
The fusion of pyran and pyridine rings creates the pyranopyridine scaffold, a heterocyclic system of significant interest in drug discovery.[1] These structures are considered "privileged" motifs because they can interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities. Pyranopyridine derivatives have demonstrated notable potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2][3]
The biological activity of a pyranopyridine derivative is profoundly influenced by its specific isomeric form—the arrangement of the fused rings and the placement of the nitrogen atom—and the nature of its substituents. This guide provides a comprehensive benchmark of a specific, yet underexplored isomer, 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol , against other known pyranopyridine derivatives. By synthesizing data on structure-activity relationships (SAR), biological performance, and synthetic accessibility, this document aims to provide researchers, scientists, and drug development professionals with a foundational understanding to guide future discovery efforts.
The compound of interest, this compound (CAS: 754149-09-2, Molecular Formula: C₈H₉NO₂)[4][5], presents a unique combination of a dihydropyran ring, a fused pyridine, and a hydroxyl group, offering a rich platform for chemical modification and biological exploration.
The Structural Landscape: How Isomerism Dictates Function
The versatility of the pyranopyridine core lies in its structural diversity. The fusion of the pyran and pyridine rings can occur in several orientations, such as pyrano[3,2-b]pyridine, pyrano[3,4-c]pyridine, and pyrano[2,3-d]pyrimidine, among others.[1][6] This isomerism is not trivial; it fundamentally alters the molecule's electronic distribution, steric profile, and hydrogen bonding capacity, which are critical determinants of its interaction with biological targets.
For instance, the position of the pyridine nitrogen atom influences the molecule's basicity and its ability to act as a hydrogen bond acceptor. The fusion pattern affects the overall planarity and rigidity of the scaffold, which in turn governs how the molecule fits into the binding pocket of a protein or enzyme. The hydroxyl group on our target compound, this compound, adds another layer of functionality, serving as a key hydrogen bond donor and a potential site for further derivatization to modulate properties like solubility and potency.
Table 1: Physicochemical Properties of Representative Pyranopyridine Cores
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₈H₉NO₂ | 151.16 | 754149-09-2[4] |
| 3,4-Dihydro-2H-pyrano[3,2-b]pyridine | C₈H₉NO | 135.16 | 70381-92-9[7][8] |
| 3,4-dihydro-1H-pyrano[3,4-c]pyridine Core | C₈H₉NO | 135.16 | Not readily available |
Synthetic Strategies: Assembling the Pyranopyridine Core
The construction of the pyranopyridine scaffold is often achieved through multi-component reactions (MCRs), which offer efficiency by forming several bonds in a single operation.[9][10] These methods are advantageous for building libraries of analogs for SAR studies.
A plausible and efficient route to synthesize the dihydropyranopyridine backbone involves a domino reaction or a hetero-Diels-Alder reaction.[11][12] For our target compound, this compound, a key step would be the cyclization to form the dihydropyran ring fused to a pre-functionalized pyridine.
Below is a generalized workflow illustrating the synthesis and subsequent biological evaluation, a critical cycle in drug discovery.
References
- 1. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. stanfordchem.com [stanfordchem.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Structure-activity relationships of a novel pyranopyridine series of Gram-negative bacterial efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3,4-Dihydro-2H-pyrano[3,2-b]pyridine | C8H9NO | CID 12486249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3,4-Dihydro-2H-pyrano 3,2-b pyridine AldrichCPR 70381-92-9 [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. preprints.org [preprints.org]
- 11. 3,4-Dihydro-2H-pyran synthesis [organic-chemistry.org]
- 12. Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes [mdpi.com]
A Comparative Guide to the Reproducible Synthesis of 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol: Navigating Plausible Routes and Ensuring Experimental Consistency
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents frequently leads to the exploration of unique heterocyclic scaffolds. Among these, the 3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-ol framework presents a compelling structural motif, blending the characteristics of a dihydropyran and a pyridine ring system. The presence of a chiral center at the 4-position further enhances its potential for creating stereospecific interactions with biological targets. However, the successful and consistent synthesis of this molecule is paramount for any meaningful investigation into its properties and applications.
This guide provides a comparative analysis of plausible synthetic routes to this compound. In the absence of a standardized, published protocol for this specific molecule, we, as senior application scientists, will leverage established principles of organic synthesis and data from analogous transformations to propose and critically evaluate two primary synthetic strategies. The focus will be on identifying key experimental variables that influence reproducibility and providing a rationale for methodological choices to ensure consistent outcomes.
Strategic Approaches to the Pyrano[3,2-b]pyridine Core
Two logical and convergent strategies for the synthesis of this compound are envisioned:
-
Route A: Intramolecular Cyclization. This approach involves the construction of the dihydropyran ring onto a pre-functionalized pyridine precursor.
-
Route B: Reduction of a Pyrano[3,2-b]pyridin-4-one Precursor. This strategy focuses on the synthesis of the corresponding ketone, 2,3-Dihydro-4H-pyrano[3,2-b]pyridin-4-one, followed by its reduction to the target alcohol.
The following sections will provide a detailed, step-by-step protocol for each proposed route, a discussion of the critical parameters affecting reproducibility, and a comparative analysis to guide the researcher in selecting the most suitable pathway for their needs.
Route A: Intramolecular Cyclization Strategy
This strategy hinges on the formation of the pyran ring from a 3-hydroxypyridine derivative bearing a suitable three-carbon side chain at the 2-position. The key transformation is an intramolecular Williamson ether synthesis or a related cyclization.
Proposed Experimental Protocol for Route A
Step 1: Synthesis of 2-(3-hydroxypropyl)-3-hydroxypyridine
-
Starting Material: 3-Hydroxypyridine.
-
Procedure:
-
Protect the hydroxyl group of 3-hydroxypyridine, for example, as a diisopropylsilyl ether, to direct lithiation to the 2-position.[1]
-
Treat the protected pyridine with a strong base such as n-butyllithium at low temperature (-78 °C) to effect lithiation at the 2-position.
-
Quench the lithiated intermediate with 3-bromo-1-propanol or a protected equivalent.
-
Deprotect the silyl ether to yield 2-(3-hydroxypropyl)-3-hydroxypyridine.
-
-
Rationale and Reproducibility:
-
The choice of protecting group is crucial for directing the lithiation. Incomplete protection or side reactions can lead to a mixture of isomers, compromising the yield and purity of the desired intermediate.
-
The temperature of the lithiation and subsequent quenching must be strictly controlled to prevent side reactions and ensure regioselectivity.
-
Purification at this stage is critical for the success of the subsequent cyclization.
-
Step 2: Intramolecular Cyclization
-
Starting Material: 2-(3-hydroxypropyl)-3-hydroxypyridine.
-
Procedure:
-
Treat the diol with a suitable base (e.g., sodium hydride) in an anhydrous solvent (e.g., THF) to deprotonate the more acidic phenolic hydroxyl group.
-
The resulting alkoxide undergoes an intramolecular nucleophilic substitution to displace the terminal hydroxyl group (which would need to be converted to a better leaving group, such as a tosylate or mesylate first) or halide, forming the dihydropyran ring.
-
-
Rationale and Reproducibility:
-
The efficiency of the cyclization is highly dependent on the choice of base and solvent, as well as the reaction concentration (high dilution favors intramolecular reactions).
-
The conversion of the terminal alcohol to a good leaving group must be quantitative to ensure high yields in the cyclization step. Incomplete conversion will result in unreacted starting material.
-
Side reactions, such as intermolecular etherification, can occur if the reaction conditions are not optimized.
-
Visualization of Route A
Caption: Proposed workflow for the synthesis of this compound via intramolecular cyclization.
Route B: Reduction of a Pyrano[3,2-b]pyridin-4-one Precursor
This approach involves the initial synthesis of the corresponding ketone, 2,3-Dihydro-4H-pyrano[3,2-b]pyridin-4-one, followed by its selective reduction to the desired alcohol. The synthesis of the pyranone precursor is a critical step in this route.[2][3]
Proposed Experimental Protocol for Route B
Step 1: Synthesis of 2,3-Dihydro-4H-pyrano[3,2-b]pyridin-4-one
-
Starting Materials: 3-Hydroxypyridine and an appropriate three-carbon building block (e.g., ethyl acrylate or acrylic acid).
-
Procedure:
-
A Pechmann condensation or a similar reaction can be employed. This would involve reacting 3-hydroxypyridine with a β-ketoester or, in a variation, with an α,β-unsaturated ester like ethyl acrylate in the presence of a catalyst (e.g., a Lewis acid or a strong protic acid).
-
Alternatively, a Michael addition of 3-hydroxypyridine to ethyl acrylate, followed by intramolecular cyclization and subsequent oxidation, could yield the desired pyranone.
-
-
Rationale and Reproducibility:
-
The choice of catalyst and reaction conditions (temperature, solvent) is critical for the success of the condensation/cyclization reaction.
-
Regioselectivity can be an issue, as the pyridine nitrogen can also participate in reactions. Careful control of pH and the choice of reagents are necessary to favor the desired reaction pathway.
-
Purification of the pyranone intermediate is essential to ensure the purity of the final product.
-
Step 2: Reduction of the Ketone
-
Starting Material: 2,3-Dihydro-4H-pyrano[3,2-b]pyridin-4-one.
-
Procedure:
-
Selective reduction of the ketone can be achieved using a variety of reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) is a common and mild choice.
-
For stereoselective reduction, chiral reducing agents or catalysts can be employed.
-
-
Rationale and Reproducibility:
-
The choice of reducing agent is key to preventing over-reduction or reduction of the pyridine ring. NaBH₄ is generally selective for ketones in the presence of aromatic rings.
-
The reaction temperature should be controlled to modulate the reactivity of the reducing agent and minimize side reactions.
-
The stoichiometry of the reducing agent must be carefully controlled to ensure complete conversion without leading to unwanted byproducts.
-
Visualization of Route B
Caption: Proposed workflow for the synthesis of this compound via reduction of a pyranone precursor.
Comparative Analysis and Best Practices for Reproducibility
The choice between Route A and Route B will depend on the availability of starting materials, the desired scale of the synthesis, and the specific expertise of the research group. The following table provides a comparative summary of the two proposed routes.
| Feature | Route A: Intramolecular Cyclization | Route B: Reduction of Pyranone |
| Number of Steps | Potentially more steps due to protection/deprotection and activation. | Potentially fewer steps, especially if the pyranone formation is a one-pot reaction. |
| Key Challenges | Regioselective functionalization of the pyridine ring; achieving high yields in the intramolecular cyclization. | Controlling the regioselectivity of the initial condensation/cyclization; achieving selective reduction of the ketone. |
| Reproducibility Factors | Strict control of temperature and stoichiometry in the lithiation step; high-purity intermediates. | Catalyst selection and optimization for the pyranone synthesis; careful control of the reduction conditions. |
| Potential Advantages | Potentially better control over the introduction of substituents on the pyridine ring prior to cyclization. | The pyranone intermediate may be more readily accessible; the final reduction step is typically high-yielding and clean. |
| Potential Disadvantages | The use of organolithium reagents requires anhydrous conditions and careful handling. | The initial cyclization to the pyranone may have lower yields and produce byproducts that are difficult to separate. |
To enhance the reproducibility of either synthetic route, the following best practices are recommended:
-
Thorough Characterization of Intermediates: Confirm the structure and purity of each intermediate using techniques such as NMR, mass spectrometry, and HPLC. This will prevent the propagation of errors to subsequent steps.
-
Strict Control of Reaction Conditions: Precisely control temperature, reaction time, and stoichiometry. Use of automated reaction systems can improve consistency.
-
Solvent and Reagent Purity: Use high-purity, anhydrous solvents and freshly distilled or titrated reagents, especially for moisture-sensitive reactions.
-
Detailed Record Keeping: Maintain a meticulous laboratory notebook, documenting all experimental parameters, observations, and analytical data.
Conclusion
While a definitive, experimentally validated protocol for the synthesis of this compound is not yet established in the literature, this guide provides two plausible and chemically sound synthetic strategies. By understanding the underlying chemical principles and potential pitfalls of each route, researchers can make informed decisions and design robust experimental plans. The key to reproducibility lies in the careful control of reaction parameters, the use of high-quality reagents, and the thorough characterization of all intermediates. The comparative analysis presented here serves as a valuable resource for any scientist embarking on the synthesis of this promising heterocyclic scaffold, paving the way for its further investigation and potential applications in drug discovery and development.
References
A Head-to-Head Comparison of Synthetic Routes to 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol: A Guide for Researchers
The fused heterocyclic scaffold of 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol is of significant interest to researchers in drug discovery and development due to its presence in a variety of biologically active compounds. The strategic placement of the hydroxyl group offers a key point for further functionalization, making this molecule a valuable intermediate in the synthesis of complex chemical entities. This guide provides a head-to-head comparison of two distinct synthetic routes to this target molecule, offering insights into the experimental design, mechanistic underpinnings, and relative merits of each approach.
Route 1: Two-Step Synthesis via a Pyrano[3,2-b]pyridin-4-one Intermediate
This initial strategy is a well-defined, two-step process that begins with the construction of the pyranone ring onto a pyridine backbone, followed by a selective reduction of the ketone to the desired alcohol.
Step 1A: Synthesis of Pyrano[3,2-b]pyridin-4-one
The key precursor, pyrano[3,2-b]pyridin-4-one, can be synthesized from readily available 3-hydroxypyridine. This method relies on a directed ortho-lithiation to functionalize the pyridine ring at the less accessible C2 position, followed by acylation and subsequent intramolecular cyclization.
Experimental Protocol:
-
Protection of 3-Hydroxypyridine: To a solution of 3-hydroxypyridine in an anhydrous aprotic solvent such as tetrahydrofuran (THF), add an equimolar amount of a suitable silylating agent, for example, diisopropylsilyl chloride, in the presence of a non-nucleophilic base like triethylamine. Stir the reaction mixture at room temperature until complete consumption of the starting material, as monitored by thin-layer chromatography (TLC).
-
Directed ortho-Lithiation: Cool the solution of the protected 3-hydroxypyridine to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), dropwise to the solution. The use of a lithium amide base is crucial to avoid nucleophilic addition to the pyridine ring. Stir the mixture at this temperature for a sufficient time to ensure complete lithiation at the C2 position.
-
Acylation: To the ortho-lithiated species, add a suitable acylating agent, such as a derivative of acrylic acid (e.g., an acryloyl halide or ester), to introduce the three-carbon unit required for the pyranone ring.
-
Deprotection and Cyclization: Upon completion of the acylation, quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride). The silyl protecting group is then removed under standard conditions (e.g., with a fluoride source like tetrabutylammonium fluoride - TBAF). The resulting intermediate undergoes an intramolecular cyclization (lactonization) to form the pyrano[3,2-b]pyridin-4-one. This cyclization can often be promoted by mild acidic or basic conditions during workup.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired pyrano[3,2-b]pyridin-4-one.
Causality of Experimental Choices:
The diisopropylsilyl protecting group serves a dual purpose: it protects the hydroxyl group and acts as a directing group for the lithiation to the C2 position. The choice of a bulky silyl group can enhance this directing effect. The use of a lithium amide base at low temperature is critical for achieving regioselective deprotonation without competing nucleophilic attack on the electron-deficient pyridine ring.
Step 1B: Selective Reduction to this compound
The conversion of the α,β-unsaturated ketone in the pyranone ring to the corresponding allylic alcohol requires a selective 1,2-reduction to avoid the undesired 1,4-conjugate addition. The Luche reduction is a highly effective and widely used method for this transformation.[1][2]
Experimental Protocol:
-
Reaction Setup: Dissolve the pyrano[3,2-b]pyridin-4-one in a protic solvent, typically methanol or ethanol. To this solution, add a stoichiometric amount of cerium(III) chloride heptahydrate (CeCl₃·7H₂O). Stir the mixture at room temperature until the cerium salt is fully dissolved.
-
Reduction: Cool the solution to a low temperature, typically between 0 °C and -78 °C. Add sodium borohydride (NaBH₄) portion-wise to the reaction mixture. The reaction is usually rapid, and its progress can be monitored by TLC.
-
Workup and Purification: Once the starting material is consumed, the reaction is quenched by the addition of water or a dilute acid. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude this compound is then purified by column chromatography.
Causality of Experimental Choices:
The Luche reduction conditions are specifically designed for the 1,2-reduction of enones.[1][3] Cerium(III) chloride is a Lewis acid that coordinates to the carbonyl oxygen, increasing its electrophilicity and favoring the direct attack of the hydride at the carbonyl carbon (1,2-addition). In the presence of an alcohol as the solvent, the borohydride reagent is modified in situ to form alkoxyborohydrides, which are "harder" nucleophiles according to Hard-Soft Acid-Base (HSAB) theory, further promoting the 1,2-addition over the "softer" 1,4-addition.[2]
Route 2: Intramolecular Hetero-Diels-Alder Approach
A plausible alternative strategy for the construction of the this compound scaffold involves an intramolecular hetero-Diels-Alder (IMHDA) reaction. This approach offers the potential for a more convergent synthesis, forming the bicyclic system in a single key step.
Conceptual Experimental Workflow:
-
Synthesis of the IMHDA Precursor: The synthesis would begin with a suitably functionalized pyridine derivative. For example, 2-chloropyridine-3-ol could be alkylated at the hydroxyl group with an allyl halide (e.g., allyl bromide) to form a 2-chloro-3-(allyloxy)pyridine.
-
Intramolecular Hetero-Diels-Alder Reaction: The 2-chloro-3-(allyloxy)pyridine would then be subjected to conditions that promote the intramolecular [4+2] cycloaddition. This typically involves heating the substrate in a high-boiling solvent. The pyridine ring would act as the azadiene, and the tethered alkene would serve as the dienophile. This cycloaddition would form the pyran ring fused to the pyridine.
-
Functional Group Manipulation: The initial cycloadduct would likely require further functionalization. The chlorine atom at the bridgehead position could potentially be removed reductively. The double bond formed in the pyran ring would then need to be hydrated to introduce the hydroxyl group at the C4 position. This could be achieved through standard methods such as oxymercuration-demercuration or hydroboration-oxidation, with careful consideration of the regioselectivity.
Causality of Experimental Choices:
The hetero-Diels-Alder reaction is a powerful tool for the synthesis of six-membered heterocyclic rings.[4] By tethering the dienophile (the alkene) to the diene (the pyridine ring), the intramolecular version of this reaction can be entropically favored. The choice of a 2-chloropyridine derivative is strategic, as the electron-withdrawing nature of the chlorine can influence the electronics of the azadiene system, potentially facilitating the cycloaddition.
Head-to-Head Comparison
| Feature | Route 1: Two-Step Synthesis | Route 2: Intramolecular Hetero-Diels-Alder |
| Overall Strategy | Linear, two-step synthesis | Convergent, with a key ring-forming step |
| Starting Materials | 3-Hydroxypyridine, acrylic acid derivative | 2-Chloropyridine-3-ol, allyl halide |
| Key Reactions | Directed ortho-lithiation, Luche reduction | Intramolecular hetero-Diels-Alder, hydration |
| Predictability | High, based on well-established reactions | Moderate, IMHDA reactions can have regiochemical and stereochemical challenges |
| Scalability | Potentially scalable, though ortho-lithiation can be challenging on a large scale | May be difficult to scale due to the high temperatures often required for IMHDA reactions |
| Stereocontrol | The reduction step can potentially be made enantioselective with chiral reducing agents | The IMHDA reaction can exhibit diastereoselectivity, and asymmetric catalysis is a possibility |
| Potential Challenges | Regioselectivity of the ortho-lithiation, selective 1,2-reduction | Achieving the IMHDA reaction, regioselective hydration of the resulting alkene |
Conclusion
For researchers seeking a reliable and well-precedented method for the synthesis of this compound, Route 1 offers a more straightforward and predictable pathway. The individual steps, directed ortho-lithiation and Luche reduction, are well-documented in the chemical literature, providing a solid foundation for experimental success.
Route 2 , the intramolecular hetero-Diels-Alder approach, presents a more elegant and convergent strategy. However, it carries a higher degree of risk and would likely require significant optimization of the reaction conditions to achieve the desired cycloaddition and subsequent functional group manipulations. This route would be more suitable for research groups with expertise in pericyclic reactions and a willingness to explore novel synthetic methodologies.
Ultimately, the choice of synthetic route will depend on the specific goals of the research project, the available resources and expertise, and the desired scale of the synthesis.
Visualizing the Synthetic Workflows
Caption: Workflow for the two-step synthesis of this compound (Route 1).
Caption: Conceptual workflow for the intramolecular hetero-Diels-Alder approach (Route 2).
References
Guide to Establishing an In Vitro-In Vivo Correlation (IVIVC) for 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol and its Analogs as Novel Anticancer Agents
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Novel Scaffold
The pyranopyridine scaffold is a privileged heterocyclic system that has garnered significant interest in medicinal chemistry due to the diverse biological activities of its derivatives, including antiproliferative and antimicrobial properties.[1][2][3] This guide focuses on a specific, novel member of this class: 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol . While the biological activity of this exact molecule is not extensively documented, its structural alerts suggest potential as a modulator of key cellular signaling pathways, such as those regulated by protein kinases, which are frequently dysregulated in diseases like cancer.[4][5]
For drug development professionals, the central challenge lies in translating promising laboratory findings into tangible clinical efficacy. The bridge between these two worlds is the In Vitro-In Vivo Correlation (IVIVC) , a predictive mathematical model that connects a compound's properties in a controlled experimental setting to its response in a complex living system.[6][7]
This guide provides a comprehensive, experience-driven framework for establishing a robust IVIVC for this compound. We will proceed from the foundational biochemical assays and cell-based characterization to a validated preclinical xenograft model, explaining not just the "how" but the critical "why" behind each experimental choice. Our objective is to create a self-validating workflow that enables researchers to confidently assess the therapeutic potential of this compound and its analogs, ultimately facilitating data-driven decisions in the drug discovery pipeline.
Part 1: Foundational In Vitro Characterization
The first step in evaluating any new chemical entity is to determine its potency and mechanism in controlled, reproducible in vitro systems. This stage provides the foundational data upon which all subsequent in vivo work is built. We hypothesize, based on the activity of related scaffolds, that our compound of interest may function as a kinase inhibitor.
Primary Mechanism: Biochemical Kinase Inhibition
Expertise & Causality: Before assessing a compound's effect on whole cells, it is crucial to determine if it directly engages its putative molecular target. A biochemical assay isolates the target enzyme (the kinase) from the complexities of the cellular environment. This allows for a clean measurement of potency, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[5] We select a radiometric assay as our primary method. While other technologies exist, the radiometric format is often considered the "gold standard" as it directly measures the phosphorylation of a substrate, minimizing false positives that can arise from compound interference with light-based detection methods.[4][8]
Detailed Protocol: Radiometric Kinase Assay (e.g., for a target like PIM1 Kinase)
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer solution containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, and 1% DMSO.
-
Test Compound Dilution: Prepare a serial dilution of this compound in 100% DMSO, starting at a high concentration (e.g., 1 mM).
-
ATP Mixture: Prepare a solution containing the desired concentration of unlabeled ATP and radioactively labeled [γ-³³P]-ATP. The final ATP concentration should be at or near the Km of the kinase to ensure comparability of IC50 values.[5]
-
Substrate & Enzyme: Dilute the kinase and its specific peptide substrate to their final required concentrations in the kinase buffer.
-
-
Assay Execution:
-
Add 5 µL of the diluted test compound to the wells of a 96-well plate.
-
Add 20 µL of the master mix containing the kinase and substrate to each well. Allow a 20-minute pre-incubation at room temperature to permit compound binding.
-
Initiate the kinase reaction by adding 25 µL of the [γ-³³P]-ATP mixture.
-
Incubate the plate for 2 hours at room temperature to allow for substrate phosphorylation.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 50 µL of 3% phosphoric acid solution.
-
Transfer the reaction mixture to a filter plate (e.g., P30 filtermat) that captures the phosphorylated substrate.
-
Wash the filter plate thoroughly with 75 mM phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor (DMSO) control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Efficacy: Antiproliferative Activity
Expertise & Causality: A potent biochemical inhibitor may fail in a cellular context due to poor membrane permeability, rapid efflux, or metabolic inactivation. Therefore, the next essential step is to verify that the compound can inhibit the proliferation of cancer cells that are dependent on the target kinase. The MTT assay is a robust, colorimetric method for assessing cell viability.[3] It measures the metabolic activity of living cells, which serves as a proxy for their proliferative capacity.
Detailed Protocol: MTT Cell Proliferation Assay
-
Cell Culture:
-
Culture a relevant human cancer cell line (e.g., MCF-7 breast cancer cells) in the recommended medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Plating:
-
Harvest cells using trypsin and perform a cell count (e.g., using a hemocytometer).
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (in triplicate). Include vehicle-only (DMSO) controls.
-
Incubate the plate for 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, mitochondrial reductases in living cells will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization and Reading:
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).
-
Part 2: Preclinical In Vivo Efficacy Assessment
After confirming biochemical and cellular activity, the compound must be evaluated in a living organism to assess its real-world therapeutic potential. In vivo models account for complex physiological factors like pharmacokinetics (absorption, distribution, metabolism, excretion) and the tumor microenvironment.[9]
Expertise & Causality: The cell line-derived xenograft (CDX) model is a cornerstone of preclinical oncology research and the logical next step from our in vitro work.[10][11] In this model, the same human cancer cell line (MCF-7) that showed sensitivity in vitro is implanted into immunodeficient mice. This allows us to directly test whether the compound's antiproliferative activity translates into tumor growth inhibition in vivo.[9] This approach provides a direct, albeit simplified, test of the IVIVC hypothesis.
Detailed Protocol: Human Tumor Xenograft (CDX) Model
-
Animal Husbandry:
-
Use immunodeficient mice (e.g., 6-8 week old female BALB/c nude mice) and house them in a pathogen-free environment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Cell Implantation:
-
Harvest MCF-7 cells during their exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium (like PBS) mixed 1:1 with Matrigel to support initial tumor formation.
-
Subcutaneously inject 5 x 10⁶ cells in a volume of 100 µL into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice daily for health and measure tumor volume 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Compound Formulation and Administration:
-
Formulate this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in water) for the desired route of administration (e.g., oral gavage).
-
Administer the compound daily at one or more dose levels (e.g., 25 mg/kg and 50 mg/kg). The control group receives the vehicle only.
-
-
Monitoring and Endpoints:
-
Continue to measure tumor volume and mouse body weight 2-3 times per week for the duration of the study (typically 21-28 days). Body weight is a key indicator of compound toxicity.
-
The primary endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine if the difference between the treated and control groups is significant.
-
Part 3: Establishing the In Vitro-In Vivo Correlation
IVIVC is the process of building a predictive link between laboratory and preclinical results.[12][13] In this context, we aim to correlate the in vitro potency (biochemical IC50, cellular GI50) with the in vivo efficacy (TGI). A strong correlation suggests that the in vitro assays are good predictors of in vivo activity and can be used to screen and prioritize future analogs.
Visualizing the IVIVC Workflow
Caption: Workflow for establishing an in vitro-in vivo correlation.
Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of the PIM1 kinase pathway.
Comparative Analysis: Selecting a Lead Candidate
To illustrate the power of this workflow, we present hypothetical data for our lead compound and two structural analogs. This comparison demonstrates how integrating in vitro and in vivo data guides lead optimization.
| Compound | Biochemical IC50 (PIM1 Kinase, nM) | Cellular GI50 (MCF-7 cells, nM) | In Vivo Efficacy (TGI % @ 50 mg/kg) | In Vivo Toxicity (Max Body Weight Loss %) |
| This compound | 50 | 250 | 65% | -4% |
| Analog A (More Lipophilic) | 15 | 800 | 25% | -5% |
| Analog B (Added H-bond donor) | 120 | 300 | 60% | -15% |
Interpretation and Trustworthiness of the System:
-
Lead Compound: Shows good biochemical potency that translates into moderate cellular activity. Crucially, this activity leads to significant and well-tolerated tumor growth inhibition in vivo. The ~5-fold drop-off from biochemical to cellular activity is common and acceptable, reflecting factors like cell permeability. The strong in vivo efficacy establishes a positive IVIVC.
-
Analog A: Despite being the most potent compound in the biochemical assay, it performs poorly in the cellular assay and subsequently fails in vivo. This is a classic example of poor IVIVC, likely due to unfavorable physicochemical properties (e.g., high lipophilicity leading to poor solubility or high protein binding) that prevent it from reaching its target in a complex system. Our self-validating workflow correctly flags this compound for de-prioritization.
-
Analog B: Shows weaker biochemical potency but retains good cellular and in vivo activity, comparable to the lead. However, it exhibits significant toxicity, as indicated by the 15% body weight loss. This suggests a potential off-target effect or poor metabolic profile. The workflow successfully identifies a safety liability, preventing the advancement of an unsafe compound.
Conclusion
This guide has outlined a rigorous, logical, and experimentally validated framework for establishing an in vitro-in vivo correlation for the novel compound this compound. By systematically progressing from isolated target engagement to cellular function and finally to preclinical efficacy, researchers can build a comprehensive data package that provides a trustworthy assessment of a compound's therapeutic potential. The comparative analysis demonstrates that the strength of an IVIVC is not merely in its predictive power but in its ability to expose liabilities—such as poor translation from bench to biology or unforeseen toxicity—that are critical for making informed go/no-go decisions in the capital-intensive process of drug development. This structured approach ensures that resources are focused on candidates with the highest probability of success.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. phinc-modeling.com [phinc-modeling.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. xenograft.org [xenograft.org]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. CDX Tumor Models: Preclinical Cancer Research & Drug Development | Xenograft Insights [en.htscience.com]
- 12. wjarr.com [wjarr.com]
- 13. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Orthogonal Methods for Validating the Structure and Purity of 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation and purity assessment of novel chemical entities are foundational to ensuring experimental reproducibility, safety, and therapeutic efficacy. This guide provides an in-depth, objective comparison of essential orthogonal analytical methods for the comprehensive validation of 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol (Molecular Formula: C₈H₉NO₂, Molecular Weight: 151.16 g/mol [1][2]), a heterocyclic compound of interest in medicinal chemistry.
The core principle of this guide is the application of orthogonal methods —distinct analytical techniques that rely on different physicochemical principles.[3][4][5] This multi-faceted approach is the cornerstone of a robust validation strategy, mitigating the risk of method-specific biases and providing the highest degree of confidence in a compound's identity and quality.[5][6] We will first explore primary characterization techniques for initial structural elucidation, followed by a detailed examination of orthogonal methods that provide independent, complementary data for comprehensive validation.
Part 1: Primary Structural Elucidation
Primary methods provide the initial, fundamental data regarding the molecular structure and mass of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules, offering detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[3][7]
Scientific Rationale: The magnetic properties of atomic nuclei (specifically ¹H and ¹³C) are sensitive to their local electronic environment. By measuring the resonance frequencies of these nuclei in a strong magnetic field, we can map the carbon-hydrogen framework of the molecule.
Expected ¹H & ¹³C NMR Data for this compound:
| Functional Group | Expected ¹H Chemical Shift (δ, ppm) | Expected Multiplicity | Expected ¹³C Chemical Shift (δ, ppm) |
| Pyridine Ring (Ar-H) | ~7.0 - 8.5 | Multiplets (m) | ~115 - 150 |
| Methine (CH-OH) | ~4.8 - 5.2 | Triplet (t) or Doublet of doublets (dd) | ~60 - 70 |
| Methylene (O-CH₂) | ~4.0 - 4.5 | Multiplets (m) | ~65 - 75 |
| Methylene (CH₂-CH) | ~2.0 - 2.5 | Multiplets (m) | ~30 - 40 |
| Hydroxyl (OH) | Variable (Broad singlet) | Singlet (s) | N/A |
Note: Expected shifts are estimations and can vary based on solvent and concentration.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) spectrometer. Tune and shim the instrument to the solvent lock signal.
-
¹H NMR Acquisition: Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer acquisition time are required.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra (e.g., to TMS at 0.00 ppm).
High-Resolution Mass Spectrometry (HRMS)
While NMR defines the molecular framework, mass spectrometry confirms the molecular weight and, with high resolution, the elemental composition.[4]
Scientific Rationale: HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically < 5 ppm). This precision allows for the determination of a unique elemental formula, distinguishing it from other potential structures with the same nominal mass.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL in the initial mobile phase.
-
Chromatographic Separation (Optional but Recommended): Use a C18 HPLC column to purify the sample before it enters the mass spectrometer. A typical gradient might be 5-95% acetonitrile in water (with 0.1% formic acid) over 10 minutes.
-
Mass Spectrometer Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is ideal for this nitrogen-containing heterocyclic compound.
-
Analysis: Scan for the expected m/z of the protonated molecule ([M+H]⁺), which for C₈H₉NO₂ is 152.0655 . Also, monitor for other common adducts like the sodium adduct ([M+Na]⁺) at 174.0475 .
-
-
Data Analysis: Compare the experimentally measured accurate mass to the theoretical mass. A mass error of < 5 ppm provides high confidence in the assigned elemental formula.
Part 2: Orthogonal Validation for Unimpeachable Confidence
Orthogonal methods test the integrity of the primary findings using different scientific principles. This cross-validation is critical for regulatory submissions and ensuring data integrity.[8][9]
Chromatographic Purity: HPLC-UV
Orthogonality: HPLC separates compounds based on their differential partitioning between a stationary and mobile phase (a physical interaction), whereas MS separates them by mass-to-charge ratio. This provides an independent measure of purity.
Scientific Rationale: Impurities, even if they have the same mass (isomers), will often have different polarities and thus different retention times on an HPLC column. UV detection provides a quantitative measure of the main peak relative to any impurity peaks.
-
Sample Preparation: Accurately prepare a solution of known concentration (e.g., 1.0 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Instrument Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a standard starting point.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the chromophore absorbs strongly (e.g., 254 nm or 275 nm).
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and express as a percentage. For regulatory purposes, a purity of ≥95% is often required.[10]
Functional Group Confirmation: FT-IR Spectroscopy
Orthogonality: FT-IR measures the vibrational frequencies of chemical bonds, providing information about functional groups.[11] This is fundamentally different from the nuclear magnetic resonance (NMR) or mass-based (MS) measurements.
Scientific Rationale: Specific bonds (like O-H, C=O, C-O, N-H) absorb infrared radiation at characteristic frequencies. An FT-IR spectrum provides a "fingerprint" of the functional groups present in the molecule, confirming that the key structural motifs are present.
-
Sample Preparation: If the sample is a solid, either create a KBr pellet by mixing a small amount of sample with dry potassium bromide and pressing it into a thin disk, or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Place the sample in an FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands. For the target molecule, expect to see:
-
~3300 cm⁻¹ (broad): O-H stretch from the alcohol group.
-
~3000-3100 cm⁻¹: Aromatic C-H stretch.
-
~2850-2950 cm⁻¹: Aliphatic C-H stretch.
-
~1570-1620 cm⁻¹: C=C and C=N stretching from the pyridine ring.
-
~1200-1250 cm⁻¹: Asymmetric C-O-C stretch of the pyran ether.
-
Absolute Purity: Differential Scanning Calorimetry (DSC)
Orthogonality: DSC is a thermal analysis technique that measures purity based on thermodynamic principles (the Van't Hoff equation), independent of the spectroscopic or chromatographic properties of impurities.[12]
Scientific Rationale: Impurities disrupt the crystal lattice of a compound, causing it to melt over a broader temperature range and at a lower temperature than the pure substance. DSC precisely measures the heat flow associated with this melting transition, and the shape of the melting peak can be used to calculate the mole percent of impurities.[12]
Preconditions for Use:
-
The compound must be crystalline and thermally stable (does not decompose upon melting).[12]
-
The purity should generally be >98% for accurate results.[12]
-
Impurities must be soluble in the liquid phase (melt) of the main component.[12]
-
Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into an aluminum DSC pan and hermetically seal it.
-
Instrument Conditions:
-
Temperature Program: Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting range.
-
Atmosphere: Use an inert nitrogen purge gas.
-
-
Data Analysis: Analyze the resulting melting endotherm using specialized software that applies the Van't Hoff equation to the peak shape to calculate the total mole fraction of impurities.
Summary of Orthogonal Validation
The synergy between these techniques provides a comprehensive and trustworthy characterization.
| Technique | Principle | Primary Information Gained | Role in Validation |
| NMR Spectroscopy | Nuclear Magnetic Resonance | Unambiguous chemical structure, atom connectivity | Primary structural proof |
| Mass Spectrometry | Mass-to-Charge Ratio | Molecular weight, elemental formula | Confirms identity and formula |
| HPLC-UV | Chromatography / UV Absorbance | Purity (% area), separation of isomers | Orthogonal purity, confirms identity by retention time |
| FT-IR Spectroscopy | Infrared Absorption | Presence of key functional groups | Orthogonal confirmation of structural motifs |
| DSC | Thermodynamics | Absolute molar purity, melting point | Orthogonal, absolute purity determination |
| Elemental Analysis | Combustion Analysis | %C, %H, %N | Fundamental confirmation of elemental formula |
By integrating the data from these diverse analytical techniques, a complete and reliable profile of this compound can be established. This rigorous, multi-faceted approach ensures the quality and consistency required for advanced scientific applications, from basic research to late-stage drug development.
References
- 1. stanfordchem.com [stanfordchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 6. biopharmaspec.com [biopharmaspec.com]
- 7. ijmr.net.in [ijmr.net.in]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol
Core Directive: Prioritizing Safety in the Absence of Specific Data
The foundational principle of chemical safety dictates that in the absence of comprehensive data, a substance should be handled with a high degree of caution. Therefore, the primary directive is to always consult the manufacturer's Safety Data Sheet (SDS) for 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol. Should an SDS be unavailable, the compound must be treated as hazardous waste, and the procedures outlined herein should be followed.
Hazard Identification and Personal Protective Equipment (PPE)
Based on available data, this compound is classified with specific health hazards. Understanding these is critical for safe handling and disposal.
According to PubChem, this compound is associated with the following GHS hazard statements:
Given these hazards, stringent adherence to appropriate Personal Protective Equipment (PPE) is mandatory.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield are essential to prevent eye contact.[2] |
| Hand Protection | Chemical-resistant gloves, such as nitrile rubber, must be worn. Inspect gloves for any signs of degradation before use.[2] |
| Body Protection | A laboratory coat or chemical-resistant apron should be worn to protect against skin contact. |
| Respiratory | While not specified, handling should be conducted in a well-ventilated area or under a chemical fume hood.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations.[3][4] The following procedure provides a framework for its safe disposal as a hazardous chemical waste.
Step 1: Waste Characterization and Segregation
-
Characterize the Waste: All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.
-
Segregate Incompatibles: This waste stream must be segregated from other incompatible waste types to prevent dangerous reactions.[5][6] For instance, keep it separate from strong oxidizing agents, acids, and bases unless a specific neutralization protocol is in place.[5]
Step 2: Container Selection and Management
-
Choose a Compatible Container: The waste container must be made of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable for organic compounds.[7] The container must be in good condition, with no cracks or leaks, and have a secure, tight-fitting lid.[5]
-
Avoid Overfilling: Do not fill the waste container beyond 90% of its capacity to allow for expansion of vapors and prevent spills.[8]
Step 3: Proper Labeling
-
Label Immediately: As soon as the first drop of waste is added, the container must be labeled.
-
Required Information: The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the hazards (e.g., "Toxic," "Irritant").[9] The accumulation start date should also be clearly marked.
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Designated Storage: The labeled waste container should be stored in a designated Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation and under the control of the laboratory personnel.[5][9]
-
Secondary Containment: The SAA must have secondary containment, such as a larger, chemically resistant tub or tray, to contain any potential leaks or spills.[6]
-
Regular Inspections: The SAA should be inspected weekly for any signs of leakage, container degradation, or improper labeling.[3]
Step 5: Arranging for Professional Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in storage for the maximum allowed time (which can vary by jurisdiction, but is often 90 to 180 days), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[2][9]
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.[2][10] This is to prevent environmental contamination and potential damage to the plumbing infrastructure.
Spill Management
In the event of a spill, immediate and proper cleanup is crucial to mitigate exposure and prevent further contamination.
-
Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]
-
Don Appropriate PPE: Before attempting any cleanup, don the appropriate personal protective equipment as outlined in the table above.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the spill.[2]
-
Collect the Waste: Using non-sparking tools, carefully collect the absorbed material and place it into a designated, sealable hazardous waste container.[2]
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse if appropriate), and collect the cleaning materials as hazardous waste.
-
Label and Dispose: Properly label the spill cleanup waste and manage it as hazardous waste according to the procedures outlined above.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. 3,4-Dihydro-2H-pyrano[3,2-b]pyridine | C8H9NO | CID 12486249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. danielshealth.com [danielshealth.com]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. benchchem.com [benchchem.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. ethz.ch [ethz.ch]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Navigating the Safe Handling of 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol: A Guide to Personal Protective Equipment and Disposal
Understanding the Hazard Profile
3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol is a heterocyclic compound with a molecular formula of C8H9NO2.[1] GHS classification data available from limited notifications indicates that the related compound 3,4-Dihydro-2H-pyrano[3,2-b]pyridine is harmful if swallowed and causes serious eye irritation.[2] Given the presence of the pyridine moiety, we must also consider the potential for hazards associated with this class of chemicals, which can include skin irritation, respiratory irritation, and potential carcinogenicity.[3][4] Therefore, a conservative and comprehensive approach to PPE is warranted.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken. The following recommendations provide a baseline for handling this compound in a laboratory setting.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves | Pyridine and its derivatives can be absorbed through the skin. Nitrile gloves offer good resistance to a broad range of chemicals, including those with similar structures.[5] Always double-glove when handling concentrated solutions or performing vigorous manipulations. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Protects against accidental splashes and airborne particles.[5] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. |
| Body Protection | Flame-resistant laboratory coat | Provides a barrier against spills and splashes. A flame-resistant coat is recommended as a general precaution when working with organic chemicals. |
| Respiratory Protection | Use in a certified chemical fume hood | All manipulations of this compound, including weighing, dissolving, and transferring, should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[3][5] |
Enhanced PPE for Specific Operations
For procedures with a higher risk of exposure, such as handling large quantities, heating the compound, or potential for aerosol generation, the following enhanced PPE should be considered:
-
Chemical-resistant apron: To provide an additional layer of protection against spills.
-
Respiratory Protection: If work outside of a fume hood is unavoidable, a respirator with an organic vapor cartridge may be necessary. A formal respiratory protection program, including fit testing, is required in such cases.
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling and disposal is crucial for minimizing risk and ensuring a safe laboratory environment.
Handling Protocol
-
Preparation: Before handling the compound, ensure that the work area is clean and uncluttered. Verify that the chemical fume hood is functioning correctly.[3]
-
PPE Donning: Put on all required PPE as outlined in the table above.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a spatula or other appropriate tool to handle the solid material.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate any surfaces that may have come into contact with the chemical. Remove gloves using the proper technique and wash hands thoroughly with soap and water.[6]
Spill Response
In the event of a spill, immediate action is necessary:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Inform your supervisor and colleagues.
-
Contain: For small spills within a fume hood, use an inert absorbent material like vermiculite or sand to contain the spill.[7]
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[7]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.
-
Waste Collection: Collect all waste containing this compound, including unused compound, contaminated absorbent materials, and empty containers, in a designated hazardous waste container.[7]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name.[7]
-
Storage: Store the waste container in a designated, well-ventilated area, away from incompatible materials.[3]
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[5] Never pour this chemical down the drain. [5][7]
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring the protection of themselves, their colleagues, and the environment.
References
- 1. echemi.com [echemi.com]
- 2. 3,4-Dihydro-2H-pyrano[3,2-b]pyridine | C8H9NO | CID 12486249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. 3,4-Dihydro-2H-pyrano[2,3-b]pyridine | C8H9NO | CID 13545750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. lobachemie.com [lobachemie.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
